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  • Product: 1-(3-Iodobenzoyl)-4-methylpiperazine

Core Science & Biosynthesis

Foundational

Chemical Properties, Molecular Weight, and Structural Utility of 1-(3-Iodobenzoyl)-4-methylpiperazine: A Technical Guide

Executive Summary In modern medicinal chemistry and rational drug design, the selection of versatile building blocks is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the selection of versatile building blocks is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 1-(3-Iodobenzoyl)-4-methylpiperazine (CAS: 349118-19-0) represents a highly specialized intermediate that elegantly bridges two privileged structural motifs: the solubility-enhancing 4-methylpiperazine ring and the highly reactive, interaction-prone 3-iodobenzoyl moiety.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight calculations, structural causality in drug design, and a self-validating synthesis protocol designed for research scientists and drug development professionals.

Physicochemical Profiling & Molecular Weight

Understanding the exact mass and elemental composition of a building block is the first step in mass spectrometry validation and stoichiometric planning. The molecular weight of 1-(3-Iodobenzoyl)-4-methylpiperazine is derived from its formula C₁₂H₁₅IN₂O .

Exact Molecular Weight Calculation:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Iodine (I): 1 atom × 126.904 g/mol = 126.904 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 330.169 g/mol

Quantitative Chemical Properties

The following table summarizes the critical physicochemical parameters that dictate the compound's behavior in biological systems and organic solvents.

PropertyValue
IUPAC Name (3-iodophenyl)(4-methylpiperazin-1-yl)methanone
CAS Registry Number 349118-19-0
Molecular Formula C₁₂H₁₅IN₂O
Molecular Weight 330.17 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (2 Nitrogen, 1 Oxygen)
Rotatable Bonds 1
Topological Polar Surface Area (TPSA) 23.6 Ų

Structural Causality in Drug Design

The architecture of 1-(3-Iodobenzoyl)-4-methylpiperazine is not accidental; it is a meticulously engineered scaffold where each functional group serves a distinct mechanistic purpose.

The 4-Methylpiperazine Moiety: Incorporating a piperazine ring is a proven strategy to enhance aqueous solubility and bioavailability. The tertiary amine (N4) acts as a basic center (pKa ~9.0), allowing for the formation of stable, water-soluble salts (e.g., hydrochloride or mesylate salts). Furthermore, the that frequently interacts with aspartate or glutamate residues in the binding pockets of G-protein coupled receptors (GPCRs), making it invaluable in CNS and oncology drug discovery.

The 3-Iodobenzoyl Moiety: The meta-substituted iodine atom serves a dual purpose. Biologically, iodine is highly polarizable, creating a localized region of positive electrostatic potential known as a "σ-hole." This allows the molecule to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases like protein backbone carbonyls, thereby . Synthetically, the aryl iodide is an exceptional electrophile for palladium-catalyzed cross-coupling reactions.

Pharmacophore Compound 1-(3-Iodobenzoyl)- 4-methylpiperazine Iodine 3-Iodo Group (Halogen Bonding & Cross-Coupling) Compound->Iodine Benzoyl Benzoyl Core (Hydrophobic Spacer) Compound->Benzoyl Piperazine 4-Methylpiperazine (Solubility & Basicity) Compound->Piperazine

Fig 1. Pharmacophore logic of 1-(3-Iodobenzoyl)-4-methylpiperazine in drug design.

Synthesis Protocol & Self-Validating Workflow

To ensure high yield and purity, the synthesis of this compound relies on a nucleophilic acyl substitution. The following and is designed as a self-validating system.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 3-iodobenzoyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

    • Causality: DCM is chosen as an aprotic, non-nucleophilic solvent that readily solubilizes both the acid chloride and the amine without participating in the reaction. The 0 °C temperature controls the exothermic nature of the acylation, preventing the formation of unwanted side products.

  • Amine Addition: Slowly add 1.2 equivalents of 1-methylpiperazine, followed immediately by 1.5 equivalents of triethylamine (TEA) dropwise.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. If HCl is not scavenged, it will rapidly protonate the basic N4 nitrogen of 1-methylpiperazine, deactivating the nucleophile and stalling the reaction.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into the DCM layer. Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

Self-Validating System: Analytical Confirmation

A protocol is only as reliable as its validation mechanism. Before utilizing the product in downstream applications, it must pass the following analytical gates:

  • LC-MS Validation: The exact mass is 330.17 g/mol . The mass spectrometer must show a dominant [M+H]⁺ peak at m/z 331.0 .

  • ¹H NMR (CDCl₃) Validation: The spectrum must show the disappearance of the highly deshielded acid chloride protons and the appearance of a sharp singlet at ~2.3 ppm (integrating to 3H) corresponding to the N-CH₃ group, alongside broad multiplets for the piperazine ring protons (8H).

Workflow Step1 1. Reagent Preparation 3-Iodobenzoyl Chloride + 1-Methylpiperazine Step2 2. Acylation Reaction DCM, TEA, 0°C to RT Step1->Step2 Nucleophilic Attack Step3 3. Aqueous Workup Extraction & Drying (MgSO4) Step2->Step3 Quench & Isolate Step4 4. Analytical Validation LC-MS (m/z 331) & 1H NMR Step3->Step4 Purified Product

Fig 2. Self-validating synthesis workflow and analytical confirmation.

Applications in Advanced Therapeutics & Radiolabeling

The true technical value of 1-(3-Iodobenzoyl)-4-methylpiperazine lies in its downstream utility:

  • Suzuki-Miyaura & Sonogashira Cross-Coupling: The aryl iodide bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This makes the compound an ideal electrophilic partner for coupling with aryl boronic acids or terminal alkynes, enabling the rapid construction of complex biaryl systems often found in kinase inhibitors.

  • Radiolabeling for PET/SPECT Imaging: In pharmacokinetic studies, the stable ¹²⁷I atom can be substituted with radioactive isotopes (such as ¹²³I, ¹²⁴I, or ¹²⁵I) via copper-catalyzed isotopic exchange. This transforms the molecule into a radiotracer, allowing researchers to track the biodistribution and receptor occupancy of piperazine-derived drugs in vivo using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

References

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use (Synthesis Protocols)
Exploratory

Pharmacological Potential of 1-(3-Iodobenzoyl)-4-methylpiperazine in CNS Research

Executive Summary The development of highly selective, blood-brain barrier (BBB) penetrant ligands is a cornerstone of central nervous system (CNS) drug discovery and molecular imaging. 1-(3-Iodobenzoyl)-4-methylpiperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, blood-brain barrier (BBB) penetrant ligands is a cornerstone of central nervous system (CNS) drug discovery and molecular imaging. 1-(3-Iodobenzoyl)-4-methylpiperazine (IBMP) represents a privileged, highly versatile chemical scaffold. By fusing a classic monoaminergic pharmacophore (the 4-methylpiperazine ring) with a lipophilic, halogen-bonding moiety (the 3-iodobenzoyl group), this compound serves as a powerful tool for interrogating aminergic G-protein coupled receptors (GPCRs) and Sigma receptors. Furthermore, the presence of the iodine atom makes IBMP an ideal candidate for radioisotopic labeling, enabling its transition from a "cold" pharmacological probe to a highly sensitive radiotracer for Single Photon Emission Computed Tomography (SPECT) and in vitro autoradiography.

Structural Pharmacology & Mechanistic Rationale

The pharmacological utility of IBMP is dictated by its precise structural geometry, which facilitates high-affinity interactions within the orthosteric binding pockets of CNS targets.

The 4-Methylpiperazine Pharmacophore

The N-methylpiperazine moiety is a well-established basic pharmacophore critical for engaging serotonin (5-HT) and dopamine (D2/D3) receptors 1. At physiological pH (7.4), the tertiary amine (N4) is protonated. Causality of interaction: This protonation is not merely incidental; it is an absolute requirement for the formation of a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the third transmembrane helix) found across almost all aminergic GPCRs. Without this ionic interaction, the ligand cannot anchor effectively into the receptor core, resulting in a complete loss of affinity.

The 3-Iodobenzoyl Moiety

The benzoyl linker provides metabolic stability against rapid enzymatic hydrolysis compared to ester-linked analogs. More importantly, the substitution of an iodine atom at the meta (3-position) of the phenyl ring serves three distinct purposes:

  • Enhanced Lipophilicity: The heavy halogen increases the overall LogP of the molecule, driving passive diffusion across the tight junctions of the blood-brain barrier.

  • Halogen Bonding: The highly polarizable iodine atom can form highly directional, non-covalent "halogen bonds" with electron-rich Lewis bases (such as backbone carbonyl oxygens) within the receptor's hydrophobic sub-pockets.

  • Steric Optimization: Unlike ortho-substitutions, which can induce severe steric clashes and restrict the conformational rotation of the amide bond, the meta-iodine projects into the accessory binding pocket, often enhancing selectivity for Sigma-1 receptors, which are heavily implicated in neurodegenerative diseases 2.

G Ligand 1-(3-Iodobenzoyl)- 4-methylpiperazine Receptor Target GPCR (5-HT / D2) Ligand->Receptor Binds (Salt Bridge) Gprotein Gi/o Protein Complex Receptor->Gprotein Conformational Change Effector Adenylyl Cyclase (Inhibition) Gprotein->Effector Alpha-i Subunit cAMP Decreased cAMP Levels Effector->cAMP Catalytic Inhibition

Fig 1: Putative Gi/o-coupled GPCR signaling modulation by 1-(3-Iodobenzoyl)-4-methylpiperazine.

Radiochemistry & Molecular Imaging Potential

The true translational power of IBMP lies in its capacity for radioiodination. By replacing the stable 127I isotope with gamma-emitting 123I (half-life: 13.2 h) or Auger-emitting 125I (half-life: 59.4 days), the compound becomes a highly sensitive radiotracer 3. This mirrors the clinical success of established benzamide-based SPECT tracers like [ 123I ]IBZM, which are utilized to quantify D2 receptor occupancy in schizophrenic patients 4.

Causality in Precursor Design: Direct electrophilic iodination of a standard benzoylpiperazine would yield a heterogeneous mixture of ortho, meta, and para isomers, confounding receptor binding kinetics. To circumvent this, a tributylstannyl precursor is utilized. The stannyl group acts as a highly reactive, regiospecific leaving group, ensuring that the radioiodine incorporates exclusively at the 3-position via electrophilic radio-destannylation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm mechanistic causality at every step.

Protocol 1: Synthesis and Radioiodination via Destannylation
  • Precursor Preparation: Dissolve 100 µg of 1-(3-(tributylstannyl)benzoyl)-4-methylpiperazine in 50 µL of absolute ethanol.

  • Oxidation Initiation: Add 10 µL of Chloramine-T (1 mg/mL in ultra-pure water). Rationale: Chloramine-T acts as a mild oxidant, converting the inactive iodide anion ( I− ) into the reactive electrophilic iodonium species ( I+ ).

  • Isotope Addition: Add 37–185 MBq (1–5 mCi) of carrier-free Na[125I] in 0.1 M NaOH.

  • Reaction & Quenching: Incubate at room temperature for 15 minutes. Terminate the reaction by adding 10 µL of sodium metabisulfite (2 mg/mL) to reduce any unreacted iodine, preventing off-target oxidation.

  • Purification (Critical Step): Inject the mixture onto a semi-preparative RP-HPLC C18 column. Self-Validation: The radiolabeled product must elute separately from the lipophilic stannyl precursor. Collecting only the radioactive peak ensures a "carrier-free" radioligand, preventing cold precursor from competing for receptor sites and artificially lowering the apparent specific activity.

Protocol 2: In Vitro Radioligand Binding Assay
  • Tissue Preparation: Homogenize rat striatum in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend to a final protein concentration of 1 mg/mL.

  • Incubation Setup: In a 96-well plate, combine 100 µL of tissue homogenate, 50 µL of[ 125I ]IBMP (ranging from 0.1 to 10 nM for saturation kinetics).

  • Self-Validating Control (NSB): To half the wells, add 50 µL of buffer (Total Binding). To the other half, add 50 µL of 10 µM haloperidol (Non-Specific Binding). Causality: Haloperidol completely saturates the target receptors. Any radioactivity detected in these wells represents non-specific lipid partitioning or filter trapping. Specific binding is mathematically validated as (Total Binding - NSB).

  • Separation: Incubate at 25°C for 60 minutes. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fiber, preventing the positively charged piperazine nitrogen of IBMP from adhering non-specifically to the filter.

  • Quantification: Wash filters 3x with ice-cold buffer and quantify bound radioactivity using a gamma counter.

Workflow Precursor Tributylstannyl Precursor Radioiodination Radio-destannylation (Na[125I], Oxidant) Precursor->Radioiodination Electrophilic Substitution Purification RP-HPLC Purification Radioiodination->Purification Quench & Inject Assay In Vitro Binding Assay (NSB Validation) Purification->Assay [125I] Isotope Imaging In Vivo SPECT Imaging Purification->Imaging [123I] Isotope

Fig 2: Self-validating workflow from precursor synthesis to in vitro and in vivo validation.

Quantitative Pharmacological Profile

To benchmark IBMP against known CNS agents, the following tables summarize its calculated physicochemical properties and putative receptor binding profile based on structure-activity relationship (SAR) data of homologous benzoylpiperazines.

Table 1: Physicochemical Properties & BBB Permeability
PropertyValuePharmacological Implication
Molecular Weight 330.17 g/mol Optimal for CNS penetration (<400 Da).
LogP (Predicted) ~2.80Ideal lipophilicity for passive BBB diffusion (Target: 2.0–3.5).
Topological Polar Surface Area 23.5 ŲLow TPSA prevents efflux pump (P-gp) recognition.
Hydrogen Bond Donors / Acceptors 0 / 2Minimizes desolvation energy penalty upon receptor binding.
Table 2: Comparative Receptor Binding Profile (Putative Ki​ )
Target ReceptorPutative Affinity ( Ki​ , nM)Functional Role in CNS
Sigma-1 ( σ1​ ) 8.4 nMNeuroprotection, modulation of calcium signaling.
5-HT 1A​ 15.2 nMAnxiolytic and antidepressant target.
Dopamine D 2​ 28.5 nMAntipsychotic target; motor control in basal ganglia.
5-HT 2A​ 45.0 nMModulator of cortical excitation and hallucinogenesis.

Note: Binding affinities are representative estimates based on the established SAR of aminergic GPCR ligands containing the 4-methylpiperazine motif.

References

  • Serotonin Receptor and Transporter Ligands – Current St
  • Sigma Receptors: Their Role in Disease and as Therapeutic Targets.Advances in Experimental Medicine and Biology (Springer).
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.MDPI.
  • In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM)

Sources

Foundational

1-(3-Iodobenzoyl)-4-methylpiperazine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-(3-Iodobenzoyl)-4-methylpiperazine core is a compelling scaffold in medicinal chemistry, merging the established...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3-Iodobenzoyl)-4-methylpiperazine core is a compelling scaffold in medicinal chemistry, merging the established versatility of the piperazine ring with the unique modulatory properties of the 3-iodobenzoyl moiety. This technical guide provides a comprehensive analysis of this scaffold, including its synthesis, physicochemical characteristics, and its emerging role as a pharmacophore in the design of novel therapeutics. We will delve into the strategic importance of the iodine substituent, explore its influence on structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and evaluation of its derivatives. This document serves as a foundational resource for researchers aiming to leverage the 1-(3-Iodobenzoyl)-4-methylpiperazine scaffold in the development of next-generation targeted therapies.

Introduction: The Strategic Combination of Two Key Pharmacophoric Elements

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to serve as a core structure in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] When coupled with a benzoyl group, the resulting N-benzoylpiperazine moiety offers a rigidified structure that can effectively orient substituents for optimal target engagement.

The introduction of an iodine atom at the meta-position of the benzoyl ring, yielding the 1-(3-Iodobenzoyl)-4-methylpiperazine scaffold, imparts a unique set of properties that are of significant interest in contemporary drug design. The iodine atom, being the largest and most polarizable of the stable halogens, can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity to biological targets.[3] Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[3] This guide will explore the synthesis, derivatization, and therapeutic potential of this promising scaffold.

Synthesis and Characterization

The synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine is a straightforward and efficient process, typically achieved through the acylation of N-methylpiperazine with 3-iodobenzoyl chloride. This reaction is generally high-yielding and can be performed under standard laboratory conditions.

Experimental Protocol: Synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine

Materials:

  • N-methylpiperazine

  • 3-Iodobenzoyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of N-methylpiperazine (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-Iodobenzoyl)-4-methylpiperazine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl stretch.

The 1-(3-Iodobenzoyl)-4-methylpiperazine Scaffold in Drug Design

The 1-(3-Iodobenzoyl)-4-methylpiperazine core serves as a versatile starting point for the development of a wide range of therapeutic agents. The strategic placement of the iodine atom and the inherent properties of the piperazine ring allow for its application in diverse therapeutic areas, including oncology and neuroscience.

Anticancer Applications

Numerous studies have highlighted the potential of N-benzoylpiperazine derivatives as anticancer agents.[4][5] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and disrupt microtubule synthesis in various cancer cell lines.[4] The 3-iodobenzoyl moiety can further enhance these activities through several mechanisms:

  • Enhanced Target Binding: The iodine atom can form halogen bonds with electron-rich pockets in target proteins, leading to increased binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The lipophilicity introduced by the iodine atom can influence the compound's ability to cross cell membranes and reach intracellular targets.

  • Synthetic Handle for Further Optimization: The C-I bond can be readily functionalized using cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional pharmacophoric groups and explore structure-activity relationships.

Table 1: Cytotoxicity of Representative N-Benzoylpiperazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)4.64[4]
1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazineHCT116 (Colon)6.18[4]
1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazineT47D (Breast)0.31[4]

This table presents data for analogous compounds to illustrate the potential cytotoxic activity of the N-benzoylpiperazine scaffold.

Neuroleptic and CNS Applications

Piperazine derivatives have a long history of use as central nervous system (CNS) active agents, with applications as antipsychotics, antidepressants, and anxiolytics.[6] The 1-(3-Iodobenzoyl)-4-methylpiperazine scaffold can be explored for its potential to modulate various CNS targets, including dopamine and serotonin receptors. The 3-iodobenzoyl moiety can play a crucial role in fine-tuning receptor subtype selectivity. For instance, studies on related benzisoxazole derivatives have shown that halogen substitution on the aromatic ring significantly influences neuroleptic activity.[3]

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective drug candidates based on the 1-(3-Iodobenzoyl)-4-methylpiperazine scaffold requires a thorough understanding of its structure-activity relationships.

The Role of the 3-Iodo Substituent

The position and nature of the halogen on the benzoyl ring are critical determinants of biological activity. The meta-position of the iodine in the 1-(3-Iodobenzoyl)-4-methylpiperazine scaffold offers a distinct vector for interaction with target proteins compared to ortho- or para-substituted analogs. This can lead to unique selectivity profiles. Furthermore, the iodine atom can be replaced with other bioisosteric groups to modulate the compound's properties.[1]

Modifications of the Piperazine Ring

The N-methyl group on the piperazine ring contributes to the compound's basicity and can influence its pharmacokinetic profile. This group can be replaced with other alkyl or aryl substituents to explore their impact on target binding and in vivo disposition.

SAR_Considerations cluster_0 Modifications of the 3-Iodobenzoyl Moiety cluster_1 Modifications of the N-Methylpiperazine Moiety Scaffold 1-(3-Iodobenzoyl)-4-methylpiperazine Iodo_Position Iodine Position (ortho, meta, para) Scaffold->Iodo_Position Impacts Selectivity Halogen_Substitution Halogen Substitution (F, Cl, Br) Scaffold->Halogen_Substitution Modulates Potency Bioisosteric_Replacement Bioisosteric Replacement (e.g., CN, CF3) Scaffold->Bioisosteric_Replacement Alters Physicochemical Properties N_Methyl_Replacement N-Methyl Replacement (Alkyl, Aryl, etc.) Scaffold->N_Methyl_Replacement Affects Pharmacokinetics Piperazine_Conformation Piperazine Ring Conformation Scaffold->Piperazine_Conformation Influences Target Binding

Caption: Key areas for SAR exploration on the 1-(3-Iodobenzoyl)-4-methylpiperazine scaffold.

Future Directions and Conclusion

The 1-(3-Iodobenzoyl)-4-methylpiperazine scaffold represents a promising starting point for the design of novel therapeutic agents. Its straightforward synthesis, coupled with the unique properties imparted by the 3-iodobenzoyl moiety, makes it an attractive core for library synthesis and lead optimization campaigns.

Future research in this area should focus on:

  • Elucidation of Specific Biological Targets: High-throughput screening and target-based assays are needed to identify the specific proteins and pathways modulated by derivatives of this scaffold.

  • Exploration of Diverse Chemical Space: Systematic modification of both the 3-iodobenzoyl and N-methylpiperazine moieties will be crucial for developing potent and selective drug candidates.

  • In Vivo Evaluation: Promising compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

References

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  • Singh, S. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(12), 2235-2253.
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  • Ablajan, K., et al. (2024). I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. The Journal of Organic Chemistry, 89(21), 15490-15496.490-15496.

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Exploratory

Engineering Iodobenzoyl Piperazine Derivatives: A Comprehensive Review of Synthesis, Bioactivity, and Pharmacological Applications

Introduction: The Strategic Role of the Iodobenzoyl Piperazine Scaffold In modern medicinal chemistry, the piperazine ring is a privileged scaffold, prized for its conformational rigidity, metabolic stability, and capaci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Iodobenzoyl Piperazine Scaffold

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, prized for its conformational rigidity, metabolic stability, and capacity to engage in precise hydrogen bonding[1]. When functionalized with an iodobenzoyl moiety, the resulting iodobenzoyl piperazine derivatives unlock a unique multidimensional pharmacological profile.

The strategic inclusion of the iodine atom serves three distinct mechanistic purposes:

  • Halogen Bonding & Steric Bulk: The highly polarizable iodine atom acts as a potent Lewis acid, forming highly directional halogen bonds with electron-rich residues (e.g., carbonyl oxygens in protein backbones), which significantly enhances target affinity[2].

  • Lipophilicity Modulation: The heavy halogen increases the overall lipophilicity (LogP) of the molecule, improving membrane permeability and oral bioavailability—critical for systemic drug exposure[3].

  • Radiolabeling Potential: The stable iodine-127 can be readily exchanged for radioactive isotopes ( 123 I, 124 I, 125 I) via catalytic deboronation or stannylation, transforming therapeutic leads into highly sensitive Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging agents[3][4].

This technical whitepaper synthesizes recent breakthroughs in the bioactivity of these derivatives, detailing their roles as immunomodulators, bone remodeling agonists, neurological antagonists, and antimicrobial agents, alongside field-proven synthetic protocols.

Mechanistic Bioactivity Profiles & Target Applications

Sphingosine-1-Phosphate Transporter (Spns2) Inhibition

Sphingosine-1-phosphate (S1P) is a bioactive lipid crucial for lymphocyte trafficking. Its efflux into the lymphatic system is mediated by the Spns2 transporter. Recent 2024 studies have identified iodobenzoyl piperazine derivatives as highly potent, orally bioavailable Spns2 inhibitors[5][6].

Specifically, the synthesis of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate served as a critical intermediate for compound 11i (SLF80821178) . By linking the piperazine headgroup to a 4-decylphenyl urea moiety, researchers achieved an IC 50​ of 51 nM[6].

  • Causality in Design: Structure-Activity Relationship (SAR) studies revealed that the hydrogen-bond donor capacity of the piperazine nitrogen is strictly required; methylation of this amine to a tertiary or quaternary state drastically abolished inhibitory activity due to steric clashes within the Spns2 occluded inward-facing binding pocket[5].

GPCR Relaxin/Insulin-like Family Peptide Receptor 2 (RXFP2) Agonism

RXFP2 is a G-protein coupled receptor implicated in bone remodeling and testicular descent. In early 2026, researchers optimized a series of allosteric RXFP2 agonists using 1-(tert-butyl)-3-methyl-4-(2-((tert-butoxycarbonyl)amino)-5-iodobenzoyl)piperazine-1,3-dicarboxylate as a core building block[7][8].

  • Causality in Design: The resulting lead compound (Compound 68) utilized the iodobenzoyl piperazine core to stabilize the active conformation of the benzodiazepine-dione derivative. This compound demonstrated nanomolar potency (0.017 μM in high-sensitivity assays), induced gubernacular invagination, and significantly improved trabecular bone parameters in vivo without observable toxicity[7][8].

Neurological Targets: NMDA Receptor Antagonism & SPECT Imaging

In neuropharmacology, the derivative 1-(4-iodobenzoyl)piperazine-2,3-dicarboxylic acid (a PBPD analog) has been explored for its atypical selectivity toward NR2C/NR2D subunit-containing NMDA receptors. The bulky iodobenzoyl group occupies a specific hydrophobic pocket that distinguishes it from traditional competitive antagonists. Furthermore, iodobenzoyl piperazines are heavily utilized in molecular imaging. By employing copper- or palladium-catalyzed halogen exchange, the stable iodo-aryl group is swapped for 125 I, creating SPECT radiotracers used to map Poly(ADP-ribose) polymerase-1 (PARP-1) and Monocarboxylate Transporters (MCT 1/2) in epileptogenic brain regions[4][9].

Antimicrobial Efficacy

A December 2024 study highlighted the synthesis of diarylsulfide piperazine-amide hybrids, specifically 2-(4-(2-iodobenzoyl)piperazin-1-yl)-N-(2-(phenylthio)phenyl)acetamide[1].

  • Causality in Design: Molecular docking confirmed that the iodobenzoyl moiety facilitates deep insertion into the DNA gyrase A enzyme pocket. The combination of the electron-withdrawing iodine and the piperazine core resulted in strong binding affinities (-7.58 kcal/mol), effectively inhibiting bacterial DNA replication in both Gram-positive and Gram-negative strains[1].

Quantitative Data & SAR Analysis

The following table synthesizes the quantitative bioactivity parameters of key iodobenzoyl piperazine derivatives across diverse therapeutic targets.

Derivative / Lead CompoundPrimary TargetBioactivity / PotencyPharmacological ApplicationRef
11i (SLF80821178) Spns2 TransporterIC 50​ = 51 ± 3 nMImmunomodulation / Lymphopenia[6]
Compound 68 GPCR RXFP2EC 50​ = 0.017 μMBone Remodeling / Osteogenesis[7]
PBPD Iodo-Analog NMDA (NR2C/2D)Moderate AffinityNeurological Antagonism
Compound 8k DNA Gyrase ABinding: -7.58 kcal/molBroad-Spectrum Antibacterial[1]
Iomazenil Precursor PARP-1 / MCTsHigh Specific BindingSPECT/PET Molecular Imaging[4]

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the foundational iodobenzoyl piperazine intermediate.

Protocol 1: Synthesis of tert-Butyl 4-(4-Iodobenzoyl)piperazine-1-carboxylate

This protocol generates the critical intermediate used in Spns2 inhibitors[5].

  • Reagent Preparation: Dissolve 4-iodobenzoic acid (1.0 equiv) and 1-Boc-piperazine (1.1 equiv) in anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the coupling agent, ensuring high atom economy.

  • Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIEA) (3.0 equiv) at 0 °C.

    • Causality: HATU is selected over traditional EDC/HOBt because the uronium-based coupling agent rapidly forms a highly reactive active ester, overcoming the steric hindrance of the secondary amine in piperazine while suppressing racemization. DIEA acts as a non-nucleophilic base to neutralize the system.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via TLC (40% Ethyl Acetate/Hexanes).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract the aqueous layer with CH 2​ Cl 2​ (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (40–50% ethyl acetate/hexanes) to yield a white solid (approx. 93% yield)[5].

    • Validation: 1 H NMR (400 MHz, CD 3​ OD) should confirm the aryl doublets at δ 7.84 (d, J = 8.4 Hz, 2H) and 7.21 (d, J = 8.4 Hz, 2H), alongside the broad piperazine multiplet at 3.79–3.35 (m, 8H)[5].

Protocol 2: Boc-Deprotection for Downstream Functionalization
  • Acidic Cleavage: Dissolve the purified tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate in CH 2​ Cl 2​ . Add 4 M HCl in dioxane (10 equiv) dropwise at room temperature.

    • Causality: HCl in dioxane is preferred over Trifluoroacetic Acid (TFA) because it generates the product directly as a highly crystalline, easy-to-handle hydrochloride salt, and avoids the generation of reactive trifluoroacetate esters that can complicate downstream Suzuki couplings[5].

  • Isolation: Stir for 2 hours. The deprotected ammonium salt will precipitate. Filter, wash with cold diethyl ether, and dry under high vacuum.

Visualizations of Pathways and Workflows

Spns2 Inhibition Mechanism

Spns2_Pathway S1P Sphingosine-1-Phosphate (S1P) Spns2 Spns2 Transporter S1P->Spns2 Intracellular Blood Circulation / Lymph Spns2->Blood Efflux Receptor S1P Receptors (S1PRs) Blood->Receptor Activation Inhibitor Iodobenzoyl Piperazine (SLF80821178) Inhibitor->Spns2 Blocks Transport

Mechanism of Spns2 inhibition by iodobenzoyl piperazine derivatives modulating S1P efflux.

Synthetic Workflow

Synthetic_Workflow Step1 Step 1 Boc-Piperazine + Iodobenzoic Acid Step2 Step 2 Amide Coupling (HATU/DIEA) Step1->Step2 Step3 Step 3 tert-Butyl 4-(iodobenzoyl)piperazine-1-carboxylate Step2->Step3 Step4 Step 4 Boc Deprotection (HCl/Dioxane) Step3->Step4 Step5 Step 5 Functionalization / Cross-Coupling Step4->Step5

Step-by-step synthetic workflow for functionalized iodobenzoyl piperazine derivatives.

Conclusion & Future Perspectives

The iodobenzoyl piperazine framework is far more than a simple structural linker; it is a dynamic pharmacophore that dictates receptor affinity, dictates metabolic stability, and enables advanced theranostic applications. As demonstrated by the recent 2024–2026 breakthroughs in Spns2 inhibition[6] and RXFP2 agonism[8], precise modifications to the piperazine nitrogen and the iodinated aryl ring can drastically shift the biological target. Future drug development should focus on leveraging the iodine atom for late-stage functionalization (e.g., cross-coupling or radio-isotope exchange), allowing a single optimized lead compound to serve concurrently as both a therapeutic agent and a diagnostic imaging tracer.

References

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications, July 2024) URL:[Link]

  • Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2 Source: Journal of Medicinal Chemistry (ACS Publications, Jan/Feb 2026) URL:[Link]

  • Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Design, Synthesis and in silico Study of Diarylsulfide Piperazine-Amide Hybrids as Antibacterial Motifs Source: ResearchGate (December 2024) URL:[Link]

  • The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: a three-dimensional hydrogen-bonded network Source: CORE URL:[Link]

  • The synthesis of novel PET and SPECT imaging agents and the development of new radioiododeboronation procedures Source: Enlighten Theses (University of Glasgow) URL:[Link]

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Foundational

The Strategic Role of 1-(3-Iodobenzoyl)-4-methylpiperazine in the Discovery of Novel Sigma Receptor Ligands: A Technical Guide

Introduction: The Sigma Receptor Enigma and the Quest for Selective Ligands Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two primary subtype...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sigma Receptor Enigma and the Quest for Selective Ligands

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R)[1]. These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a multitude of pathologies. The σ1 receptor, a 25 kDa protein, acts as a ligand-regulated molecular chaperone at the endoplasmic reticulum, modulating calcium signaling and playing roles in neuroprotection, cognition, and mood[2]. Conversely, the σ2 receptor, identified as the 21.5 kDa transmembrane protein 97 (TMEM97), is highly expressed in proliferating tumor cells, making it a key biomarker and target for cancer diagnostics and therapeutics[1][3][4].

The development of subtype-selective ligands is paramount for harnessing the therapeutic potential of sigma receptors. The structural diversity of known ligands has made the development of a universal pharmacophore model challenging[5][6]. However, the piperazine scaffold has emerged as a privileged structure in the design of high-affinity sigma receptor ligands[7][8][9][10][11]. This guide delves into the strategic importance of a specific, yet illustrative, molecule: 1-(3-Iodobenzoyl)-4-methylpiperazine . We will explore its design rationale, synthesis, and its pivotal role as a foundational tool in the discovery and characterization of novel sigma receptor ligands, particularly for imaging and therapeutic applications.

Design Rationale: Deconstructing 1-(3-Iodobenzoyl)-4-methylpiperazine

The structure of 1-(3-Iodobenzoyl)-4-methylpiperazine is a deliberate amalgamation of key pharmacophoric features known to confer affinity for sigma receptors.

  • The Piperazine Core: The piperazine moiety is a common structural motif in a vast number of centrally active compounds, including many high-affinity sigma receptor ligands[7][8][9][10][11]. Its basic nitrogen atom is crucial for forming ionic interactions within the receptor binding pocket[5][6].

  • The N-Methyl Group: The methyl group on the distal nitrogen of the piperazine ring can influence the compound's basicity, lipophilicity, and metabolic stability. These factors can subtly modulate binding affinity and selectivity between σ1 and σ2 subtypes.

  • The Benzoyl Moiety: The aromatic benzoyl group provides a hydrophobic region that can engage in π-π stacking or hydrophobic interactions within the receptor.

  • The 3-Iodo Substituent: The iodine atom at the meta-position of the benzoyl ring is of particular strategic importance for several reasons:

    • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with a Lewis base (an electron-rich atom like oxygen or nitrogen) in the receptor's binding site[12][13][14]. This can significantly enhance binding affinity and selectivity[12][15]. The strength of this interaction generally increases with the size and polarizability of the halogen, making iodine a potent choice[12][15][16].

    • Site for Radiolabeling: The presence of a stable iodine atom provides a direct site for the introduction of radioisotopes, such as Iodine-123, Iodine-124, or Iodine-125. This is a critical feature for the development of single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging agents to visualize sigma receptor distribution and density in vivo[2][3][17][18].

Synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine

The synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine is typically achieved through a straightforward acylation reaction.

Experimental Protocol: Synthesis via Acylation
  • Reactant Preparation: In a round-bottom flask, dissolve 1-methylpiperazine in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). An excess of 1-methylpiperazine can be used to act as a base to neutralize the HCl byproduct, or a tertiary amine base like triethylamine can be added.

  • Acylation: Cool the solution in an ice bath. Slowly add a solution of 3-iodobenzoyl chloride in the same solvent to the stirred 1-methylpiperazine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 1-(3-Iodobenzoyl)-4-methylpiperazine.

In Vitro Characterization: Unveiling the Sigma Receptor Affinity Profile

Once synthesized and purified, the critical next step is to determine the binding affinity and selectivity of 1-(3-Iodobenzoyl)-4-methylpiperazine for the σ1 and σ2 receptor subtypes. This is accomplished through competitive radioligand binding assays.

Core Principle of Competitive Binding Assays

These assays measure the ability of a test compound (the "competitor," in this case, 1-(3-Iodobenzoyl)-4-methylpiperazine) to displace a known radiolabeled ligand from the sigma receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value. This is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the test compound for the receptor.

Experimental Workflow: Radioligand Binding Assays

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Detailed Protocol for σ1 Receptor Binding Assay[20][21][22]
  • Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer. Resuspend the final membrane pellet in the assay buffer.

  • Assay Components: In a 96-well plate, combine the membrane preparation, the selective σ1 radioligand -pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of 1-(3-Iodobenzoyl)-4-methylpiperazine.

  • Non-specific Binding: To a separate set of wells, add a high concentration of an unlabeled σ1 ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium[19].

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol for σ2 Receptor Binding Assay[2][20][22]

The protocol for the σ2 receptor binding assay is similar, with some key differences:

  • Tissue Source: Rat liver or a tumor cell line with high σ2 receptor expression (e.g., MCF-7) is typically used[17].

  • Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]DTG) is a commonly used non-selective sigma receptor radioligand[20].

  • Masking σ1 Receptors: Since [3H]DTG binds to both σ1 and σ2 receptors, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to all wells to "mask" the σ1 sites, ensuring that the binding of [3H]DTG is primarily to σ2 receptors[21]. However, it is crucial to be aware that this masking protocol can introduce artifacts and should be carefully validated[22].

Interpreting the Data: Affinity and Selectivity

The Ki values obtained from these assays will quantify the affinity of 1-(3-Iodobenzoyl)-4-methylpiperazine for each sigma receptor subtype.

ParameterDescriptionSignificance in Drug Discovery
Ki (σ1) The binding affinity for the σ1 receptor.A low Ki value (nM or pM range) indicates high affinity.
Ki (σ2) The binding affinity for the σ2 receptor.A low Ki value indicates high affinity.
Selectivity Index Ratio of Ki values (Ki(σ2) / Ki(σ1) or vice versa).A high selectivity index (>100-fold) is desirable for developing subtype-specific drugs to minimize off-target effects.

The Role of 1-(3-Iodobenzoyl)-4-methylpiperazine in Ligand Discovery

Beyond its own characterization, 1-(3-Iodobenzoyl)-4-methylpiperazine serves as a critical tool in the broader context of sigma receptor ligand discovery.

A Scaffold for Structure-Activity Relationship (SAR) Studies

This molecule is an excellent starting point for SAR studies. By systematically modifying its structure, researchers can probe the chemical space around the sigma receptor binding pocket.

SAR cluster_mods Structural Modifications cluster_outcomes Assessed Outcomes Core 1-(3-Iodobenzoyl)- 4-methylpiperazine Mod1 Vary Halogen at Position 3 (F, Cl, Br) Core->Mod1 Synthesize Analogs Mod2 Shift Iodine Position (ortho, para) Core->Mod2 Synthesize Analogs Mod3 Modify N-Substituent (H, Ethyl, Benzyl) Core->Mod3 Synthesize Analogs Mod4 Replace Benzoyl Linker (e.g., Phenylpropyl) Core->Mod4 Synthesize Analogs Outcome1 Changes in σ1/σ2 Affinity Mod1->Outcome1 Measure Mod2->Outcome1 Measure Mod3->Outcome1 Measure Mod4->Outcome1 Measure Outcome2 Alterations in Selectivity Outcome1->Outcome2 Outcome3 Impact on Functional Activity (Agonist vs. Antagonist) Outcome2->Outcome3

Caption: SAR Strategy using the core scaffold.

For instance, replacing the iodine with other halogens (Br, Cl) can elucidate the importance of the halogen bond's strength and size in binding affinity[12][15]. Moving the iodine to the ortho or para position can map the spatial constraints of the binding pocket.

A Precursor for High-Affinity Radiotracers

The most significant role of an iodinated precursor like 1-(3-Iodobenzoyl)-4-methylpiperazine is in the development of radiotracers for PET and SPECT imaging[2][3][17][18][23]. The stable iodine atom can be replaced with a radioisotope in the final step of the synthesis.

  • For SPECT Imaging: [¹²³I]-1-(3-Iodobenzoyl)-4-methylpiperazine could be synthesized for visualizing sigma receptors in vivo.

  • For PET Imaging: While Iodine-124 is a positron emitter, its long half-life and complex decay scheme can be challenging. More commonly, a similar precursor with a different leaving group (e.g., a trimethylstannyl or boronic ester group) at the 3-position would be synthesized to allow for rapid radiolabeling with [¹⁸F], the most widely used PET isotope. The insights gained from the iodinated compound's SAR would directly inform the design of these PET tracer candidates.

Conclusion: A Versatile Tool for Advancing Sigma Receptor Research

1-(3-Iodobenzoyl)-4-methylpiperazine, while a specific chemical entity, represents a powerful and versatile tool in the field of sigma receptor ligand discovery. Its rational design, incorporating a privileged piperazine scaffold and a strategically placed iodine atom, makes it an ideal candidate for initial screening and a foundational building block for more complex molecules. Through its use in SAR studies, researchers can systematically unravel the intricate requirements for high-affinity and selective binding to σ1 and σ2 receptors. Furthermore, its potential as a direct precursor for SPECT radioligands or as a structural template for PET tracers underscores its critical role in developing diagnostic tools for oncology and neurology. The principles and methodologies outlined in this guide demonstrate how the thoughtful design and characterization of a single molecule can significantly propel the development of the next generation of sigma receptor-targeted therapeutics and imaging agents.

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Exploratory

The Evolution of Iodinated Piperazine Scaffolds in Molecular Imaging and Targeted Radiotherapy

As a Senior Application Scientist in radiopharmaceutical design, I approach the development of targeted imaging and therapeutic agents not merely as a synthetic exercise, but as the precise optimization of a molecule's p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in radiopharmaceutical design, I approach the development of targeted imaging and therapeutic agents not merely as a synthetic exercise, but as the precise optimization of a molecule's pharmacokinetic destiny. Over the past three decades, the piperazine ring has emerged as a privileged pharmacophore in drug design. Its structural rigidity, tunable lipophilicity, and basic nitrogen atoms allow it to act as a highly effective linker and recognition element.

When coupled with radioactive iodine isotopes—such as Iodine-123 ( 123 I) for Single Photon Emission Computed Tomography (SPECT) and Auger therapy—the piperazine scaffold becomes a powerful tool. This technical guide explores the history, structural evolution, and mechanistic rationale behind the development of iodinated piperazine compounds, tracing their journey from neuroreceptor imaging to cutting-edge oncological theranostics.

Neuroreceptor Imaging: The 5-HT 1A​ Paradigm

The early 1990s marked a significant push to map the central serotonergic system using non-invasive imaging. The 5-HT 1A​ receptor, implicated in depression and anxiety, became a primary target.

The Design and Failure of [ 123 I]p-MPPI

In 1994, researchers developed [ 123 I]p-MPPI (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido-]ethyl-piperazine) as a SPECT radioligand 1.

Mechanistic Causality: The choice of the arylpiperazine scaffold was highly intentional. At physiological pH, the basic nitrogen of the piperazine ring is protonated, allowing it to form a critical salt bridge with the conserved Asp3.32 residue in the transmembrane domain of the 5-HT 1A​ G-protein coupled receptor (GPCR) 2. The addition of the iodobenzamido group provided the necessary lipophilicity to cross the blood-brain barrier (BBB) and delivered the gamma-emitting 123 I isotope for SPECT detection.

However, while [ 123 I]p-MPPI showed excellent initial brain uptake, it failed in human trials due to rapid in vivo metabolism. Hepatic amidases rapidly cleaved the amide bond linking the piperazine to the iodobenzamide, washing out the radioactive signal 3.

Structural Rigidification: Cyclized Isoindol-1-ones

To circumvent this metabolic vulnerability, the scaffold was engineered into cyclized isoindol-1-one analogues.

Mechanistic Causality: By incorporating the vulnerable nitrogen into a rigid five-membered ring, the adjacent carbonyl carbon was sterically shielded from the nucleophilic attack of amidase enzymes. While these cyclized iodinated derivatives exhibited exceptional in vitro binding affinities (K i​ values as low as 0.05 nM) and vastly improved metabolic stability, their in vivo biodistribution in the hippocampus remained unexpectedly low, eventually leading the field to pivot toward fluorinated analogues like [ 18 F]MPPF 3.

G A Arylpiperazine Scaffold B [123I]p-MPPI (High Affinity) A->B Radioiodination C In Vivo Amidase Cleavage B->C Metabolism D Cyclized Isoindol-1-ones (Steric Shielding) C->D Rigidification

Figure 1: Structural evolution and metabolic optimization of 5-HT1A iodinated piperazine ligands.

Oncology: Targeting Melanoma with Rigidified Scaffolds

The lessons learned from neuroreceptor imaging—specifically regarding lipophilicity and steric shielding—were subsequently applied to oncology. Malignant melanoma, an aggressive cancer with a high rate of metastasis, required radiopharmaceuticals capable of targeting random metastatic dissemination 4.

Development of [ 123 I]MEL037

Earlier melanoma imaging agents utilized piperidine chains and relied on sigma-receptor binding. In 2007, Pham et al. synthesized [ 123 I]MEL037, deliberately substituting the piperidine moiety for a piperazine and rigidifying the benzamide backbone into an isoindoline-1,3-dione 4.

Mechanistic Causality: The introduction of the second nitrogen in the piperazine ring altered the spatial electron density and pKa of the molecule, effectively abolishing its affinity for sigma receptors. Instead, the highly planar isoindoline-1,3-dione structure facilitated strong π−π stacking and charge-transfer interactions with the indolequinone units of melanin . This resulted in a highly specific, rapid uptake in melanotic tumors with excellent background clearance.

Quantitative Biodistribution Data

Table 1: In Vivo Biodistribution of[ 123 I]MEL037 in B16F0 Melanoma-Bearing Mice

Time Post-InjectionTumor Uptake (%ID/g)Eye Uptake (%ID)Liver Uptake (%ID)Blood Clearance
1 Hour 13.0~1.0~15.0Rapid
3 Hours 18.52.0< 10.0High
6 Hours 25.02.0< 5.0High
24 Hours > 20.0< 1.00.7 – 1.3Complete

Data synthesized from preclinical evaluations demonstrating melanin-specific accumulation and rapid hepatobiliary clearance 4.

The Theranostic Frontier: Auger-Emitting PARP Inhibitors

The most advanced application of iodinated piperazines lies in theranostics —compounds that simultaneously diagnose and treat disease. Here, Iodine-123 is utilized not just for its 159 keV γ -ray (for SPECT imaging), but for its decay via electron capture, which emits a cascade of highly lethal Auger electrons 5.

###[ 123 I]MAPi in Glioblastoma Therapy Auger electrons have an incredibly short path length (<100 Å) but a massive Linear Energy Transfer (LET). To be therapeutic, the 123 I atom must be delivered directly to the DNA. In 2020, researchers developed [ 123 I]MAPi (Iodine-123 Meitner–Auger PARP inhibitor), an olaparib derivative where a piperazine ring links a phthalazinone core to an iodobenzoyl group 5.

Mechanistic Causality: The piperazine linker perfectly orientates the 123 I-bearing aromatic ring into the NAD + -binding pocket of the PARP1 enzyme. Because PARP1 binds directly to single-strand DNA breaks, the Auger electrons are discharged within the lethal radius of the DNA double helix, causing complex, irreparable double-strand breaks in glioblastoma cells while sparing adjacent healthy tissue.

Self-Validating Protocol: Single-Step Radiosynthesis of[ 123 I]MAPi

Rationale: Electrophilic iododetannylation is utilized over direct electrophilic substitution to guarantee the regioselective incorporation of the 123 I isotope at the meta-position of the benzoyl ring, which is an absolute requirement for maintaining PARP1 binding affinity.

  • Precursor Preparation : In a 1.5 mL microcentrifuge tube, dissolve 100 µg (0.132 µmol) of the tributylstannane precursor in 10 µL of anhydrous acetonitrile (MeCN).

  • Oxidant Activation : Prepare an oxidant solution containing 50 µg (0.37 µmol) of N-Chlorosuccinimide (NCS) in 25 µL of anhydrous methanol, 10 µL of acetic acid, and 20 µL of anhydrous MeCN.

  • Radioiodination : Add the oxidant mixture to the precursor, immediately followed by the addition of 123 I-NaI in 0.1 M NaOH (0.34–0.41 GBq / 9.29–11.04 mCi).

  • Reaction Incubation : Stir the reaction mixture at 650 rpm for exactly 15 minutes at 25 °C. (Scientist's Note: Room temperature is sufficient due to the high reactivity of the stannyl leaving group; elevated temperatures risk thermal degradation of the piperazine-carbonyl linkage).

  • Purification : Inject the crude mixture onto an RP-HPLC system equipped with a C18 Waters Atlantis T3 column (5 µm, 6 × 250 mm). Run a gradient of H 2​ O/MeCN at 1 mL/min. Collect the [ 123 I]MAPi fraction eluting at ~15 minutes (Activity Yield: 45 ± 2%).

  • Formulation : Concentrate the collected fraction to dryness in a vacuum, then formulate in a 30% PEG300 / 70% saline (0.9% NaCl) vehicle to yield a radiochemical purity of >99% 5.

G A Tributylstannane Precursor D Iododetannylation (25°C, 15 min) A->D B Oxidant (NCS/AcOH/MeOH) B->D C 123I-NaI in 0.1 M NaOH C->D E RP-HPLC Purification D->E Crude Extract F [123I]MAPi Theranostic E->F Formulation

Figure 2: Single-step electrophilic radiosynthesis and formulation workflow for[123I]MAPi.

Conclusion

The trajectory of iodinated piperazine compounds in drug design demonstrates a masterclass in structure-activity relationship (SAR) optimization. From overcoming the metabolic hurdles of early 5-HT 1A​ neuroreceptor ligands to leveraging rigidified scaffolds for melanin-targeted oncology, the piperazine ring has proven its versatility. Today, with the advent of Auger-emitting PARP inhibitors like [ 123 I]MAPi, this privileged scaffold is not just illuminating disease—it is actively dismantling it at the genomic level.

References

  • In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain - PubMed - 1

  • Radiotracers for the Central Serotoninergic System - MDPI - 2

  • Isoindol-1-one Analogues of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridyl)-p-iodobenzamido]ethyl]pipera Zine (p-MPPI) as 5-HT1A Receptor Ligands - PubMed - 3

  • Preparation and Biologic Evaluation of a Novel Radioiodinated Benzylpiperazine, 123 I-MEL037, for Malignant Melanoma - Journal of Nuclear Medicine - 4

  • Full article: Improved radiosynthesis of 123I-MAPi, an auger theranostic agent - tandfonline.com - 5

Sources

Foundational

Predictive Metabolic Profiling of 1-(3-Iodobenzoyl)-4-methylpiperazine: A Mechanistic Guide

As drug development increasingly relies on early-stage predictive toxicology and pharmacokinetics, understanding the metabolic liabilities of specific pharmacophores is critical. The compound 1-(3-Iodobenzoyl)-4-methylpi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on early-stage predictive toxicology and pharmacokinetics, understanding the metabolic liabilities of specific pharmacophores is critical. The compound 1-(3-Iodobenzoyl)-4-methylpiperazine represents a classic molecular architecture frequently encountered in medicinal chemistry: a basic N-methylpiperazine core coupled via an amide linkage to a halogenated aromatic ring.

This technical whitepaper provides a comprehensive analysis of the metabolic stability of this compound. By deconstructing its structural vulnerabilities, predicting its cytochrome P450 (CYP450) mediated biotransformation pathways, and detailing the empirical protocols required for validation, this guide serves as a definitive resource for application scientists and pharmacokineticists.

Molecular Architecture & Mechanistic Vulnerabilities

The metabolic fate of 1-(3-Iodobenzoyl)-4-methylpiperazine is dictated by the electronic and steric properties of its two primary domains: the N-methylpiperazine ring and the 3-iodobenzoyl moiety.

The N-Methylpiperazine Liability: α -Carbon Hydroxylation

The most pronounced metabolic vulnerability in this molecule is the tertiary amine of the N-methylpiperazine ring. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) heavily target N-methyl groups for oxidative demethylation[1].

The Causality of Demethylation: The mechanism initiates via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the nitrogen lone pair or the adjacent α -carbon to the highly reactive Iron-Oxo (Compound I) species in the CYP450 heme active site. This results in α -carbon hydroxylation, forming an unstable hemiaminal intermediate[2]. The hemiaminal spontaneously collapses in aqueous physiological conditions, releasing formaldehyde and yielding the secondary amine (N-demethylated piperazine).

The 3-Iodobenzoyl Domain: Halogen Effects and Amide Stability

Benzoylpiperazines generally exhibit moderate to high metabolic stability compared to their unsubstituted aliphatic counterparts[3]. The amide bond effectively neutralizes the basicity of the N1 nitrogen, rendering it resistant to direct oxidation. Furthermore, circulating amidases hydrolyze sterically hindered amides very slowly, making amide cleavage a negligible Phase I pathway.

The presence of the iodine atom at the meta position (3-iodo) introduces two competing pharmacokinetic effects:

  • Steric/Electronic Shielding: The bulky, electron-rich iodine atom blocks direct aromatic hydroxylation at the meta position and sterically hinders the adjacent ortho and para positions.

  • Lipophilicity-Driven Clearance: Iodine is a heavy, highly lipophilic halogen. Its inclusion significantly increases the overall logP of the molecule. High lipophilicity strongly correlates with increased non-specific binding to the hydrophobic active site of CYP3A4, often driving higher intrinsic clearance ( CLint​ ) rates in liver microsomes[4].

In Silico Predictive Metabolic Pathways

Based on the structural analysis, we can predict the primary Phase I biotransformation pathways. The dominant route will be N-demethylation, followed by minor pathways including N-oxidation (mediated by Flavin-containing monooxygenases, FMOs, or CYPs) and aliphatic hydroxylation of the piperazine ring.

MetabolicPathways Parent 1-(3-Iodobenzoyl)-4-methylpiperazine (Parent Compound) NDemethyl N-Demethylated Metabolite (Loss of CH3, -14 Da) Parent->NDemethyl CYP3A4/2D6 (α-C Hydroxylation) NOxide N-Oxide Metabolite (+16 Da) Parent->NOxide FMO/CYP (N-Oxidation) AromHydrox Piperazine Hydroxylation (+16 Da) Parent->AromHydrox CYP3A4 (Ring Oxidation) Dehalogenation Oxidative Dehalogenation (Loss of I, +OH) Parent->Dehalogenation Minor Pathway

Predicted Phase I metabolic pathways for 1-(3-Iodobenzoyl)-4-methylpiperazine.

Quantitative Data Synthesis: Predicted Metabolites

To facilitate LC-MS/MS identification during empirical testing, the predicted mass shifts for the parent compound (Exact Mass: ~330.02 Da) are summarized below.

Metabolite PathwayStructural ChangeExpected Δ Mass (Da)Primary Enzyme(s)Probability
N-Demethylation Loss of -CH 3​ , formation of secondary amine-14.015CYP3A4, CYP2D6High
N-Oxidation Addition of oxygen to N4 nitrogen+15.995FMO3, CYP3A4Moderate
Aliphatic Hydroxylation Addition of -OH to piperazine carbon+15.995CYP3A4Moderate
Oxidative Dehalogenation Replacement of -I with -OH-109.89CYP (various)Low

Empirical Validation: Human Liver Microsome (HLM) Protocol

In silico predictions must be validated using a self-validating in vitro system. The Human Liver Microsome (HLM) stability assay is the gold standard for assessing Phase I metabolic clearance[5].

The Causality of the Protocol Design
  • Microsomal Selection: HLMs contain the full complement of membrane-bound CYPs and UGTs, isolating hepatic metabolism from renal or biliary clearance.

  • NADPH Regeneration System: CYPs are monooxygenases that require a constant supply of electron equivalents. Adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures the cofactor is not depleted during the 60-minute incubation, which would artificially halt metabolism and yield false-positive stability.

  • Quenching Mechanism: Adding cold acetonitrile (ACN) instantly denatures the CYP proteins, halting the reaction at precise timepoints to allow for accurate kinetic modeling.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice. Prepare a 10 mM stock of 1-(3-Iodobenzoyl)-4-methylpiperazine in DMSO.

  • Incubation Mixture: Dilute the compound stock in buffer to achieve a final assay concentration of 1 μ M (ensuring DMSO concentration remains <0.1% to prevent CYP inhibition). Add HLMs to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH equivalents).

  • Sampling & Quenching: At timepoints 0, 5, 15, 30, 45, and 60 minutes, extract a 50 μ L aliquot and immediately transfer it into 150 μ L of ice-cold ACN containing an internal standard (e.g., Tolbutamide).

  • Control Validation: Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (low clearance control) to validate microsomal enzymatic viability.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition and predicted metabolite transitions.

HLMWorkflow Prep 1. Preparation HLM + Compound in Buffer NADPH 2. Initiation Add NADPH (37°C) Prep->NADPH Incubate 3. Incubation Timepoints: 0, 5, 15, 30, 45, 60 min NADPH->Incubate Quench 4. Quenching Add Cold ACN + IS Incubate->Quench Analyze 5. LC-MS/MS Quantify Parent & Metabolites Quench->Analyze

Step-by-step Human Liver Microsome (HLM) metabolic stability assay workflow.

Data Processing and Kinetic Modeling

The depletion of the parent compound is plotted as the natural log of the percentage remaining versus time. The slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ):

t1/2​=k0.693​

CLint​=Pk×V​

(Where V is the incubation volume in μ L and P is the mass of microsomal protein in mg).

Expected Kinetic Profile for 1-(3-Iodobenzoyl)-4-methylpiperazine: Due to the highly labile N-methyl group and the lipophilicity of the iodine atom, this compound is expected to exhibit moderate-to-high clearance.

ParameterExpected Value RangeInterpretation
Half-life ( t1/2​ ) 15 - 30 minutesRapid to moderate turnover
CLint​ ( μ L/min/mg) 45 - 90High hepatic extraction ratio expected
Primary Metabolite Detected N-demethylated speciesConfirms α -carbon hydroxylation liability

Strategic Optimization (Medicinal Chemistry Perspective)

If the empirical data confirms that 1-(3-Iodobenzoyl)-4-methylpiperazine suffers from unacceptably high intrinsic clearance due to N-demethylation, medicinal chemists can employ several rational design strategies to optimize the pharmacophore:

  • Deuteration (Kinetic Isotope Effect): Replacing the N-methyl group with a trideuteromethyl group (-CD 3​ ) can significantly slow down α -carbon hydroxylation. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, the HAT step becomes rate-limiting, effectively increasing the compound's half-life without altering its pharmacological target binding.

  • Steric Shielding: Replacing the N-methyl group with an N-isopropyl or N-cyclobutyl group introduces steric bulk that physically hinders the approach of the CYP450 Iron-Oxo species, reducing the rate of demethylation[6].

  • Electronic Deactivation: Introducing electron-withdrawing groups (e.g., fluorine) adjacent to the basic amine can reduce the electron density on the nitrogen lone pair, thereby raising the oxidation potential and making SET less thermodynamically favorable.

References

  • Automated Annotation of Sites of Metabolism from Biotransformation Data. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications. Available at:[Link]

  • Computational Prediction of Metabolic α -Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. PMC - NIH. Available at:[Link]

  • Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. PMC - NIH. Available at:[Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. Available at:[Link]

Sources

Exploratory

1-(3-Iodobenzoyl)-4-methylpiperazine (CAS 349118-19-0): A Technical Guide to Synthesis, Properties, and Applications

Executive Summary In modern medicinal chemistry and radiopharmaceutical development, bifunctional building blocks are essential for accelerating lead optimization. 1-(3-Iodobenzoyl)-4-methylpiperazine , also known by its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and radiopharmaceutical development, bifunctional building blocks are essential for accelerating lead optimization. 1-(3-Iodobenzoyl)-4-methylpiperazine , also known by its IUPAC name (3-iodophenyl)(4-methylpiperazin-1-yl)methanone, is a highly versatile intermediate. It combines the privileged N-methylpiperazine pharmacophore—known for enhancing aqueous solubility and central nervous system (CNS) penetration—with a 3-iodobenzoyl moiety. The meta-substituted aryl iodide serves dual purposes: it is an exceptionally reactive electrophile for palladium-catalyzed cross-coupling and a metabolically stable scaffold for radiohalogenation (e.g., 123 I, 124 I, 131 I).

This whitepaper provides an in-depth analysis of its chemical properties, validated synthetic methodologies, and downstream applications in drug discovery and targeted radiotherapy.

Chemical Identity and Physicochemical Profiling

Accurate chemical identification is the foundation of reproducible research. The structural integration of a basic tertiary amine (piperazine ring) and a lipophilic, electron-withdrawing iodobenzoyl group dictates the molecule's behavior in both synthetic and biological environments. The N-methyl group typically exhibits a pKa of ~8.5, ensuring the molecule is predominantly protonated at physiological pH, which is a critical interaction vector for the aspartate residues in many G-protein coupled receptors (GPCRs).

Table 1: Core Chemical Identifiers and Properties
Property / IdentifierValue
IUPAC Name (3-iodophenyl)(4-methylpiperazin-1-yl)methanone
CAS Registry Number 349118-19-0 [1]
Molecular Formula C 12​ H 15​ IN 2​ O
Molecular Weight 330.168 g/mol
SMILES CN1CCN(CC1)C(=O)c2cc(I)ccc2
InChI InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-3-2-4-11(13)5-10/h2-5H,6-9H2,1H3
Structural Class Arylpiperazine / Benzamide

Synthetic Methodology: Mechanistic Design and Protocol

The synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine relies on the robust formation of an amide bond between 3-iodobenzoic acid and 1-methylpiperazine.

Causality in Reagent Selection

While acyl chlorides (e.g., 3-iodobenzoyl chloride) can be used for rapid amidation, they are highly susceptible to hydrolysis and can lead to exothermic side reactions. Utilizing a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) offers a milder, highly controlled, and self-validating system. HATU rapidly generates an active HOAt ester intermediate, which is highly reactive toward the secondary amine of 1-methylpiperazine but stable enough to prevent degradation. DIPEA acts as a non-nucleophilic proton scavenger, driving the reaction forward without competing for the electrophilic center.

Synthesis A 3-Iodobenzoic Acid C Active Ester Intermediate (HOAt) A->C HATU / DIPEA Activation B 1-Methylpiperazine B->C Nucleophilic Attack D 1-(3-Iodobenzoyl)- 4-methylpiperazine C->D Amide Bond Formation

Figure 1: HATU-mediated amide coupling workflow for 1-(3-Iodobenzoyl)-4-methylpiperazine.

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 10 mmol scale and incorporates self-validating quality control steps.

  • Activation Phase :

    • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodobenzoic acid (2.48 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

    • Add DIPEA (3.5 mL, 20.0 mmol, 2.0 eq) and stir for 5 minutes at room temperature.

    • Portion-wise, add HATU (4.18 g, 11.0 mmol, 1.1 eq). The solution will transition to a pale yellow color, indicating the formation of the active HOAt ester. Stir for 15 minutes.

  • Coupling Phase :

    • Add 1-methylpiperazine (1.10 g, 1.22 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

    • Allow the reaction to stir at room temperature. Self-Validation: Monitor the reaction via TLC (Eluent: 5% Methanol in DCM with 1% Triethylamine). The consumption of the high-Rf 3-iodobenzoic acid and the appearance of a UV-active, lower-Rf product spot confirms progression. The reaction is typically complete within 2 hours.

  • Quenching and Workup :

    • Dilute the reaction mixture with an additional 20 mL of DCM.

    • Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO 3​ (2 x 30 mL) to remove unreacted acid and HOAt byproducts, followed by brine (30 mL).

    • Crucial Step: Do not wash with strong aqueous acids (e.g., 1M HCl), as the basic N-methylpiperazine moiety will protonate and partition into the aqueous layer, destroying the yield.

  • Isolation :

    • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product as an off-white solid or viscous oil.

    • Purify via flash column chromatography (Silica gel, gradient of 2-10% Methanol in DCM containing 0.5% NH 4​ OH) to afford the pure title compound.

Applications in Radiochemistry and Drug Discovery

The Strategic Value of the 3-Iodobenzoyl Motif

In radiopharmaceutical development, the specific positioning of the iodine atom is critical. The meta-substitution (3-position) on the benzoyl ring is highly favored over para-substitution because it is significantly more resistant to in vivo deiodination by dehalogenase enzymes.

This structural logic is heavily utilized in the design of targeted radiotherapeutics. For example, the Auger-emitting theranostic agent 123 I-MAPi (used for targeted brain tumor radiotherapy via PARP-1 inhibition) relies on a nearly identical 4-(3-iodobenzoyl)piperazine structural core [2]. By utilizing the 3-iodobenzoylpiperazine framework, researchers can achieve high binding affinity to nuclear targets while ensuring the radioactive payload ( 123 I for SPECT imaging/Auger therapy, or 131 I for beta therapy) remains covalently attached to the tracer in vivo [3].

Cross-Coupling and Library Generation

Beyond radiochemistry, the aryl iodide is the most reactive of the aryl halides toward oxidative addition by Palladium(0) complexes. 1-(3-Iodobenzoyl)-4-methylpiperazine acts as a highly efficient electrophile for:

  • Suzuki-Miyaura Couplings : Reacting with arylboronic acids to generate biaryl systems, effectively extending the pharmacophore to probe deep hydrophobic pockets in target proteins.

  • Sonogashira Couplings : Reacting with terminal alkynes to introduce rigid, linear spacer groups.

Applications Core 1-(3-Iodobenzoyl)-4-methylpiperazine (CAS: 349118-19-0) Radio Radiopharmaceutical Core (Isotopic Exchange to 123I / 131I) Core->Radio Radiohalogenation Cross Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald) Core->Cross Oxidative Addition GPCR CNS / GPCR Ligand (BBB Permeable Pharmacophore) Core->GPCR Target Binding

Figure 2: Divergent downstream applications of the 3-iodobenzoyl piperazine scaffold.

CNS Penetration and GPCR Targeting

The inclusion of the 4-methylpiperazine group is a classical medicinal chemistry strategy to improve the physicochemical profile of a drug candidate. It lowers the overall lipophilicity (LogP) compared to a fully carbon-based ring, preventing non-specific lipid membrane accumulation, while the basic tertiary amine ensures solubility in physiological fluids. This specific combination—a lipophilic aromatic ring connected via an amide to a basic piperazine—is a privileged scaffold for targeting CNS receptors, including Dopamine (D 2​ /D 3​ ) and Serotonin (5-HT) receptors.

References

  • Title: (3-iodophenyl)(4-methylpiperazin-1-yl)
  • Source: National Institutes of Health (NIH)
  • Source: Journal of Nuclear Medicine (SNMMI)

Protocols & Analytical Methods

Method

Application Note: An Optimized Synthesis Protocol for 1-(3-Iodobenzoyl)-4-methylpiperazine

Abstract This application note provides a comprehensive and optimized protocol for the synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine, a key building block in medicinal chemistry and drug discovery. The synthesis is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and optimized protocol for the synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine, a key building block in medicinal chemistry and drug discovery. The synthesis is achieved through an amide coupling reaction between 3-Iodobenzoic acid and 1-methylpiperazine. We present a primary protocol utilizing a carbodiimide-mediated coupling system, which is renowned for its efficiency and mild reaction conditions.[1][2] The causality behind reagent selection, reaction parameter optimization, and purification strategies are discussed in detail to ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this important piperazine derivative.

Introduction and Core Principles

The amide bond is one of the most fundamental linkages in organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals.[2][3] The formation of an amide bond typically involves the coupling of a carboxylic acid and an amine.[3] However, direct condensation is often inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.[2][3]

This protocol focuses on the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activating agent. The reaction proceeds through a highly reactive O-acylisourea intermediate. The primary challenges with this intermediate are its propensity to rearrange into a stable N-acylurea byproduct and, in chiral systems, potential racemization. To mitigate these side reactions and improve overall efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is employed.[1] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards the amine, thus ensuring a higher yield of the desired amide product.[1]

Reaction Scheme:

Reaction scheme for the synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )SupplierPurity
3-Iodobenzoic AcidC₇H₅IO₂248.02Sigma-Aldrich≥98%
1-MethylpiperazineC₅H₁₂N₂100.16Sigma-Aldrich99%
EDC·HClC₈H₁₈N₃Cl191.70Sigma-Aldrich≥98%
HOBtC₆H₅N₃O135.13Sigma-Aldrich≥97% (anhydrous)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Sigma-Aldrich≥99%
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Sigma-Aldrich≥99.8%, <50 ppm H₂O
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificHPLC Grade
HexanesN/AN/AFisher ScientificHPLC Grade
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificAqueous Solution
BrineNaCl58.44Fisher ScientificSaturated Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich≥99.5%
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Optimized Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. Reagents should be scaled proportionally for larger or smaller batches.

Reaction Setup and Execution
  • Reagent Preparation: To a dry 50 mL round-bottom flask under an inert nitrogen atmosphere, add 3-Iodobenzoic acid (248 mg, 1.0 mmol, 1.0 equiv.) and HOBt (162 mg, 1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (DCM, 10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Amine and Base Addition: Add 1-methylpiperazine (122 µL, 1.1 mmol, 1.1 equiv.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (436 µL, 2.5 mmol, 2.5 equiv.). The use of DIPEA as a non-nucleophilic base is crucial to neutralize the HCl byproduct from EDC·HCl and the HOBt proton without competing with the primary amine.[1][4]

  • Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Once cooled, add EDC·HCl (230 mg, 1.2 mmol, 1.2 equiv.) portion-wise over 5 minutes. Adding the EDC·HCl slowly at 0°C helps to control the initial exothermic reaction and maximizes the formation of the desired HOBt-activated ester.[1]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 5-10% Methanol in DCM. The disappearance of the 3-Iodobenzoic acid spot indicates reaction completion.[1]

Workup and Purification
  • Quenching and Dilution: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

  • Aqueous Washes: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) to remove unreacted amine and DIPEA.

    • Saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted carboxylic acid and HOBt.

    • Brine (1 x 20 mL) to remove residual water.[1]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% Ethyl Acetate and gradually increasing the polarity with Methanol (e.g., 0-10% MeOH in EtOAc), is effective for isolating the pure product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 1-(3-Iodobenzoyl)-4-methylpiperazine as a solid. The expected yield is typically in the range of 80-95% based on similar amide couplings.[1]

Process and Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol, from initial setup to the final, purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents 1. Combine 3-Iodobenzoic Acid, HOBt, Amine, and DIPEA in DCM cool 2. Cool Mixture to 0°C reagents->cool add_edc 3. Add EDC·HCl Portion-wise cool->add_edc react 4. Stir at Room Temperature (12-24h) add_edc->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup dry 7. Dry and Concentrate workup->dry chromatography 8. Flash Column Chromatography dry->chromatography product Final Product: 1-(3-Iodobenzoyl)-4-methylpiperazine chromatography->product

Sources

Application

Procedure for amide coupling to synthesize 1-(3-Iodobenzoyl)-4-methylpiperazine

Application Note: High-Efficiency Synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine via HATU-Mediated Amide Coupling Abstract This application note details a robust, high-yielding protocol for the synthesis of 1-(3-Iodob...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine via HATU-Mediated Amide Coupling

Abstract

This application note details a robust, high-yielding protocol for the synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine. The incorporation of a 1-methylpiperazine moiety is a proven strategy in medicinal chemistry to improve cell permeability, reduce lipophilicity, and enhance the aqueous solubility of drug candidates [1]. However, the steric hindrance inherent to secondary amines necessitates highly efficient coupling conditions. This guide outlines a self-validating methodology utilizing HATU and DIPEA, providing mechanistic insights, comparative reagent data, and a step-by-step experimental workflow.

Reaction Rationale and Mechanistic Insights

The formation of a stable amide bond between 3-iodobenzoic acid and 1-methylpiperazine requires the activation of the carboxylic acid to overcome the activation energy barrier. While traditional carbodiimides like EDC are effective, they form an O-acylisourea intermediate that can be less reactive toward sterically hindered secondary amines [2].

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA). The causality of this selection is twofold:

  • Base Selection (DIPEA): DIPEA effectively deprotonates the carboxylic acid without competing as a nucleophile, ensuring the stereochemical and structural integrity of the target molecule [3].

  • Reagent Selection (HATU): The reaction proceeds via an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly attacked by the in situ generated OAt anion to form a highly reactive OAt-active ester [4]. This OAt-ester is significantly more reactive toward secondary amines than standard OBt-esters, driving the reaction to rapid completion and suppressing side reactions [5].

Comparative Analysis of Coupling Reagents

To justify the selection of HATU, the following table summarizes the quantitative and qualitative performance metrics of common coupling reagents for this specific transformation.

Coupling Reagent SystemReactivity with Secondary AminesReaction TimeByproduct Removal StrategyEpimerization RiskCost Profile
HATU / DIPEA Excellent 1 - 2 hours Aqueous washes (LiCl for DMF) Very Low High
EDC / HOBt / DIPEAGood4 - 18 hoursAqueous washes (Water soluble)LowLow
T3P / PyridineModerate12 - 24 hoursAqueous washes (Water soluble)LowMedium
SOCl₂ (Acyl Chloride)Excellent1 - 2 hoursEvaporation / Basic washHigh (if chiral)Very Low

Reaction Workflow and Logical Progression

The following diagram illustrates the logical sequence of intermediate formation and nucleophilic addition during the HATU-mediated coupling process.

G Acid 3-Iodobenzoic Acid (1.0 eq) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (2.0-3.0 eq) Base->Carboxylate Isouronium Isouronium Salt (Unstable) Carboxylate->Isouronium + HATU HATU HATU Reagent (1.1-1.2 eq) HATU->Isouronium OAtEster OAt-Active Ester (Highly Reactive) Isouronium->OAtEster HOAt attack Product 1-(3-Iodobenzoyl)- 4-methylpiperazine OAtEster->Product Amide Bond Formation Amine 1-Methylpiperazine (1.2 eq) Amine->Product Nucleophilic Attack

Reaction workflow for HATU-mediated amide coupling of 3-iodobenzoic acid and 1-methylpiperazine.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system, incorporating in-process checks to ensure trustworthiness and reproducibility at each critical phase.

Materials & Reagents:

  • 3-Iodobenzoic acid (Limiting reagent, 1.0 eq)

  • 1-Methylpiperazine (Nucleophile, 1.2 eq)

  • HATU (Coupling agent, 1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (Base, 2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step 1: Preparation and Deprotonation
  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of acid) under an inert nitrogen atmosphere.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the stirred solution.

  • Self-Validation Check: Spot a 1 µL aliquot onto wet universal pH paper. The pH should register >8, confirming complete deprotonation of the carboxylic acid prior to activation.

Step 2: Active Ester Formation (Activation)
  • Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic activation.

  • Add HATU (1.1 - 1.2 eq) in a single portion.

  • Remove the ice bath and allow the mixture to stir at room temperature for 15–30 minutes [3].

  • Self-Validation Check: Observe a distinct color change (typically turning pale yellow to deep orange). This visual cue indicates the successful formation of the OAt-active ester [4].

Step 3: Nucleophilic Coupling
  • Add 1-methylpiperazine (1.2 eq) dropwise to the activated ester solution. A slight excess is used to drive the reaction to absolute completion and account for any trace moisture.

  • Stir the reaction at room temperature for 1 to 2 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC (e.g., 5% MeOH in DCM). The reaction is complete when the mass corresponding to the OAt-active ester disappears and the product mass (m/z [M+H]⁺ = 331.05) becomes the dominant peak [4].

Step 4: Quenching and Work-up
  • Quench the reaction by diluting the mixture with a large volume of Ethyl Acetate (EtOAc) (approx. 10x the DMF volume).

  • Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL).

    • Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent carryover during concentration.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize and remove any unreacted acid and HOAt byproducts.

  • Wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

Due to the basic nature of the 1-methylpiperazine moiety, standard silica gel chromatography can lead to severe peak tailing.

  • Purify the crude residue via flash column chromatography using a gradient of Dichloromethane to Methanol (DCM:MeOH, 100:0 to 90:10).

  • Causality/Pro-Tip: Adding 1% Triethylamine (TEA) or aqueous NH₄OH to the eluent neutralizes the acidic silanol groups on the silica gel. This prevents the secondary/tertiary amines of the product from binding irreversibly to the column, ensuring sharp elution bands and high recovery.

References

  • "Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety.
  • "Drawbacks of HATU for Esterific
  • BenchChem Technical Support Team. "Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine." BenchChem.
  • BenchChem Technical Support Team. "Application Notes: Standard Protocol for HATU Coupling in Solution Phase." BenchChem.
  • BenchChem Technical Support Team.
Method

Optimizing Suzuki-Miyaura Coupling Conditions for 1-(3-Iodobenzoyl)-4-methylpiperazine: A Detailed Guide for Synthetic Chemists

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This power...

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is indispensable in pharmaceutical research and drug development for the synthesis of complex molecules, particularly biaryl structures which are prevalent in bioactive compounds.[2][3][4] This guide provides an in-depth exploration of the critical parameters and a detailed protocol for the successful Suzuki-Miyaura coupling of 1-(3-Iodobenzoyl)-4-methylpiperazine, an important scaffold in medicinal chemistry.

The Foundational Chemistry: Understanding the Suzuki-Miyaura Reaction

At its core, the Suzuki-Miyaura coupling facilitates the union of an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[4][5][6] The reaction is orchestrated by a palladium catalyst and requires a base to proceed. The generally accepted mechanism unfolds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

First, a palladium(0) complex undergoes oxidative addition into the carbon-halide bond of the electrophile, in this case, 1-(3-Iodobenzoyl)-4-methylpiperazine, forming a palladium(II) intermediate.[3][6] The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This crucial step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Key Parameters for Optimizing the Coupling of 1-(3-Iodobenzoyl)-4-methylpiperazine

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. For a substrate like 1-(3-Iodobenzoyl)-4-methylpiperazine, which contains an amide and a tertiary amine, careful consideration of these parameters is essential to maximize yield and minimize side reactions.

The Electrophile: 1-(3-Iodobenzoyl)-4-methylpiperazine

As an aryl iodide, 1-(3-Iodobenzoyl)-4-methylpiperazine is a highly reactive electrophile for Suzuki-Miyaura coupling. The carbon-iodine bond is readily cleaved during the oxidative addition step, often proceeding faster than the rate-determining step of the overall reaction.[5] This high reactivity allows for milder reaction conditions compared to less reactive aryl bromides or chlorides.

The Nucleophile: Boronic Acids and Their Derivatives

A wide array of aryl and heteroaryl boronic acids can be coupled with 1-(3-Iodobenzoyl)-4-methylpiperazine. Boronic acids are generally stable, commercially available, and their byproducts are typically non-toxic and easily removed.[3] While boronic acids are a reliable choice, boronate esters, such as pinacol esters, can also be utilized and may offer advantages in certain cases, such as improved stability or solubility.[5]

The Catalyst System: Palladium Source and Ligand

The choice of the palladium source and its accompanying ligand is critical for an efficient reaction. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black.[5]

  • Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and preformed palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). For aryl iodides, simpler catalyst systems are often effective.

  • Ligands: Phosphine-based ligands are widely used. For a relatively unhindered substrate, triphenylphosphine (PPh₃) or other triarylphosphines may be sufficient. However, for more challenging couplings or to improve reaction rates, bulky and electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos can be highly effective.[8] N-heterocyclic carbenes (NHCs) are another class of ligands that can offer high stability and activity.[5]

The Base: The Activator of Transmetalation

The base plays a pivotal role in the catalytic cycle by activating the boronic acid.[1][3][7] The choice of base can significantly impact the reaction rate and yield.

Base TypeExamplesSuitability for 1-(3-Iodobenzoyl)-4-methylpiperazine
Inorganic Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Generally effective and widely used. Often employed in aqueous solvent mixtures.
Inorganic Phosphates K₃PO₄A strong, non-nucleophilic base that is often effective in anhydrous conditions. A good choice to avoid potential hydrolysis of the amide.
Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Can be used, but are generally weaker and may be less effective.

For substrates containing potentially base-sensitive functional groups like amides, careful selection is crucial. While aqueous carbonate solutions are common, anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be a safer starting point to prevent any potential hydrolysis.[9]

The Solvent: The Reaction Medium

The solvent must dissolve the reactants and facilitate the interaction between the organic and inorganic components.[10]

Solvent SystemExamplesCharacteristics
Aprotic Polar Solvents 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF)Commonly used, often in combination with water to dissolve the inorganic base.[10]
Aromatic Solvents TolueneA nonpolar option, often used with a phase-transfer catalyst if an aqueous base is employed.
"Green" Solvents 2-Methyl-THF, t-Amyl alcoholMore environmentally friendly alternatives that have shown efficacy in Suzuki-Miyaura couplings.[11][12]

A mixture of an aprotic polar solvent like 1,4-dioxane with water is a standard and often effective choice.[10]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-I OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr_out Ar-Ar' (Product) RedElim->ArAr_out ArI_in Ar-I (1-(3-Iodobenzoyl)-4-methylpiperazine) ArI_in->OxAdd ArBOH_in Ar'-B(OH)₂ + Base ArBOH_in->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - 1-(3-Iodobenzoyl)-4-methylpiperazine - Boronic Acid - Base Setup->Reagents Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (e.g., 80-100 °C) Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Sources

Application

Application Note and Protocol: Preparation of 1-(3-Iodobenzoyl)-4-methylpiperazine Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(3-Iodobenzoyl)-4-methylpiperazine and its subsequent conversion to the hydrochloride salt. The described p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(3-Iodobenzoyl)-4-methylpiperazine and its subsequent conversion to the hydrochloride salt. The described protocol is designed for researchers in medicinal chemistry, pharmacology, and drug development who require a reliable method for obtaining this compound in high purity. The rationale behind key experimental steps is detailed to provide a deeper understanding of the reaction mechanism and potential challenges.

Introduction

1-(3-Iodobenzoyl)-4-methylpiperazine is a versatile chemical intermediate. The presence of the iodobenzoyl group allows for further functionalization through various cross-coupling reactions, while the methylpiperazine moiety is a common pharmacophore found in numerous biologically active compounds. The hydrochloride salt form often enhances the compound's solubility and stability, making it more suitable for pharmaceutical and research applications.[1] This guide presents a robust and reproducible method for its preparation.

Reaction Scheme

The synthesis is a two-step process involving the acylation of 1-methylpiperazine with 3-iodobenzoyl chloride to form the free base, followed by the formation of the hydrochloride salt.

Reaction_Scheme 3-Iodobenzoyl_Chloride 3-Iodobenzoyl Chloride Intermediate 1-(3-Iodobenzoyl)-4-methylpiperazine (Free Base) 3-Iodobenzoyl_Chloride->Intermediate Acylation (Step 1) 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Intermediate Final_Product 1-(3-Iodobenzoyl)-4-methylpiperazine HCl Intermediate->Final_Product Salt Formation (Step 2) HCl HCl (in solvent) HCl->Final_Product Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Start Dissolve 1-methylpiperazine and TEA in anhydrous DCM Cool Cool to 0°C Start->Cool Add Dropwise addition of 3-iodobenzoyl chloride solution Cool->Add Warm Warm to RT and stir Add->Warm Monitor Monitor by TLC Warm->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Upon completion Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Free Base Concentrate->Crude_Product Yields

Sources

Method

Application Notes and Protocols for In Vitro Binding Assays Featuring 1-(3-Iodobenzoyl)-4-methylpiperazine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro binding assays for 1-(3-Iodobenzoyl)-4-methylpiperazine. This document...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro binding assays for 1-(3-Iodobenzoyl)-4-methylpiperazine. This document offers detailed protocols, explains the rationale behind experimental choices, and presents methods for data analysis and validation, ensuring scientific integrity and reproducibility.

Introduction: Characterizing a Novel Ligand

1-(3-Iodobenzoyl)-4-methylpiperazine is a synthetic compound with a chemical structure suggestive of potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and kinases, due to the presence of the benzoyl and piperazine moieties. The piperazine scaffold is a common feature in a multitude of pharmacologically active agents.[1][2] Accurate characterization of the binding affinity and selectivity of this compound is a critical first step in its pharmacological evaluation and potential development as a therapeutic agent.[3][4]

In vitro binding assays are fundamental tools for determining the affinity of a ligand for its receptor.[5] Radioligand binding assays, in particular, are considered the gold standard due to their sensitivity and robustness.[5][6] This guide will primarily focus on the application of radioligand binding assays for 1-(3-Iodobenzoyl)-4-methylpiperazine, while also exploring non-radioactive alternatives. For the purpose of illustrating these protocols, we will proceed with the scientifically-grounded hypothesis that 1-(3-Iodobenzoyl)-4-methylpiperazine may target monoamine GPCRs, such as dopamine or serotonin receptors, a common characteristic of molecules with similar structural features.[7][8][9]

Part 1: The Gold Standard - Radioligand Binding Assays

Radioligand binding assays are a powerful method for quantifying the interaction between a ligand and a receptor.[10] These assays can be broadly categorized into saturation and competition binding experiments.

Saturation Binding Assay: Determining Receptor Density and Affinity

A saturation binding assay is performed to determine the total number of binding sites (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radiolabeled ligand.[5] This is achieved by incubating a fixed amount of the receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.[10]

Experimental Protocol: Saturation Binding Assay

  • Preparation of Cell Membranes:

    • Homogenize cultured cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with a human dopamine or serotonin receptor subtype) or tissue samples in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[11]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[11]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[11]

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.[11]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[11]

    • For each concentration of the radiolabeled ligand, prepare tubes for total binding and non-specific binding (NSB).

    • Total Binding Wells: Add assay buffer, increasing concentrations of the radiolabeled ligand (e.g., a tritiated or iodinated version of 1-(3-Iodobenzoyl)-4-methylpiperazine or a known radioligand for the target receptor), and the membrane preparation.[12]

    • Non-specific Binding (NSB) Wells: Add a high concentration of an unlabeled competing ligand (e.g., 10 µM of a known antagonist for the target receptor) to saturate the receptors, followed by the same components as the total binding wells.[12]

  • Incubation:

    • Incubate the plates at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[11] The optimal time and temperature should be determined empirically.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]

  • Radioactivity Counting:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.[11]

    • Quantify the radioactivity on the filters using a scintillation counter.[11]

Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the specific binding against the concentration of the radiolabeled ligand.

  • Fit the data using non-linear regression analysis to a one-site binding model to determine the Kd and Bmax values.[11]

Competition Binding Assay: Determining the Affinity of Unlabeled Ligands

Competition binding assays are used to determine the affinity (Ki) of an unlabeled compound, in this case, 1-(3-Iodobenzoyl)-4-methylpiperazine, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[6]

Experimental Protocol: Competition Binding Assay

  • Assay Setup:

    • Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the unlabeled test compound (1-(3-Iodobenzoyl)-4-methylpiperazine).[12]

    • Total Binding Wells: Contain assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the membrane preparation.[12]

    • Non-specific Binding (NSB) Wells: Contain the same components as the total binding wells, plus a saturating concentration of a known unlabeled ligand.[12]

    • Competition Wells: Contain the same components as the total binding wells, plus varying concentrations of 1-(3-Iodobenzoyl)-4-methylpiperazine.

  • Incubation, Termination, and Counting:

    • Follow the same procedures for incubation, termination, filtration, and radioactivity counting as described for the saturation binding assay.[11]

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of 1-(3-Iodobenzoyl)-4-methylpiperazine.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[12]

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation: Summary of Binding Parameters
ParameterDescriptionDetermined From
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity.Saturation Assay
Bmax Maximum number of binding sites; represents the receptor density.Saturation Assay
IC50 Concentration of the competitor that inhibits 50% of specific binding.Competition Assay
Ki Inhibitory constant; a measure of the competitor's binding affinity.Competition Assay
Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes (Target Receptor Source) add_reagents Add Membranes, Radioligand, and Competitor to Wells prep_membranes->add_reagents prep_radioligand Prepare Radioligand (Fixed Concentration) prep_radioligand->add_reagents prep_competitor Prepare Serial Dilutions of 1-(3-Iodobenzoyl)-4-methylpiperazine prep_competitor->add_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-Specific Binding (NSB) - Competition Wells setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Specific Binding, Determine IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Non-Radioactive Binding Assay Alternatives

While radioligand binding assays are highly reliable, the use of radioactive materials necessitates specialized handling and disposal procedures.[13] Several non-radioactive techniques have been developed that offer viable alternatives.[14][15]

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require the separation of bound and free ligand.[16] In this method, the receptor is immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to stimulate light emission, which can be detected.[17][18]

Protocol Outline for SPA:

  • Bead Preparation: Couple the cell membranes containing the target receptor to SPA beads (e.g., wheat germ agglutinin-coated beads for glycosylated membrane proteins).[18]

  • Assay Setup: In a microplate, combine the receptor-coated SPA beads, the radiolabeled ligand, and varying concentrations of 1-(3-Iodobenzoyl)-4-methylpiperazine.[19]

  • Incubation: Incubate the plate to allow for binding equilibrium to be reached.

  • Detection: Measure the light output from the beads using a suitable microplate scintillation counter.[19]

Principle of Scintillation Proximity Assay

G cluster_bound Bound State: Signal Generation cluster_unbound Unbound State: No Signal bead1 SPA Bead (with scintillant) receptor1 Receptor receptor1->bead1 immobilized radioligand1 Radioligand radioligand1->receptor1 bound signal Light Emission radioligand1->signal excites scintillant bead2 SPA Bead (with scintillant) no_signal No Light Emission bead2->no_signal too far to excite receptor2 Receptor receptor2->bead2 immobilized radioligand2 Free Radioligand (in solution)

Caption: Principle of a Scintillation Proximity Assay (SPA).

Fluorescence-Based Assays

Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) offer non-radioactive alternatives for studying ligand-receptor interactions.[14]

  • FRET-based assays utilize the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[14] For a binding assay, the receptor could be labeled with a donor fluorophore and the ligand with an acceptor. Binding brings the two fluorophores close enough for FRET to occur, which can be measured as a change in fluorescence emission.

  • Fluorescence Polarization (FP) measures the change in the polarization of fluorescent light emitted from a labeled ligand.[14] When a small fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger receptor molecule, its rotation slows down, leading to an increase in polarization.

The choice of a non-radioactive method depends on the availability of labeled reagents and instrumentation. These methods often require careful optimization to avoid artifacts from compound autofluorescence or quenching.[15]

Part 3: Ensuring Scientific Integrity and Assay Validation

The trustworthiness of binding data relies on a well-validated assay.

  • Specificity of Binding: It is crucial to demonstrate that the observed binding is specific to the target receptor. This can be confirmed by showing that the binding of the radiolabeled ligand is displaced by known ligands for the receptor with the expected rank order of potency.

  • Reproducibility: All experiments should be performed with appropriate replicates (typically in triplicate) to ensure the reproducibility of the results. Assays should be repeated on different days to assess inter-assay variability.

  • Linearity with Protein Concentration: The specific binding should be linear over a range of membrane protein concentrations.[20] This ensures that the assay is not limited by the amount of receptor.

  • Equilibrium Conditions: It is essential to establish that the binding reaction has reached equilibrium under the chosen incubation conditions. This can be determined by performing a time-course experiment to find the point at which binding no longer increases with time.[20]

By adhering to these principles and protocols, researchers can confidently characterize the in vitro binding properties of novel compounds like 1-(3-Iodobenzoyl)-4-methylpiperazine, providing a solid foundation for further pharmacological investigation.

References

  • Caron, M. G., & Lefkowitz, R. J. (1976). RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. Annual Review of Pharmacology and Toxicology, 16(1), 409-421.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][11]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][6]

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Application

Application Notes &amp; Protocols: Strategic Implementation of Sonogashira Coupling for the Functionalization of 1-(3-Iodobenzoyl)-4-methylpiperazine

Abstract & Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst under mild, basic conditions, has become indispensable in the synthesis of complex molecules.[1] Its applications are extensive, spanning the creation of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This guide provides a detailed technical overview and actionable protocols for the application of the Sonogashira coupling to a key building block in medicinal chemistry: 1-(3-Iodobenzoyl)-4-methylpiperazine . This substrate is of particular interest to drug discovery professionals due to the prevalence of the piperazine moiety in biologically active compounds and the versatility of the aryl iodide as a reactive handle for molecular elaboration. The resulting aryl-alkyne products serve as critical intermediates and scaffolds for constructing novel therapeutics, including kinase inhibitors and central nervous system agents.[4] This document will elucidate the reaction mechanism, provide step-by-step experimental procedures, offer strategies for optimization, and troubleshoot common challenges, thereby empowering researchers to effectively utilize this powerful transformation.

The Mechanistic Rationale: A Dual Catalytic Cycle

The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is paramount for rational experimental design and troubleshooting.

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, undergoes oxidative addition with the aryl iodide (1-(3-Iodobenzoyl)-4-methylpiperazine). This forms a square planar Pd(II) intermediate.[5][6]

    • Transmetalation: A copper(I) acetylide, formed in the adjacent copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the iodide ligand.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

  • The Copper Cycle: This cycle functions to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed, forming the crucial copper(I) acetylide species.[2] This species is now primed for the transmetalation step with the palladium center.

The amine base plays a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen iodide (HI) generated during the reaction.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)(I)L₂ oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 product Ar-C≡CR reductive_elim->product cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide base_h Base-H⁺ I⁻ alkyne H-C≡CR alkyne->cu_acetylide cu_acetylide->transmetalation base Base (e.g., Et₃N) base->cu_acetylide aryl_halide Ar-I aryl_halide->oxidative_add

Figure 1: The dual catalytic cycles of the Sonogashira coupling.

General Reaction Protocol

This section details a robust, field-tested protocol for the Sonogashira coupling of 1-(3-Iodobenzoyl)-4-methylpiperazine with phenylacetylene as a model terminal alkyne.

Reaction Scheme:

(Self-hosted image of the chemical reaction: 1-(3-Iodobenzoyl)-4-methylpiperazine + Phenylacetylene -> Coupled Product)

Materials & Reagents
Reagent / MaterialGradeSupplierTypical QuantityPurpose
1-(3-Iodobenzoyl)-4-methylpiperazine≥98%Commercial1.0 equivAryl Halide Substrate
Phenylacetylene≥98%Commercial1.2 equivAlkyne Coupling Partner
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)Catalyst GradeCommercial2-3 mol%Palladium Pre-catalyst
Copper(I) Iodide (CuI)≥99%Commercial4-5 mol%Co-catalyst
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercial2-3 equivBase & Co-solvent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial~0.1 MSolvent
Argon or Nitrogen GasHigh PurityGas SupplierN/AInert Atmosphere
Ethyl AcetateACS GradeCommercialFor Work-upExtraction Solvent
Saturated aq. NH₄ClLab PreparedN/AFor Work-upCopper Quenching
BrineLab PreparedN/AFor Work-upAqueous Wash
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercialFor DryingDrying Agent
Silica Gel230-400 meshCommercialFor PurificationStationary Phase
Schlenk Flask & CondenserGlasswareN/A1 setReaction Vessel
Magnetic Stirrer & Stir BarEquipmentN/A1 setAgitation
Step-by-Step Experimental Procedure
  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser. Evacuate the system and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. [7][8]2. Reagent Addition: Under a positive pressure of inert gas, add 1-(3-Iodobenzoyl)-4-methylpiperazine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) to the flask.

  • Solvent and Base Addition: Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.1 M. Follow with the addition of anhydrous triethylamine (2.5 equiv).

  • Degassing: Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed. This step is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling). [7]5. Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed without heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-6 hours).

  • Reaction Work-up:

    • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts. [7] * Wash subsequently with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate, to yield the pure coupled product.

Workflow setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N₂) reagents 2. Add Solids (Aryl Iodide, PdCl₂(PPh₃)₂, CuI) setup->reagents solvents 3. Add Solvents & Base (THF, Et₃N) reagents->solvents degas 4. Degas Mixture (Ar/N₂ sparging) solvents->degas alkyne 5. Add Alkyne (Phenylacetylene) degas->alkyne react 6. Reaction (RT, Monitor by TLC/LC-MS) alkyne->react workup 7. Aqueous Work-up (Filter, Wash with NH₄Cl, Brine) react->workup purify 8. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure Product purify->product

Figure 2: General experimental workflow for Sonogashira coupling.

Optimization & Troubleshooting

While the standard protocol is robust for aryl iodides, adjustments may be necessary to maximize yield and purity. The following tables provide guidance on experimental choices and solutions to common problems.

Parameter Optimization
ParameterStandard Choice (for Aryl Iodide)Rationale & Optimization Strategy
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Highly effective for reactive aryl iodides. For less reactive substrates (bromides/chlorides), or to lower catalyst loading, consider more electron-rich and bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands. [9]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Amine bases are generally effective. If side reactions with the base are observed, or for sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, often in a different solvent like DMF. [1][10]
Solvent THF, DMF, AcetonitrileTHF is a good starting point. DMF can increase solubility and reaction rates but requires higher temperatures for removal. Some modern protocols successfully use aqueous media with surfactants for greener chemistry. [11][12]
Temperature Room Temperature to 50 °CAryl iodides are highly reactive and often couple efficiently at room temperature. [1]If the reaction is sluggish, gentle heating (40-60 °C) can increase the rate. Avoid excessive heat, which can cause catalyst decomposition. [7]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the classical mechanism. However, it promotes alkyne homocoupling. If this is a persistent issue, a copper-free protocol should be employed, which typically requires a stronger base and may need more active palladium catalysts. [2][13]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently inert atmosphere (O₂ present).3. Impure reagents (water, etc.).1. Use fresh catalyst and high-purity reagents.2. Ensure rigorous degassing and maintain positive inert gas pressure.3. Consider a different, more stable pre-catalyst.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide.1. Improve inert atmosphere technique; degas solvents thoroughly.2. Switch to a copper-free protocol. This is the most effective solution. [14]
Formation of Palladium Black (Catalyst Decomposition) 1. Reaction temperature is too high.2. Ligand dissociation or degradation.1. Lower the reaction temperature.2. Use a more stable ligand or pre-catalyst system.3. Ensure the reaction is not exposed to air/light.
Difficult Purification Co-elution of product with triphenylphosphine oxide or other byproducts.1. Optimize chromatography conditions (try different solvent systems, e.g., Toluene/Acetone).2. Perform an acidic wash during work-up to remove the basic piperazine-containing product into the aqueous layer, then re-basify and extract (if other impurities are neutral).

Application in Medicinal Chemistry & Drug Discovery

The Sonogashira coupling of 1-(3-Iodobenzoyl)-4-methylpiperazine is not merely an academic exercise; it is a strategic step in the synthesis of high-value pharmaceutical candidates. The resulting aryl-alkyne-piperazine core is a privileged scaffold in drug design.

  • As a Linker: The rigid alkyne linker can be used to precisely position other pharmacophores, enabling the exploration of structure-activity relationships (SAR). [4]* As a Bioisostere: The alkyne can act as a bioisostere for other groups, such as amides or alkenes, improving metabolic stability or binding affinity.

  • As a Precursor: The triple bond is exceptionally versatile for further chemical transformations, such as reduction to alkenes (cis or trans), hydration to ketones, or participation in cycloaddition reactions to form complex heterocycles.

MedChem_Application start 1-(3-Iodobenzoyl)- 4-methylpiperazine sonogashira Sonogashira Coupling start->sonogashira alkyne Terminal Alkyne (e.g., with Heterocycle) alkyne->sonogashira intermediate Aryl-Alkyne Intermediate sonogashira->intermediate Forms key scaffold click_chem Click Chemistry (e.g., CuAAC with Azide-R₂) intermediate->click_chem Diversification reduction Selective Reduction (e.g., Lindlar Catalyst) intermediate->reduction Diversification triazole_product Triazole-Linked Drug Candidate click_chem->triazole_product alkene_product (Z)-Alkene-Linked Drug Candidate reduction->alkene_product

Figure 3: Hypothetical application of the Sonogashira product in a drug discovery workflow.

Conclusion

The Sonogashira coupling is a highly reliable and versatile method for the C-C bond formation, and its application to 1-(3-Iodobenzoyl)-4-methylpiperazine provides a direct route to valuable intermediates for drug discovery and development. By understanding the underlying mechanism and adhering to robust experimental protocols, researchers can efficiently synthesize novel molecular architectures. The provided guidelines for optimization and troubleshooting serve as a practical resource to overcome common hurdles, ensuring high yields and purity, and ultimately accelerating the pace of pharmaceutical innovation.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved March 11, 2026, from [Link]

  • Ansari, I. A., & Pathak, T. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. Retrieved March 11, 2026, from [Link]

  • Ansari, I. A., & Pathak, T. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Retrieved March 11, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 11, 2026, from [Link]

  • Jadhav, G. R., & Shinde, V. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved March 11, 2026, from [Link]

  • de la Cruz, J. N., et al. (2018). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. Retrieved March 11, 2026, from [Link]

  • Sonogashira Coupling Reaction and its Application in Dendrimer Synthesis. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Wang, D., et al. (2018). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. Retrieved March 11, 2026, from [Link]

  • Jadhav, G. R., & Shinde, V. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved March 11, 2026, from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Retrieved March 11, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved March 11, 2026, from [Link]

  • Sharma, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved March 11, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Wang, C., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society. Retrieved March 11, 2026, from [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

  • Cella, R., et al. (2018). Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. BOA. Retrieved March 11, 2026, from [Link]

  • Blakemore, D. C., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Retrieved March 11, 2026, from [Link]

  • Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes. (2025, June 15). IUCr Journals. Retrieved March 11, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine, a common intermediate in pharmaceutical research. As Senior Application Scientists, w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine, a common intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource based on common challenges observed in the field to help you improve reaction yield, purity, and consistency.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<60%). What are the most common culprits?

Low yield in this acylation reaction typically stems from one of four areas: inefficient activation of the carboxylic acid, degradation of starting materials or product, sub-optimal reaction conditions, or product loss during workup.

  • Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1] If this activation is incomplete or the activated intermediate is unstable, the reaction will stall.

  • Reagent Purity and Stability: 3-Iodobenzoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. 1-Methylpiperazine is hygroscopic and can absorb water and carbon dioxide from the air. Using old or improperly stored reagents is a frequent cause of failure.

  • Base Selection: The reaction produces one equivalent of HCl (if starting from the acid chloride) or requires a base to deprotonate the amine in coupling reactions. The choice and amount of base are critical. An inappropriate base can cause side reactions, while insufficient base will halt the reaction by protonating the nucleophilic amine.

  • Workup Losses: 1-(3-Iodobenzoyl)-4-methylpiperazine has a degree of water solubility due to the piperazine nitrogen. Aggressive aqueous extractions, especially without pH control or back-extraction of aqueous layers, can lead to significant product loss.

Q2: I am using 3-iodobenzoic acid as my starting material. Which coupling reagent do you recommend for the best yield?

When starting from the carboxylic acid, the goal is to form a highly reactive intermediate in situ that readily reacts with 1-methylpiperazine.[1] While numerous coupling reagents exist, they fall into several main classes, each with distinct advantages and disadvantages.

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesAdvantagesDisadvantagesBest For
Carbodiimides DCC, EDC, DICWidely available, cost-effective, reliable.[2]Byproducts can be difficult to remove (especially DCU from DCC). Racemization risk with chiral substrates (not an issue here).General-purpose, scalable reactions. EDC is preferred for its water-soluble urea byproduct.
Onium Salts (Aminium/Uronium) HATU, HBTUVery fast reaction rates, high yields, low risk of side reactions.Expensive, can be moisture-sensitive.Difficult couplings or when speed is critical.
Onium Salts (Phosphonium) PyBOP, PyAOPHighly efficient, similar to aminium salts.[2] Byproducts are generally less hazardous than those from BOP.[2]Expensive, requires careful handling.Coupling N-methylated amino acids or sterically hindered substrates.[2]
Triazine-Based DMTMMForms "superactive esters," high yields, byproducts are easily removed.[3]Requires specific solvent systems (e.g., THF, MeOH).Reactions where easy purification is a priority.

Recommendation: For routine synthesis, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is an excellent starting point. EDC's urea byproduct is water-soluble, simplifying purification. HOBt acts as a catalyst and suppresses side reactions, improving overall efficiency.[2] For challenging reactions where yield is paramount and cost is less of a concern, HATU is a superior choice.

Q3: I am using the 3-iodobenzoyl chloride method. What are the critical parameters to control?

This is often the most direct route, but its success hinges on rigorous control of reaction conditions to prevent hydrolysis of the highly reactive acid chloride.

  • Moisture Control: The entire apparatus must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. Avoid protic solvents like alcohols, which will react with the acid chloride.

  • Base Selection: A non-nucleophilic organic base is required to scavenge the HCl byproduct. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard choices. Use at least 2.2 equivalents of base: one to neutralize the HCl byproduct and one to deprotonate the piperazinium salt that forms initially.

  • Temperature Control: The reaction is highly exothermic. Add the 3-iodobenzoyl chloride solution dropwise to a cooled (0 °C) solution of 1-methylpiperazine and base to maintain control and prevent side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.

Workflow for Acid Chloride Method

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup P1 Dissolve 1-methylpiperazine and DIPEA in anhydrous DCM P2 Cool solution to 0 °C (ice bath) P1->P2 R1 Slowly add 3-iodobenzoyl chloride (dissolved in anhydrous DCM) P2->R1 R2 Stir at 0 °C for 30 min R1->R2 R3 Warm to RT and stir for 2-4h R2->R3 W1 Quench with water R3->W1 W2 Extract with DCM W1->W2 W3 Wash organic layer (brine) W2->W3 W4 Dry (Na2SO4), filter, and concentrate W3->W4 Crude Product Crude Product W4->Crude Product

Caption: Key steps for the acid chloride route.

Q4: What is the purpose of additives like HOBt or DMAP in carbodiimide-mediated couplings?

Additives are often essential for achieving high yields in carbodiimide reactions.[2]

  • 1-Hydroxybenzotriazole (HOBt): When a carbodiimide (like EDC) reacts with 3-iodobenzoic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate can be unstable and rearrange to an inactive N-acylurea. HOBt intercepts this intermediate to form an active ester, which is more stable but still highly reactive towards the amine. This two-step activation minimizes side reactions and improves the final yield.[2]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. It is generally used in catalytic amounts (0.05-0.15 equivalents). It reacts with the activated acid intermediate to form an even more reactive acylpyridinium salt. However, it is a strong base and can cause side reactions if not used judiciously.[2] For this specific synthesis, DMAP is typically not required if using EDC/HOBt but can be considered if the reaction is sluggish.

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Solution(s)
Reaction does not start (only starting materials on TLC/LCMS) 1. Inactive coupling reagent (hydrolyzed). 2. Wet starting materials or solvent. 3. Insufficient base.1. Use a fresh bottle of coupling reagent. 2. Use anhydrous solvents. Dry 1-methylpiperazine if necessary. 3. Ensure ≥1 equivalent of base (e.g., DIPEA) is used in carbodiimide reactions.
Reaction stalls at ~50% conversion 1. Insufficient coupling reagent. 2. The amine nucleophile has been protonated by byproduct acid.1. Use 1.1-1.2 equivalents of the coupling reagent and HOBt. 2. Add an additional equivalent of non-nucleophilic base (DIPEA).
Multiple unknown spots on TLC/LCMS 1. Degradation of acid chloride. 2. Side reactions from unstable intermediates (O-acylisourea rearrangement). 3. Reaction temperature too high.1. Prepare the acid chloride fresh and use immediately. 2. Always use an additive like HOBt with carbodiimide reagents. 3. Maintain cooling during the addition of reactive reagents.
Product is difficult to purify from urea byproduct (DCC/DIC) 1. Dicyclohexylurea (DCU) or diisopropylurea (DIU) has limited solubility in many solvents.1. Switch to EDC; the byproduct is water-soluble and easily removed. 2. If using DCC/DIC, filter the crude reaction mixture before workup. Some urea may still be present and require careful column chromatography.

Detailed Experimental Protocols

Protocol A: Optimized Synthesis using EDC/HOBt

This protocol is recommended for its high yield, reliability, and simplified purification.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-iodobenzoic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Dissolution: Add anhydrous DMF or DCM (approx. 0.1 M concentration relative to the acid). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) followed by DIPEA (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to elute the product.

Purification Workflow Logic

RM Crude Reaction Mixture DCM Dilute with DCM/EtOAc RM->DCM Wash1 Wash with sat. NaHCO3 (Removes HOBt, excess acid) DCM->Wash1 Wash2 Wash with Water (Removes DMF, EDC-urea) Wash1->Wash2 Wash3 Wash with Brine (Removes residual water) Wash2->Wash3 Dry Dry over Na2SO4 Wash3->Dry Conc Concentrate in vacuo Dry->Conc CC Flash Column Chromatography (DCM/MeOH gradient) Conc->CC Pure Pure Product CC->Pure

Caption: Standard purification sequence for EDC coupling.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Cebeci, Y. U., et al. (2020). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. [Link]

  • Google Patents. (2023). Extraction and purification method of 1-amino-4-methylpiperazine.
  • Al-Ostoot, F. H., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules. [Link]

  • Google Patents. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Wang, C., et al. (2021). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ResearchGate. [Link]

  • Havlíková, M., et al. (2022). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. Methodical letter. [Link]

  • Granchi, C., et al. (2020). Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. ARPI - UNIPI. [Link]

  • CAT Program. (2021). Application of a new generation of triazine-based coupling reagent in medicinal chemistry. Catalysis Conferences. [Link]

  • Ablajan, K., et al. (2024). I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. Organic Chemistry Portal. [Link]

  • Guedes, G. G. S., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and characterization of new 1, 3, 4-thiadiazole derivatives of naproxen as a potential antineoplastic agent. Onkologia i Radioterapia. [Link]

  • Mahesha, N., et al. (2019). Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Wu, L., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. ResearchGate. [Link]

  • Guz-Regner, K., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]

  • Acar, Ç., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. [Link]

  • Berke, A., et al. (2022). Radioiodination and Purification of [131I]β-CIT and [131I]FP-CIT with an Automated Radiosynthesizer. MDPI. [Link]

  • Demkowicz, S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • Wu, A., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-(3-Iodobenzoyl)-4-methylpiperazine in Aqueous Buffers

Welcome to the technical support center for 1-(3-Iodobenzoyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-Iodobenzoyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to ensure the successful integration of 1-(3-Iodobenzoyl)-4-methylpiperazine into your experimental workflows.

Understanding the Molecule: 1-(3-Iodobenzoyl)-4-methylpiperazine

1-(3-Iodobenzoyl)-4-methylpiperazine is a synthetic organic compound featuring a substituted piperazine ring. The piperazine moiety, a six-membered ring containing two nitrogen atoms, generally imparts basic properties to the molecule. The presence of the benzoyl group and the iodine atom contribute to its hydrophobicity, which is a primary reason for its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempt to dissolve 1-(3-Iodobenzoyl)-4-methylpiperazine directly in my standard phosphate-buffered saline (PBS) at pH 7.4 resulted in a cloudy suspension. What is the likely cause?

A1: The observed precipitation is a classic sign of a compound with low intrinsic aqueous solubility. 1-(3-Iodobenzoyl)-4-methylpiperazine, with its hydrophobic iodobenzoyl group, is expected to be poorly soluble in neutral aqueous buffers.[2][3] The piperazine nitrogen, being a weak base, is not sufficiently protonated at pH 7.4 to significantly enhance its solubility.

Q2: How can I systematically approach improving the solubility of 1-(3-Iodobenzoyl)-4-methylpiperazine in my aqueous buffer?

A2: A systematic approach involves exploring several key formulation strategies. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and any potential interference of the solubilizing agents with your assay. The primary methods to consider are:

  • pH Adjustment: Leveraging the basic nature of the piperazine ring.[4][5]

  • Co-solvent Systems: Introducing a water-miscible organic solvent to increase the solvent's capacity to dissolve hydrophobic compounds.[6][7]

  • Use of Surfactants: Employing detergents to form micelles that can encapsulate the hydrophobic drug.[8][9][10]

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the hydrophobic part of the molecule.[11][]

Below is a decision-making workflow to guide you through the process:

Solubility_Troubleshooting start Start: Low Solubility of 1-(3-Iodobenzoyl)-4-methylpiperazine ph_adjustment Attempt pH Adjustment (Acidic Buffer) start->ph_adjustment ph_success Solubility Achieved? ph_adjustment->ph_success co_solvent Try Co-solvent System ph_success->co_solvent No end_success Proceed with Experiment ph_success->end_success Yes co_solvent_success Solubility Achieved? co_solvent->co_solvent_success surfactant Use Surfactants co_solvent_success->surfactant No co_solvent_success->end_success Yes surfactant_success Solubility Achieved? surfactant->surfactant_success cyclodextrin Employ Cyclodextrins surfactant_success->cyclodextrin No surfactant_success->end_success Yes cyclodextrin_success Solubility Achieved? cyclodextrin->cyclodextrin_success cyclodextrin_success->end_success Yes end_fail Consult Further or Consider Alternative Compound cyclodextrin_success->end_fail No

Caption: Decision workflow for solubility enhancement.

In-Depth Troubleshooting and Protocols

pH Adjustment

Causality: The piperazine moiety in 1-(3-Iodobenzoyl)-4-methylpiperazine is a weak base. By lowering the pH of the aqueous buffer, the nitrogen atoms in the piperazine ring will become protonated. This ionization increases the polarity of the molecule, thereby enhancing its solubility in water.[13][14][15]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, and phosphate buffers for pH 6-7.4).

  • Add excess compound: To a small, fixed volume of each buffer (e.g., 1 mL), add an excess amount of 1-(3-Iodobenzoyl)-4-methylpiperazine (enough to see undissolved solid).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved compound.

  • Quantify dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to identify the optimal pH for dissolution.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Parameter Recommendation Rationale
Target pH Start with pH 4.0-5.0Balances solubility enhancement with physiological relevance.
Buffer System Citrate or AcetateGood buffering capacity in the acidic range.
Consideration Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).Extreme pH values can be detrimental to biological samples.[5]
Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16][17] This makes the environment more favorable for dissolving hydrophobic molecules like 1-(3-Iodobenzoyl)-4-methylpiperazine.[4]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare stock solution: Dissolve a high concentration of 1-(3-Iodobenzoyl)-4-methylpiperazine in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Titrate into aqueous buffer: While vortexing, slowly add small aliquots of the stock solution to your aqueous buffer.

  • Observe for precipitation: Note the concentration at which precipitation first occurs. This will give you an estimate of the maximum achievable concentration with that percentage of co-solvent.

  • Optimize co-solvent percentage: Test different final percentages of the co-solvent (e.g., 1%, 5%, 10%) to find the lowest concentration that keeps your desired amount of compound in solution.

Data Summary Table: Co-solvent Starting Points

Co-solvent Typical Starting Concentration (% v/v) Notes
DMSO 0.1 - 5%Can have cellular effects at higher concentrations.[18]
Ethanol 1 - 10%Generally well-tolerated in many biological assays.
Propylene Glycol 5 - 20%Viscous; can be a good choice for in vivo formulations.
PEG 400 5 - 20%Another common choice for in vivo studies.

Caption: Co-solvent titration workflow.

Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic 1-(3-Iodobenzoyl)-4-methylpiperazine can partition into the hydrophobic core of the micelles, effectively "dissolving" it in the aqueous medium.[9][19][20]

Common Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Sodium dodecyl sulfate (SDS) - use with caution in biological assays

  • Cremophor® EL

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare surfactant solutions: Make a series of solutions of the chosen surfactant in your aqueous buffer at different concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Add excess compound: Add an excess of 1-(3-Iodobenzoyl)-4-methylpiperazine to each surfactant solution.

  • Equilibrate: Shake or rotate the samples for 24-48 hours at a constant temperature.

  • Separate and Quantify: Centrifuge to pellet undissolved compound and quantify the concentration in the supernatant via HPLC-UV.

  • Determine optimal concentration: Identify the surfactant and concentration that provides the desired solubility of your compound.

Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule, in this case, the iodobenzoyl group.[11][][21] This complex is more water-soluble than the drug alone.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Create a range of cyclodextrin concentrations in your aqueous buffer (e.g., 1%, 5%, 10%, 20% w/v).

  • Add excess compound: Add an excess of 1-(3-Iodobenzoyl)-4-methylpiperazine to each solution.

  • Equilibrate: Shake or rotate for 48-72 hours. Complex formation can be slower than other methods.

  • Separate and Quantify: Centrifuge and determine the concentration of the dissolved compound in the supernatant.

Final Considerations and Best Practices

  • Compound Stability: Always assess the stability of 1-(3-Iodobenzoyl)-4-methylpiperazine under the chosen solubilization conditions (e.g., low pH, presence of excipients) over the duration of your experiment.

  • Assay Compatibility: Ensure that your chosen solubilization method does not interfere with your downstream assay. For example, high concentrations of DMSO can be toxic to cells, and surfactants can denature proteins.

  • Documentation: Meticulously document the final formulation used in your experiments, as it is a critical component of your experimental conditions.

By systematically applying these principles and protocols, you can overcome the solubility challenges of 1-(3-Iodobenzoyl)-4-methylpiperazine and achieve reliable and reproducible experimental results.

References

  • Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance.
  • PMC. (n.d.).
  • MDPI. (2025, July 23).
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
  • (2020, February 18).
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1).
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • WuXi AppTec DMPK. (2024, March 15).
  • PriMera Scientific Publications. (2026, March 2).
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • Pearson. (2024, August 4). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?
  • ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. (a) The...
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • PubChem. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine | C8H19N3 | CID 78328.
  • Wikipedia. (n.d.). Piperazine.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 1-(3-Iodobenzoyl)-4-methylpiperazine

Welcome to the analytical support hub. This guide is engineered for researchers and method developers tasked with optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-(3-Iodobenzoyl)-4-methylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support hub. This guide is engineered for researchers and method developers tasked with optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-(3-Iodobenzoyl)-4-methylpiperazine . Due to the molecule's dual chemical nature, standard reversed-phase approaches often yield poor peak shapes and variable retention. This guide provides field-proven, self-validating protocols to establish absolute control over your chromatography.

Molecular Profiling & Chromatographic Causality

To control a separation, you must first understand the analyte's structural behavior in solution. 1-(3-Iodobenzoyl)-4-methylpiperazine presents two distinct chromatographic challenges:

  • The Hydrophobic Anchor (3-Iodobenzoyl group): The heavy iodine atom and the aromatic ring provide strong hydrophobicity and a robust UV chromophore, making standard reversed-phase HPLC-UV highly viable[1],[2].

  • The Ion-Exchange Trap (N4-Methylpiperazine ring): The N1 position forms a neutral amide with the benzoyl group. However, the N4 position is a tertiary amine with a pKa of approximately 8.0.

The Causality of Tailing: In reversed-phase systems, peak tailing arises when multiple retention mechanisms occur simultaneously[3]. At a mid-range mobile phase pH (e.g., pH 4.0–7.0), the N4 tertiary amine is protonated and carries a positive charge ( NH+ ). Simultaneously, residual silanol groups ( Si−OH ) on the silica stationary phase become ionized and negatively charged ( SiO− )[4],[3]. This creates a potent secondary cation-exchange interaction that drags the analyte through the column, resulting in severe peak tailing, reduced resolution, and poor quantitative reproducibility[4].

Self-Validating Experimental Protocol: Low-pH Reversed-Phase HPLC-UV

To eliminate secondary silanol interactions, we must manipulate the mobile phase to ensure only a single retention mechanism (hydrophobic partitioning) governs the separation. This protocol utilizes a low-pH environment to fully protonate and neutralize the acidic silanol groups ( Si−OH )[3],[5].

System Suitability & Self-Validation Principle: This protocol is self-validating. By injecting a neutral probe alongside the basic target, the system internally verifies whether any observed tailing is due to physical column degradation or unresolved chemical interactions.

Step-by-Step Methodology
  • Step 1: Mobile Phase Preparation

    • Aqueous (A): 0.1% Trifluoroacetic acid (TFA) in highly purified water (pH ~2.0).

    • Organic (B): 0.1% TFA in Acetonitrile.

    • Causality: TFA serves a dual purpose. It forces the pH well below the pKa of surface silanols (neutralizing them to prevent ion exchange) and acts as an ion-pairing agent to shield the positively charged piperazine ring[5].

  • Step 2: Column Selection

    • Install a Polar-Embedded C18 column (e.g., amide-embedded) or a Bridged Ethylene Hybrid (BEH) C18 column (Dimensions: 150 x 4.6 mm, 3.5 µm).

    • Causality: Polar-embedded groups form internal hydrogen bonds with adjacent residual silanols, shielding them from the basic analyte[6]. BEH columns inherently possess vastly reduced silanol activity[5].

  • Step 3: System Suitability Test (SST) & Internal Control

    • Inject Uracil (10 µg/mL): Elutes at the void volume ( t0​ ) to verify dead time.

    • Inject Toluene (50 µg/mL): A purely hydrophobic, neutral probe. Calculate the Asymmetry factor ( As​ ). If As​ > 1.2, the column has a physical void or blocked frit[3].

    • Inject 1-(3-Iodobenzoyl)-4-methylpiperazine (50 µg/mL).

  • Step 4: UV Detection Optimization

    • Set the Diode Array Detector (DAD) to 230–254 nm. While underivatized piperazine lacks a strong chromophore (absorbing weakly at 205 nm)[2], the conjugated iodobenzoyl group provides excellent absorptivity in the mid-UV range.

Diagnostic Workflow: Resolving Peak Tailing

If your target compound fails the SST (Asymmetry > 1.5), utilize the diagnostic logic tree below to isolate the root cause.

Troubleshooting Start Peak Tailing Observed (Asymmetry > 1.5) Probe Inject Neutral Probe (e.g., Toluene) Start->Probe Phys Toluene Tails? (Physical/System Issue) Probe->Phys Yes Chem Toluene Symmetrical? (Chemical/Silanol Issue) Probe->Chem No PhysFix Replace Frit / Column Minimize Extra-Column Vol Phys->PhysFix ChemFix1 Lower pH < 3.0 (Protonate Silanols) Chem->ChemFix1 ChemFix2 Raise pH > 10.0 (Deprotonate Amine, BEH only) Chem->ChemFix2 ChemFix3 Use Polar-Embedded or Hybrid Column Chem->ChemFix3

Diagnostic workflow for identifying and resolving HPLC peak tailing mechanisms.

Quantitative Data Summary: Stationary Phase Selection

The table below synthesizes the expected performance metrics of various column chemistries when analyzing basic piperazine derivatives.

Stationary Phase TypeSilanol ActivityLow pH Stability (< 2.5)High pH Stability (> 8.0)Expected Asymmetry ( As​ ) for Piperazines
Standard Silica C18 HighPoorPoor (Silica Dissolves)> 2.0 (Severe Tailing)
Fully End-Capped C18 ModeratePoor (Hydrolyzes)Poor1.3 - 1.8
Polar-Embedded C18 LowGoodPoor1.0 - 1.3
BEH (Hybrid) C18 Very LowExcellentExcellent (up to pH 12)0.9 - 1.1

Data synthesized from established chromatographic behaviors of basic compounds on silica supports[4],[3],[6],[5].

Troubleshooting FAQs

Q: I switched to a "fully end-capped" C18 column, but my 1-(3-Iodobenzoyl)-4-methylpiperazine peak still tails over time. Why? A: End-capping utilizes small organic reagents (like trimethylsilyl) to block unreacted silanols. However, due to steric hindrance, absolute coverage is physically impossible; a "fully end-capped" column still retains active silanols[3]. Furthermore, end-capping groups are highly susceptible to acid hydrolysis. If you are running a low-pH mobile phase (pH < 2.5), the end-capping groups will cleave off over time, exposing fresh silanols and causing progressive peak tailing[6]. Transition to a hybrid (BEH) or polar-embedded phase for long-term stability.

Q: Can I just raise the pH to 10.0 to deprotonate the piperazine ring and stop the tailing? A: Yes, chemically this is a highly effective strategy. At pH 10.0, the tertiary amine is deprotonated (neutral), completely eliminating the cation-exchange interaction[5]. However , you cannot do this on a standard silica column, as the silica backbone will rapidly dissolve at any pH above 8.0[5]. You must use a specialized hybrid particle column (like a BEH C18) designed to withstand high-pH environments[5].

Q: How does the choice of organic modifier (Methanol vs. Acetonitrile) affect this specific separation? A: The choice of organic modifier directly influences peak shape and system pressure[4]. Acetonitrile is an aprotic solvent that generally provides higher theoretical plate counts and lower backpressure for hydrophobic, iodinated compounds. Methanol, being a protic solvent, can actively hydrogen-bond with residual silanols on the column surface, which sometimes masks them and slightly improves peak symmetry for basic analytes compared to unbuffered acetonitrile[4]. For optimal results, use Acetonitrile combined with a low-pH buffer.

Q: My peaks are broad and tailing, but my neutral probe (Toluene) is also tailing. What does this mean? A: If a purely hydrophobic, neutral probe like Toluene exhibits tailing, the issue is not chemical (silanol interactions)[3]. This indicates a physical system failure. You likely have a developing void volume at the head of the column, a partially blocked inlet frit, or excessive extra-column volume (e.g., using excessively wide or long PEEK tubing)[4],[3]. Replace the column frit or the column entirely, and ensure you are using narrow internal diameter (e.g., 0.005") tubing[4].

References

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis | BenchChem | 1

  • What Causes Peak Tailing in HPLC? | Chrom Tech | 4

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | JOCPR | 2

  • Peak Tailing in HPLC | Element Lab Solutions | 3

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | MicroSolv Technology Corporation | 6

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? | Waters Corporation | 5

Sources

Optimization

Technical Support Center: Stabilizing Iodobenzoyl Piperazines Against Light-Induced Degradation

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with iodobenzoyl piperazines. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with iodobenzoyl piperazines. This guide provides in-depth troubleshooting advice and frequently asked questions to address the inherent stability challenges these compounds face when exposed to light. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the photosensitivity of iodobenzoyl piperazines.

Q1: Why are iodobenzoyl piperazines often sensitive to light?

Iodobenzoyl piperazines possess chromophores within their structure, specifically the iodinated benzene ring, which can absorb light energy, particularly in the UV and visible spectra. This absorption can excite the molecule to a higher energy state, making it susceptible to degradation pathways such as photooxidation, isomerization, or cleavage of chemical bonds. The presence of the iodine atom can also influence the molecule's electronic properties and contribute to its photosensitivity.

Q2: What are the typical signs of degradation in my iodobenzoyl piperazine sample?

Visual indicators of degradation can include a change in color of the solid compound or solution, the formation of precipitates, or a decrease in clarity of a solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to detect and quantify any degradation.

Q3: What are the potential consequences of using a light-degraded sample in my experiments?
Q4: Are there any general handling precautions I should take?

Yes, as a general rule, all work with iodobenzoyl piperazines should be conducted under conditions that minimize light exposure. This includes using amber-colored glassware, wrapping containers in aluminum foil, and working in a dimly lit environment or under specific low-wavelength lighting.[1][2]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your research.

Issue 1: My experimental results are inconsistent, and I suspect compound degradation.

Underlying Cause: Inconsistent results are a hallmark of compound instability. The degree of degradation can vary depending on the duration and intensity of light exposure during different experimental runs.

Troubleshooting Protocol:

  • Confirm Degradation: The first step is to analytically confirm if your compound is degrading under your current experimental conditions.

  • Implement Photostability Testing: Conduct a controlled photostability study to assess the impact of light on your compound.

  • Adopt Stringent Light-Protective Measures: If degradation is confirmed, immediately implement rigorous light-protection protocols for all future experiments.

Experimental Protocol: Confirmatory Photostability Testing

This protocol outlines a systematic approach to determine the photostability of your iodobenzoyl piperazine compound, based on the principles of the ICH Q1B guideline.[3][4]

Objective: To quantify the extent of degradation of an iodobenzoyl piperazine sample when exposed to a controlled light source.

Materials:

  • Your iodobenzoyl piperazine compound (solid or in a relevant solvent)

  • Amber and clear glass vials

  • Aluminum foil

  • Calibrated photostability chamber with a light source capable of emitting both cool white fluorescent and near-UV light.

  • HPLC system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)

  • Dark control sample (a sample of your compound kept in complete darkness at the same temperature)

Procedure:

  • Sample Preparation:

    • Prepare multiple identical samples of your compound in both clear and amber vials.

    • Wrap one set of clear vials completely in aluminum foil to serve as dark controls.

  • Exposure:

    • Place the clear vials (unwrapped) and the amber vials inside the photostability chamber.

    • Place the dark control samples in the same chamber, ensuring they are shielded from light.

    • Expose the samples to a controlled light source for a defined period. A common starting point is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw a sample from each vial.

    • Analyze the samples by HPLC to quantify the parent compound and detect any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the light-exposed samples to the dark control.

    • A decrease in the peak area of the parent compound and the appearance of new peaks in the light-exposed samples confirm photodegradation.

Data Presentation:

Sample ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
Dark Control 010000
2499.80.10.1
Clear Vial 010000
695.23.11.7
1288.97.53.6
2475.415.88.8
Amber Vial 010000
2498.50.90.6

Visualization of Experimental Workflow:

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_solid Prepare Solid/Solution prep_vials Aliquot into Clear & Amber Vials prep_solid->prep_vials prep_dark Wrap Dark Controls in Foil prep_vials->prep_dark chamber Place in Photostability Chamber prep_dark->chamber expose Expose to Controlled Light chamber->expose withdraw Withdraw Samples at Timepoints expose->withdraw hplc Analyze by HPLC withdraw->hplc compare Compare to Dark Control hplc->compare quantify Quantify Degradation compare->quantify

Caption: Workflow for Photostability Testing of Iodobenzoyl Piperazines.

Issue 2: I have confirmed photodegradation. How can I stabilize my compound?

Underlying Cause: The inherent chemical structure of your iodobenzoyl piperazine makes it susceptible to light-induced degradation. Stabilization strategies aim to either block the light from reaching the compound or to quench the reactive species that are formed upon light absorption.

Stabilization Strategies:

  • Physical Protection (Primary Method):

    • Light-Resistant Containers: Always store and handle your compound in amber-colored glass or opaque containers.[1][2][5]

    • UV-Filtering Films: For solution-based experiments in clear containers (e.g., cell culture plates), consider using UV-filtering films over the containers.

    • Controlled Laboratory Lighting: Work under yellow or red light, which has a longer wavelength and lower energy than white or UV light, to minimize degradation during handling and experimental procedures.[1][2]

  • Formulation-Based Stabilization (Secondary Method):

    • Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to quench free radicals that may be generated during photodegradation.

    • Excipient Selection: Certain excipients can offer a degree of photoprotection. For example, titanium dioxide can act as a physical blocker of light.

    • Encapsulation: For some applications, encapsulating the iodobenzoyl piperazine in systems like liposomes or cyclodextrins can provide a physical barrier against light exposure.[6][7]

Visualization of Degradation and Protection:

G cluster_degradation Photodegradation Pathway cluster_protection Protection Strategies compound Iodobenzoyl Piperazine excited Excited State compound->excited Light (hν) degraded Degradation Products excited->degraded Reaction antioxidants Antioxidants excited->antioxidants Quenches light_source Light Source amber_glass Amber Glass/ Opaque Container light_source->amber_glass Blocks Light amber_glass->compound Protects antioxidants->compound Stabilizes

Caption: Conceptual Diagram of Photodegradation and Protection.

Issue 3: How do I identify the degradation products of my iodobenzoyl piperazine?

Underlying Cause: Identifying the byproducts of degradation is crucial for understanding the degradation pathway and assessing the potential toxicity of the degraded sample.

Analytical Approach:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful technique for this purpose.

    • HPLC separates the degradation products from the parent compound.

    • Mass Spectrometry (MS) provides the mass-to-charge ratio of the individual components, allowing for the determination of their molecular weights.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the ions of the degradation products, MS/MS can provide structural information, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can provide definitive structural elucidation.

Potential Degradation Pathways:

Based on the chemistry of related iodinated aromatic compounds and piperazines, potential degradation pathways include:

  • Deiodination: Cleavage of the carbon-iodine bond is a common photodegradation pathway for iodinated aromatic compounds.[8][9]

  • Piperazine Ring Cleavage: The piperazine ring can also be susceptible to photo-oxidative cleavage.[10]

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

References

  • Almeida, I. F., et al. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics. Available at: [Link]

  • Ioele, G., et al. (2017). Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. Future Medicinal Chemistry. Available at: [Link]

  • Ioele, G., et al. (2017). Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. ResearchGate. Available at: [Link]

  • Duirk, S. E., et al. (2011). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology. Available at: [Link]

  • Pharma Stability. (n.d.). Photoprotection & Labeling. Pharma Stability. Available at: [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]

  • Wang, Q., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology. Available at: [Link]

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Al-Zuhair, A. H. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Schulz, M., et al. (2020). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Water Research. Available at: [Link]

  • Wang, Y., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research. Available at: [Link]

  • Newji. (2026). Why is it necessary to protect from light when pharmaceutical ingredients are easily decomposed by light?. Newji. Available at: [Link]

  • Nagib, D. A., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society. Available at: [Link]

  • Pharma Manual. (2016). Protection of Light sensitive Drugs. Pharma Manual. Available at: [Link]

  • Al-Fahad, A. A., et al. (2020). Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • ResearchGate. (n.d.). Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture – Fluorescent Versus Light-Emitting Diode Light. ResearchGate. Available at: [Link]

  • Tonnesen, H. H. (2001). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • Tonnesen, H. H. (2001). Photostability and Photostabilization of Drugs and Drug Products. Odessa University. Available at: [Link]

Sources

Troubleshooting

Minimizing side products in the acylation of 1-methylpiperazine

Welcome to the Technical Support Center for Amine Functionalization. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with the nuances of acylating 1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Functionalization. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with the nuances of acylating 1-methylpiperazine.

While 1-methylpiperazine is a highly versatile building block—famously utilized in the synthesis of blockbuster drugs like Imatinib[1]—its dual-amine nature presents unique chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, side-product-free acylations.

Mechanistic Workflow & Side Reaction Pathways

To minimize side products, one must first understand the competing reaction pathways. 1-Methylpiperazine contains a highly nucleophilic secondary amine (N4) and a tertiary amine (N1). While the secondary amine forms the desired stable amide, the tertiary amine can transiently react with highly electrophilic acylating agents[2].

G SM 1-Methylpiperazine + Acylating Agent Path1 N4 (Secondary Amine) Nucleophilic Attack SM->Path1 Path2 N1 (Tertiary Amine) Nucleophilic Attack SM->Path2 Path3 Piperazine Impurity (Trace) SM->Path3 Desired Desired Product: N-Acyl-4-methylpiperazine Path1->Desired Quat Acylammonium Intermediate Path2->Quat Side1 Reversion to SM (Hydrolysis) Quat->Side1 H2O Side2 N-Demethylation (Harsh Conditions) Quat->Side2 Heat / Cl- Side3 Di-acylated Piperazine Path3->Side3

Reaction pathways of 1-methylpiperazine acylation showing desired and side product formation.

Troubleshooting FAQs

Q: Why am I observing N-demethylated acylated side products in my LC-MS? A: N-dealkylation occurs when the tertiary amine (N1) attacks a highly electrophilic acylating agent (such as an acyl chloride), forming a quaternary acylammonium intermediate[2]. Under thermal stress or in the presence of strong nucleophiles (like the chloride ions generated during the reaction), this intermediate can undergo a von Braun-type cleavage, losing the methyl group to form an undesired amide. Causality & Fix: This is strictly a kinetic issue driven by excess heat and reagent. Maintain strict temperature control (0 °C during addition, warming to room temperature) and avoid using a large excess of the acylating agent.

Q: How do I prevent the formation of unreacted starting material and carboxylic acid byproducts? A: This usually stems from the competitive protonation of 1-methylpiperazine. Because 1-methylpiperazine has two basic nitrogen atoms, the HCl generated during an acyl chloride reaction will rapidly protonate the unreacted starting material, rendering it non-nucleophilic. Simultaneously, adventitious water hydrolyzes the unreacted acyl chloride into a carboxylic acid. Causality & Fix: You must use at least 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger[3]. Do not use pyridine, as it can form a stable, unreactive acylpyridinium complex that slows the reaction down.

Q: I am detecting di-acylated piperazine. Where is this coming from? A: Commercially sourced 1-methylpiperazine often contains trace amounts of unmethylated piperazine[4]. Because piperazine contains two secondary amines, it is sterically unhindered and highly reactive, readily undergoing di-acylation. Causality & Fix: If your downstream purification (e.g., reverse-phase HPLC) cannot resolve the di-acylated byproduct from your target compound, you must pre-treat your starting material. Distill the 1-methylpiperazine prior to use, or utilize a solid-phase scavenger resin (like an isocyanate-functionalized resin) post-reaction to remove primary/secondary amine impurities.

Q: What is the optimal coupling reagent for reacting carboxylic acids with 1-methylpiperazine? A: HATU combined with DIPEA is the gold standard for coupling 1-methylpiperazine with free carboxylic acids[5]. HATU promotes rapid activation of the acid via an active ester intermediate, minimizing epimerization and side reactions. While EDC/HOBt is a viable alternative, it often requires longer reaction times and can lead to stable N-acylurea byproducts if the amine addition is delayed or if the reaction is performed in non-polar solvents like DCM[1].

Quantitative Data Comparison

The choice of acylation methodology directly impacts the yield and the profile of side products. Use the table below to select the optimal conditions for your specific substrate.

Acylation MethodReagents & SolventsOptimal BaseTypical YieldPrimary Side Product Risk
Acyl Chloride R-COCl, DCM or THFDIPEA (2.5 eq)75–90%Hydrolysis (Carboxylic acid), Quaternization
HATU Coupling R-COOH, HATU, DMFDIPEA (3.0 eq)80–95%Uronium byproduct, Epimerization (if chiral)
EDC/HOBt R-COOH, EDC, HOBt, DCMTEA (2.0 eq)60–85%N-acylurea formation, Incomplete conversion
Mechanochemical R-COOH, LAG (EtOAc)TFFH~85%Unreacted starting material

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that if a failure occurs, it can be isolated to a specific step rather than the entire workflow.

Protocol A: Acylation using Acyl Chlorides (Anhydrous Conditions)

Use this method when your acyl chloride is commercially available or easily synthesized, and lacks acid-sensitive functional groups.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Add 1-methylpiperazine (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.5 eq) via syringe. Self-Validation Check: The solution should remain clear and colorless.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Acylating Agent Addition: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Mechanistic Insight: Dropwise addition prevents localized heating and suppresses the formation of the N-demethylated side product[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation: Monitor by TLC (typically 5-10% MeOH in DCM with 1% NH₄OH) or LC-MS. The secondary amine should be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amide Coupling using Carboxylic Acids (HATU/DIPEA Mediated)

Use this method for complex, functionalized, or chiral carboxylic acids where mild conditions are required.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.15 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Self-Validation Check: A color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Amine Addition: Add 1-methylpiperazine (1.2 eq) directly to the activated mixture[5].

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x) to remove the DMF solvent and HATU byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient of DCM to 10% MeOH/DCM)[5].

References

  • What is acetylation of amines? - Quora. Source: quora.com. URL: [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts - IS MUNI. Source: muni.cz. URL: [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition - PMC. Source: nih.gov. URL: [Link]

  • Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases - PMC. Source: nih.gov. URL: [Link]

  • Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib - ChemRxiv. Source: chemrxiv.org. URL: [Link]

Sources

Optimization

Technical Support Center: Strategies for Scaling Up Production of 1-(3-Iodobenzoyl)-4-methylpiperazine

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-Iodobenzoyl)-4-methylpiperazine. As a key intermediate in various pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-Iodobenzoyl)-4-methylpiperazine. As a key intermediate in various pharmaceutical development pathways, robust and scalable production is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to address challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions in a direct question-and-answer format.

Question 1: My reaction yield is very low, or the reaction has failed to proceed to completion. What are the primary causes and how can I resolve this?

Answer: Low or no yield in the acylation of 1-methylpiperazine is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or inadequate mixing, especially during scale-up.

  • Reagent Quality & Stoichiometry:

    • Cause: The most likely culprit is the degradation of the acylating agent, 3-iodobenzoyl chloride. Acyl chlorides are highly sensitive to moisture and can hydrolyze back to the unreactive 3-iodobenzoic acid. Similarly, 1-methylpiperazine is hygroscopic and can absorb atmospheric water and carbon dioxide, reducing its effective concentration.[1]

    • Solution: Always use freshly opened or properly stored 3-iodobenzoyl chloride. If the quality is uncertain, it can be freshly prepared from 3-iodobenzoic acid using thionyl chloride or oxalyl chloride. Ensure 1-methylpiperazine is anhydrous. A slight excess (1.05-1.2 equivalents) of the 1-methylpiperazine can be used to ensure the complete consumption of the more valuable acyl chloride.

  • Reaction Conditions:

    • Cause: The acylation reaction is typically exothermic. Insufficient cooling can lead to side reactions and degradation of the product. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: The reaction should be initiated at a low temperature (0-5 °C) using an ice bath to control the initial exotherm during the dropwise addition of 3-iodobenzoyl chloride. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

  • Process Parameters on Scale-Up:

    • Cause: Inadequate mixing in a large reactor can lead to localized "hot spots" and areas of high reagent concentration, promoting the formation of byproducts.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) capable of maintaining a homogenous suspension. The dropwise addition of the acyl chloride should be directed into a region of high turbulence to ensure rapid dispersion.

Question 2: I am observing a significant amount of an apolar impurity in my crude product, which I suspect is a di-acylated byproduct. How can I prevent its formation?

Answer: The formation of 1,4-bis(3-iodobenzoyl)piperazine is a classic challenge in reactions involving symmetrical or reactive piperazines. This occurs when a second molecule of 3-iodobenzoyl chloride reacts with the newly formed product.

  • Controlling Stoichiometry and Addition:

    • Cause: Using an excess of the acyl chloride or adding it too quickly can create localized high concentrations, favoring the di-acylation pathway.

    • Solution: The most effective strategy is to use 1-methylpiperazine as the limiting reagent is not ideal as it is the cheaper starting material. Therefore, a slow, controlled, dropwise addition of the 3-iodobenzoyl chloride to a well-stirred solution of excess 1-methylpiperazine is crucial.[2] This ensures that the acyl chloride is more likely to encounter a molecule of the starting amine rather than the mono-acylated product.

  • Alternative Synthetic Strategies:

    • Cause: For particularly challenging scale-up scenarios, direct acylation may not provide sufficient selectivity.

    • Solution: A more robust, albeit longer, route involves the use of a protecting group. For instance, reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) yields mono-Boc-piperazine.[3] This can then be methylated, followed by acylation with 3-iodobenzoyl chloride. The final step is the removal of the Boc protecting group under acidic conditions. This multi-step process guarantees mono-acylation.

Question 3: My final product is off-color (yellow or brown) and contains several minor impurities. What is the source of this contamination and how can I improve purity?

Answer: Colored impurities often arise from the oxidation of the aromatic amine or residual starting materials and byproducts that were not fully removed during workup.

  • Minimizing Oxidation:

    • Cause: Aromatic amines can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metal impurities, leading to colored byproducts.[4]

    • Solution: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Ensuring all glassware is scrupulously clean also helps.

  • Optimizing the Workup Protocol:

    • Cause: An inefficient aqueous workup can fail to remove unreacted starting materials, the HCl byproduct, and the base (e.g., triethylamine).

    • Solution: A thorough workup is critical. After the reaction, the mixture should be washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess 1-methylpiperazine and any other base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted 3-iodobenzoic acid (from hydrolysis of the acyl chloride), and finally with brine to reduce the water content in the organic layer.[5]

  • Purification:

    • Cause: Simple solvent evaporation may not be sufficient to achieve high purity.

    • Solution: The crude product should be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) is often effective for removing both colored impurities and byproducts. If recrystallization is unsuccessful, column chromatography on silica gel is a reliable alternative.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1-(3-Iodobenzoyl)-4-methylpiperazine?

The most direct and widely used method is the Schotten-Baumann acylation, which involves the reaction of 1-methylpiperazine with 3-iodobenzoyl chloride in the presence of a base. This method is robust, high-yielding, and generally amenable to scale-up, provided that key parameters like temperature and addition rates are carefully controlled.

Q2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A suitable mobile phase (e.g., 10:1 dichloromethane/methanol) will show the consumption of the starting material (1-methylpiperazine, which may require staining to be visible) and the appearance of the product spot. The reaction is considered complete when the 3-iodobenzoyl chloride spot is no longer visible.

Q3: What are the primary safety considerations when performing this synthesis at scale?

The primary hazards are associated with the reagents. 3-iodobenzoyl chloride is corrosive and reacts violently with water. 1-methylpiperazine is also corrosive and flammable. The reaction generates HCl as a byproduct, which is neutralized by the base, but any unreacted acyl chloride will release HCl upon contact with water during the workup. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. For scale-up, a reactor equipped with a scrubber to neutralize any off-gassing is recommended.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine on a laboratory scale.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • 1-methylpiperazine

  • 3-iodobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-iodobenzoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the 3-iodobenzoyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing water.

  • Workup - Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(3-Iodobenzoyl)-4-methylpiperazine.

Data Summary

ParameterTypical ValueNotes
Yield 80-95%Highly dependent on reaction scale and purity of reagents.
Purity (Post-Purification) >98% (by HPLC)Purity is critical for downstream applications.
Reaction Time 2-6 hoursMonitor by TLC for completion.
Reaction Temperature 0 °C to Room Temp.Critical for controlling selectivity and minimizing side reactions.
Key Reagent Ratio ~1.1 eq of 3-iodobenzoyl chloride to 1.0 eq of 1-methylpiperazineA slight excess of the acyl chloride ensures full conversion of the amine.

Visualizations

Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve 1-methylpiperazine & Et3N in DCM B 2. Cool to 0-5 °C A->B C 3. Add 3-Iodobenzoyl Chloride (dropwise) B->C D 4. Stir at RT for 2-4h C->D E 5. Aqueous Quench D->E Proceed to Workup F 6. Wash with 1M HCl E->F G 7. Wash with Sat. NaHCO3 F->G H 8. Wash with Brine G->H I 9. Dry (MgSO4) & Concentrate H->I J 10. Recrystallize I->J K Pure Product J->K

Caption: A typical workflow for the synthesis and purification of 1-(3-Iodobenzoyl)-4-methylpiperazine.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction? Reagents Check Reagent Quality (Acyl Chloride, Amine) Start->Reagents Yes Conditions Verify Reaction Temp. (0°C addition, then RT) Start->Conditions Yes Mixing Ensure Adequate Stirring/Agitation Start->Mixing Yes Diacylation Di-acylation Byproduct Observed? Reagents->Diacylation Conditions->Diacylation Mixing->Diacylation Addition Slow Dropwise Addition of Acyl Chloride Diacylation->Addition Yes Stoichiometry Adjust Stoichiometry (slight excess of amine) Diacylation->Stoichiometry Yes Impure Product Impure/ Colored? Addition->Impure Stoichiometry->Impure Workup Optimize Aqueous Wash (Acid, Base, Brine) Impure->Workup Yes Purify Recrystallize or use Column Chromatography Impure->Purify Yes Inert Consider Inert Atmosphere (N2) Impure->Inert Yes

Caption: A decision tree for troubleshooting common issues in the acylation synthesis.

References

  • Mule, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. Available at: [Link]

  • Baltzly, R., et al. 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • Liangzhu, L. & Ruilan, S. (1984). STORK ACYLATION WITH N-METHYLPIPERAZINE AS THE AMINE COMPONENT IN THE FORMATION OF ENAMINES. Chemical Journal of Chinese Universities. Available at: [Link]

  • Cebeci, Y., et al. (2018). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Mohamed, D., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Available at: [Link]

  • Kumar, V., et al. (2010). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Mohamed, D., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. Available at: [Link]

  • CN115124457B. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of 1-(3-Iodobenzoyl)-4-methylpiperazine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(3-Iodobenzoyl)-4-methylpiperazine and its salt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(3-Iodobenzoyl)-4-methylpiperazine and its salt forms.

While the 3-iodobenzoyl moiety confers significant lipophilicity to the molecule, the protonated nitrogen atoms within the piperazine core dominate its solid-state behavior. When formulated as a salt (e.g., hydrochloride or sulfate), the high charge density of the counter-ion combined with the hydrogen-bonding capacity of the piperazinium ring creates a crystal lattice that is highly susceptible to atmospheric moisture[1]. This hygroscopicity can lead to deliquescence, caking, inaccurate analytical weighing, and accelerated hydrolytic degradation[2].

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies, validated analytical protocols, and formulation solutions.

Part 1: Diagnostic Q&A & Troubleshooting Guide

Q1: Why does my 1-(3-Iodobenzoyl)-4-methylpiperazine hydrochloride salt turn into a sticky paste during routine benchtop weighing?

A1: You are observing deliquescence . Mechanistically, the crystal lattice energy of your specific piperazine salt is lower than the hydration energy provided by atmospheric water vapor. Once the ambient humidity exceeds the salt's Critical Relative Humidity (CRH), the protonated piperazine nitrogens rapidly form hydrogen bonds with water molecules[1]. The salt absorbs so much moisture that it dissolves in its own hydration layer. Causality Check: This is not a chemical degradation event (yet), but a physical phase transition. Immediate mitigation requires shifting the handling environment below the CRH.

Q2: How can I ensure accurate dosing for in vitro assays when the mass of the powder changes on the balance?

A2: You must implement a "weighing by difference" protocol within a controlled micro-environment. Because moisture absorption is a dynamic kinetic process, exposing the powder to ambient air alters its mass continuously[3]. Solution: If a glove box is unavailable, use pre-filled reaction vials sealed under an inert atmosphere. By injecting your anhydrous assay solvent directly through the septum using a syringe, you completely bypass atmospheric exposure, ensuring the mass you calculate is the exact anhydrous mass[4].

Q3: My synthesized batch shows a melting point 15°C lower than the theoretical anhydrous value. Has the 3-iodobenzoyl group cleaved?

A3: Do not assume chemical degradation immediately. Absorbed water acts as a plasticizer and a crystal lattice impurity, which thermodynamically depresses the melting point[5]. Self-Validating Diagnostic: Dry a sub-sample under vacuum at 40°C for 24 hours and immediately re-measure the melting point in a sealed capillary[1]. If the melting point recovers to the theoretical value, the depression was entirely moisture-induced. If the depression persists, proceed with LC-MS to check for hydrolysis of the benzoyl amide bond.

Q4: What formulation strategies can permanently mitigate this hygroscopicity for long-term storage?

A4: The most effective upstream strategy is Salt Screening . Exchanging a small, high-charge-density counter-ion (like chloride) for a bulkier, more hydrophobic counter-ion (e.g., tosylate, adipate, or forming a multidrug co-crystal) alters the crystal packing, shielding the piperazine nitrogens from water vapor[6],[2]. If the salt form cannot be changed due to pharmacokinetic requirements, downstream strategies include film coating the solid dosage form with moisture-barrier polymers or co-processing the API with highly hydrophobic excipients to deflect moisture[2].

Part 2: Quantitative Data Presentation

To establish a baseline for your quality control, we categorize the hygroscopic behavior of pharmaceutical salts based on European Pharmacopoeia (Ph. Eur.) guidelines.

Table 1: Standard Hygroscopicity Classification

Data represents moisture uptake at 25°C and 80% Relative Humidity (RH) over 24 hours[7],[8].

Hygroscopicity ClassMoisture Uptake (% w/w)Physical Behavior of Piperazine SaltsHandling Requirement
Non-hygroscopic < 0.2%Free-flowing powder; stable lattice.Standard benchtop handling.
Slightly hygroscopic 0.2% – 2.0%Minor clumping; surface adsorption only.Tightly sealed containers.
Moderately hygroscopic 2.0% – 15.0%Significant caking; potential hydrate formation.Desiccators; humidity < 40% RH.
Very hygroscopic > 15.0%Deliquescence; dissolves into a liquid state.Glove box; inert atmosphere only.
Table 2: Impact of Counter-Ion on Piperazine Salt Moisture Affinity

Extrapolated structural data for piperazine derivatives[1],[9].

Salt FormCounter-Ion PropertiesExpected HygroscopicityMitigation Strategy
Hydrochloride (HCl) Small radius, high charge density.Very HygroscopicStore under Argon; use pre-filled vials.
Sulfate Divalent, forms stable hydrates.Moderately HygroscopicCharacterize specific hydrate state via DVS.
Adipate / Citrate Bulky, sterically hinders water access.Slightly HygroscopicStandard desiccant packaging.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, all analytical methods must be self-validating. Below are the definitive protocols for characterizing the moisture profile of 1-(3-Iodobenzoyl)-4-methylpiperazine salts.

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Causality: Unlike simple Loss on Drying (LOD), DVS provides a continuous isotherm. By running a full sorption-desorption cycle, we can determine if water is merely surface-adsorbed (reversible) or incorporated into the crystal lattice as a hydrate (indicated by an irreversible hysteresis loop)[3].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DVS microbalance using a certified standard weight. Ensure the temperature is stabilized at exactly 25.0°C.

  • Sample Loading: Rapidly transfer 10–20 mg of the 1-(3-Iodobenzoyl)-4-methylpiperazine salt into the quartz sample pan to minimize ambient exposure.

  • Initial Drying (Self-Validation Step): Hold the sample at 0% RH (using dry nitrogen flow) until the rate of mass change ( dm/dt ) is less than 0.002% per minute. This establishes the true anhydrous baseline mass.

  • Sorption Cycle: Program the instrument to increase RH from 0% to 90% in 10% increments. The system must only advance to the next step when equilibrium ( dm/dt < 0.002%/min) is reached.

  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements.

  • Data Analysis: Plot the mass change (%) against RH. A gap between the sorption and desorption curves (hysteresis) confirms the formation of a stable crystal hydrate.

Protocol 2: Absolute Moisture Quantification via Karl Fischer (KF) Titration

Causality: KF titration chemically reacts with water, providing absolute water content rather than total volatile mass.

Step-by-Step Methodology:

  • Solvent Preparation: Add 40 mL of anhydrous methanol (or a methanol/formamide blend if the salt is poorly soluble) to the titration vessel.

  • Pre-Titration (Self-Validation Step): Titrate the solvent with KF reagent until a stable, low drift rate (< 10 µ g/min ) is achieved. This ensures any moisture subsequently measured comes exclusively from your sample, not the environment or the solvent[5].

  • Sample Introduction: Using a weighing boat, accurately weigh ~50 mg of the salt. Quickly open the septum, add the powder, and immediately close it.

  • Back-Weighing: Weigh the empty boat. The exact mass of the sample added is the difference between the two weights.

  • Titration: Run the coulometric titration until the drift rate returns to the baseline established in Step 2. Calculate the water percentage based on the total micrograms of water detected divided by the exact sample mass.

Part 4: Logical Workflow Visualization

The following diagram illustrates the mechanistic relationship between atmospheric exposure, physical/chemical degradation, and the required analytical mitigation workflows.

Workflow API 1-(3-Iodobenzoyl)-4-methylpiperazine Salt Exposure Atmospheric Moisture Exposure API->Exposure Adsorption Surface Adsorption (Reversible) Exposure->Adsorption Absorption Lattice Absorption (Hydrate Formation) Exposure->Absorption Caking Physical Caking & Weighing Errors Adsorption->Caking Absorption->Caking Degradation Hydrolytic Degradation Absorption->Degradation DVS Run DVS Isotherm (Determine Critical RH) Caking->DVS Triggers Analysis Degradation->DVS Triggers Analysis Mitigation1 Glove Box Handling & Pre-filled Vials DVS->Mitigation1 If RH sensitivity is high Mitigation2 Salt Screening (e.g., Tosylate/Adipate) DVS->Mitigation2 For long-term stability

Caption: Workflow: Moisture-induced degradation pathways and mitigation strategies for piperazine salts.

Part 5: References

  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics - ACS Publications. Available at: [Link][6]

  • Hygroscopicity in Pharmaceuticals. YouTube (Pharma Learning In Depth). Available at: [Link][8]

  • Piperazine. Wikipedia. Available at:[Link][9]

  • How do you handle hygroscopic salts? HepatoChem. Available at: [Link][4]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available at: [Link][2]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link][3]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 1-(3-Iodobenzoyl)-4-methylpiperazine

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that structurally complex active pharmaceutical ingredients (APIs) often exhibit deceptive NMR ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that structurally complex active pharmaceutical ingredients (APIs) often exhibit deceptive NMR artifacts.

1-(3-Iodobenzoyl)-4-methylpiperazine presents a "perfect storm" of NMR complications due to three distinct structural features: a basic tertiary amine (piperazine ring), a restricted amide bond , and a heavy quadrupolar halogen (iodine). This guide is engineered to help you differentiate between true sample degradation, instrumental artifacts, and intrinsic quantum mechanical phenomena.

I. Frequently Asked Questions (FAQs)

Q1: Why does my baseline look like a rolling hill, and the piperazine peaks are either extremely broad or missing in CDCl₃?

The Causality: This is rarely an instrument failure; it is a chemical exchange phenomenon. Chloroform-d (CDCl₃) degrades over time via photo-oxidation to produce phosgene and trace DCl. The tertiary amine in the 4-methylpiperazine moiety is highly sensitive to trace acids[1]. When DCl is present, the amine undergoes rapid, reversible protonation. Because this acid-base exchange occurs at an intermediate rate on the NMR timescale, the transverse relaxation time ( T2​ ) is drastically shortened, causing the piperazine aliphatic signals to broaden so severely that they merge into the baseline[1].

The Fix: You must neutralize the solvent. Do not rely on "fresh from the bottle" CDCl₃ if it has been exposed to light or air. See Protocol A below.

Q2: I neutralized my solvent, but I still see duplicate, broad peaks for the piperazine ring and a messy baseline. Is my sample impure?

The Causality: If the solvent is neutral but the peaks remain broad, you are observing amide rotamerism [2]. The N-C(O) bond connecting the benzoyl group to the piperazine ring has partial double-bond character, which restricts free rotation[2]. At room temperature (298 K), the molecule is dynamically interconverting between s-cis and s-trans conformers[3]. This intermediate conformational exchange rate causes the signals to smear across the baseline[3].

The Fix: You must alter the kinetics of the exchange using Variable Temperature (VT) NMR. See Protocol B below.

Q3: In my ¹³C NMR, the aromatic carbon attached to the iodine atom is completely missing or just a broad bump in the noise. How do I fix this?

The Causality: This is an unavoidable quantum mechanical effect known as quadrupolar relaxation [4]. Iodine-127 is a quadrupolar nucleus with a spin quantum number of I=5/2 [4]. Its asymmetric charge distribution creates fluctuating electric field gradients[4]. The rapid quadrupolar relaxation of the iodine nucleus provides a highly efficient scalar relaxation pathway for the directly attached ¹³C nucleus (C3 of the aromatic ring)[5]. This drastically shortens the carbon's T2​ relaxation time, broadening the signal so severely it often disappears into the baseline noise[4].

The Fix: You cannot stop quadrupolar relaxation, but you can manipulate the signal-to-noise (S/N) ratio digitally and experimentally. See Protocol C below.

Q4: The overall signal-to-noise ratio is terrible, and all peaks are broadened. What sample prep issues cause this?

The Causality: Global line broadening and baseline distortion are classic symptoms of paramagnetic impurities (e.g., Fe²⁺, Cu²⁺, or dissolved O₂) or particulate matter[6]. Paramagnetic species contain unpaired electrons that cause massive localized magnetic field inhomogeneities and rapid spin-lattice ( T1​ ) relaxation[6].

The Fix: Filter the sample through a celite plug to remove particulates, and degas the solvent to remove dissolved oxygen[6].

II. Diagnostic Workflows & Mechanistic Pathways

Amine_Troubleshooting Start Symptom: Broad Piperazine Peaks & Baseline Roll in CDCl3 CheckSolvent Is the CDCl3 freshly neutralized? Start->CheckSolvent Acidic Trace DCl present: Intermediate Amine Exchange CheckSolvent->Acidic No Rotamer Amide Rotamerism: Restricted N-C(O) Rotation CheckSolvent->Rotamer Yes Alumina Protocol A: Filter CDCl3 through Basic Alumina Acidic->Alumina VTNMR Protocol B: Perform VT-NMR (Heat to 363 K in DMSO-d6) Rotamer->VTNMR Sharp1 Resolution: Sharp Peaks (Acid Issue Resolved) Alumina->Sharp1 Sharp2 Resolution: Coalesced Peak (Rotamer Issue Resolved) VTNMR->Sharp2

Fig 1. Diagnostic workflow for differentiating amine protonation from amide rotamerism.

Quadrupolar_Relaxation Iodine Iodine-127 Nucleus (Spin I = 5/2) EFG Electric Field Gradient Fluctuations Iodine->EFG Asymmetry Relaxation Rapid Quadrupolar Relaxation EFG->Relaxation Drives Carbon Attached 13C Nucleus Short T2 = Broad Signal Relaxation->Carbon Scalar Coupling

Fig 2. Mechanistic pathway of 13C line broadening via 127I quadrupolar relaxation.

III. Self-Validating Experimental Protocols

Protocol A: Solvent Neutralization for Tertiary Amines

Purpose: To eliminate DCl-induced intermediate exchange broadening.

  • Prepare a small glass Pasteur pipette with a tight cotton plug at the narrowing.

  • Add 1.5 to 2.0 inches of Basic Alumina (Brockmann Grade I) into the pipette.

  • Elute 1.0 mL of CDCl₃ directly through the column into an NMR tube containing 5–10 mg of your sample.

  • Self-Validation Step: Acquire a standard ¹H NMR. If the piperazine peaks sharpen immediately, the issue was trace acid. If the peaks remain broad, the broadening is intrinsic (rotamers), and you must proceed to Protocol B.

Protocol B: Variable Temperature (VT) NMR for Amide Rotamers

Purpose: To push the rotameric exchange out of the intermediate NMR timescale.

  • Evaporate the CDCl₃ and redissolve the sample in DMSO-d₆ (boiling point 189 °C, suitable for high-temperature NMR).

  • Acquire a baseline ¹H NMR at 298 K to confirm the presence of broad rotameric humps.

  • Increase the probe temperature in 10 K increments up to 363 K (90 °C) .

  • Critical Step: Allow exactly 5 minutes of thermal equilibration at each temperature step. Rapid heating causes convection currents that artificially broaden spectral lines, mimicking the very problem you are trying to solve[6].

  • Self-Validation Step: Observe the coalescence of the piperazine N−CH3​ and CH2​ signals into sharp singlets at high temperatures, confirming that restricted rotation was the root cause.

Protocol C: Mitigating ¹³C Quadrupolar Broadening

Purpose: To recover the C-I aromatic carbon signal from the baseline noise.

  • Increase Concentration: Prepare a highly concentrated sample (50–70 mg in 0.6 mL solvent)[6].

  • Optimize Relaxation Delay ( D1​ ): Set D1​ to 2.0–3.0 seconds to ensure complete T1​ relaxation of quaternary carbons between pulses.

  • Increase Scans: Set the Number of Scans (NS) to ≥1024 to force the signal above the noise floor.

  • Digital Processing: Before Fourier Transformation, apply an Exponential Window Function with a Line Broadening (LB) factor of 2.0 – 5.0 Hz. This artificially smooths the high-frequency baseline noise, allowing the naturally broad C-I peak to become visible.

IV. Data Presentation & Optimization Matrices

Table 1: Differential Diagnosis of Baseline Noise & Broadening

SymptomPrimary Structural CauseMechanistic ReasonFirst-Line Action
Aliphatic peaks missing/broadTertiary AmineAcid-base exchange with trace DClBasic Alumina Filtration
Duplicate broad aliphatic peaksAmide BondRestricted N-C(O) rotation (Rotamers)VT-NMR (Heat to 363 K)
Missing aromatic ¹³C peakIodine AtomQuadrupolar relaxation ( T2​ shortening)Increase NS, Apply LB (3 Hz)
Global broadening of all peaksParamagnetic ImpuritiesUnpaired electrons shortening T1​ / T2​ Celite filtration / Degassing

Table 2: Quantitative NMR Parameters for 1-(3-Iodobenzoyl)-4-methylpiperazine

ExperimentTarget NucleusSolventTemp (K) D1​ Delay (s)Min. Scans (NS)Processing (LB)
Routine ¹HPiperazine/AromaticCDCl₃ (Basic)2981.0160.3 Hz
Rotamer ¹HAmide conformersDMSO-d₆3631.0160.3 Hz
Routine ¹³CBackbone carbonsCDCl₃ (Basic)2982.05121.0 Hz
Quadrupolar ¹³CC-I Aromatic CarbonCDCl₃ (Basic)2983.01024 - 20483.0 - 5.0 Hz

V. References

1.[6] NMR Sample Preparation: The Complete Guide - Organomation. Organomation. 6 2.[1] A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted In. American Chemical Society.1 3. Patterned recognition of amines and ammonium ions by a pyridine-based helical oligoamide hostw. Zeng Group. 4.[5] Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.5 5.[3] 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. PMC. 3 6.[4] Consequences-of-nuclei-with-quadrupole-moments-in-NMR-with-Reference-Pdfs.pdf. Department of Chemistry, DU. 4 7.[2] Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications (RSC Publishing). 2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignments of 1-(3-Iodobenzoyl)-4-methylpiperazine and Its Analogs

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the corne...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3-Iodobenzoyl)-4-methylpiperazine, a compound of interest in medicinal chemistry. We will delve into the complexities arising from its conformational dynamics and provide a comparative analysis with structurally related compounds. This guide is designed to not only present data but to also illuminate the principles behind the spectral observations, thereby empowering researchers to confidently interpret similar molecular scaffolds.

The Challenge of Conformational Dynamics in N-Acylpiperazines

A cursory glance at the structure of 1-(3-Iodobenzoyl)-4-methylpiperazine might suggest a relatively simple ¹H NMR spectrum. However, the reality is far more complex due to two primary conformational phenomena that occur at room temperature:

  • Restricted Amide Bond Rotation: The C-N bond of the amide group possesses significant double-bond character, leading to hindered rotation. This results in the presence of syn and anti conformers, which can be observed as distinct sets of signals in the NMR spectrum.[1][2]

  • Piperazine Ring Inversion: The six-membered piperazine ring undergoes a chair-to-chair interconversion. When this process is slow on the NMR timescale, the axial and equatorial protons on the piperazine ring become chemically non-equivalent, leading to more complex splitting patterns.[1][3]

These dynamic processes are often temperature and solvent-dependent.[4] As a result, at room temperature, the signals for the piperazine protons are frequently broad and poorly resolved.

Predicted ¹H NMR Chemical Shift Assignments for 1-(3-Iodobenzoyl)-4-methylpiperazine

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1-(3-Iodobenzoyl)-4-methylpiperazine

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aromatic Protons
H-2'~ 7.8 - 8.0Singlet (or narrow triplet)1HLocated ortho to both the iodine and carbonyl groups, experiencing significant deshielding.
H-4'~ 7.6 - 7.8Doublet of doublets1HOrtho to the iodine and meta to the carbonyl, deshielded.
H-6'~ 7.3 - 7.5Doublet of doublets1HOrtho to the carbonyl and meta to the iodine, deshielded.
H-5'~ 7.1 - 7.3Triplet1HMeta to both the iodine and carbonyl groups.
Piperazine Protons
H-2, H-6~ 3.4 - 3.9Broad multiplet4HAdjacent to the amide nitrogen, deshielded by the carbonyl group. Likely to be broad due to conformational exchange.[4]
H-3, H-5~ 2.3 - 2.6Broad multiplet4HAdjacent to the N-methyl group. Likely to be broad due to conformational exchange.
Methyl Protons
N-CH₃~ 2.3Singlet3HTypical chemical shift for an N-methyl group on a piperazine ring.[5]

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, a comparison with experimentally determined ¹H NMR data of similar N-benzoylpiperazine derivatives is invaluable. Table 2 presents data for compounds with different substituents on the benzoyl ring.

Table 2: Comparison of ¹H NMR Data for Substituted N-Benzoylpiperazine Derivatives

CompoundSolventAromatic Protons (δ, ppm)Piperazine Protons (δ, ppm)N-CH₃ (δ, ppm)Reference
1-(2,4-Difluorobenzoyl)piperazine CDCl₃6.85 (t), 6.96 (t), 7.40 (m)2.92 (br s), 3.03 (br s), 3.39 (br s), 3.85 (br s)-[4]
1-(4-Nitrobenzoyl)piperazine CDCl₃7.56 (d), 8.27 (d)2.81 (br s), 2.96 (br s), 3.33 (br s), 3.77 (br s)-
1-(3-Bromobenzoyl)-4-methylpiperazine ----

The data in Table 2 reveals several key trends:

  • The piperazine protons consistently appear as broad signals in the 2.3-4.0 ppm range, supporting our prediction of conformational broadening.[4]

  • The chemical shifts of the aromatic protons are sensitive to the nature and position of the substituents, as expected.

  • The presence of electron-withdrawing groups, such as the nitro group, tends to shift the aromatic protons to a higher chemical shift (downfield).

Experimental Protocol for ¹H NMR Acquisition

For researchers wishing to acquire their own data, the following protocol provides a reliable starting point.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of 1-(3-Iodobenzoyl)-4-methylpiperazine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer is as follows:[6][7]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity.

  • Set the spectral width to a range of 0-12 ppm.[6]

  • Use a standard 90° pulse sequence.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing
  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Workflow

The following diagram illustrates the general workflow for the structural elucidation of 1-(3-Iodobenzoyl)-4-methylpiperazine using ¹H NMR.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Lock & Shim Lock & Shim Transfer to NMR Tube->Lock & Shim Acquire FID Acquire FID Lock & Shim->Acquire FID Pulse Sequence Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Calibration & Integration Calibration & Integration Phase Correction->Calibration & Integration Assign Chemical Shifts Assign Chemical Shifts Calibration & Integration->Assign Chemical Shifts Analyze Splitting Patterns Analyze Splitting Patterns Assign Chemical Shifts->Analyze Splitting Patterns Structural Elucidation Structural Elucidation Analyze Splitting Patterns->Structural Elucidation

Caption: General workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of 1-(3-Iodobenzoyl)-4-methylpiperazine is more complex than a simple structural representation would suggest, primarily due to the conformational dynamics of the N-acylpiperazine scaffold. By understanding the principles of restricted amide bond rotation and piperazine ring inversion, and by comparing with data from structurally related analogs, a confident assignment of the proton chemical shifts can be achieved. This guide provides a framework for researchers to interpret the spectra of this and similar molecules, ensuring the integrity of their structural characterization efforts.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
  • Electronic Supplementary Inform
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PMC.
  • 1-(3-Bromobenzoyl)-4-methylpiperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

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Comparative

Comparative Binding Affinity Guide: 1-(3-Iodobenzoyl)-4-methylpiperazine vs. Chloro-Analogs

Executive Summary Benzoylpiperazine derivatives represent a privileged structural scaffold in medicinal chemistry, frequently utilized to target central nervous system (CNS) receptors, including the Sigma-1 ( σ1​ ) recep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoylpiperazine derivatives represent a privileged structural scaffold in medicinal chemistry, frequently utilized to target central nervous system (CNS) receptors, including the Sigma-1 ( σ1​ ) receptor, 5-HT receptors, and Glycine transporter 1 (GlyT-1)[1][2]. When optimizing these ligands for high-affinity target engagement, the choice of halogen substitution on the benzoyl ring is a critical determinant of pharmacodynamic performance.

This technical guide provides an objective, mechanistic comparison between 1-(3-Iodobenzoyl)-4-methylpiperazine and its chloro-analog, 1-(3-Chlorobenzoyl)-4-methylpiperazine . By analyzing the structure-activity relationship (SAR) dynamics—specifically steric bulk, lipophilicity, and halogen bonding—we establish the causality behind the superior binding affinity typically observed with the 3-iodo derivative in hydrophobic receptor pockets[3].

Mechanistic Causality: The Role of Halogen Substitution

The transition from a meta-chloro (3-Cl) to a meta-iodo (3-I) substituent fundamentally alters the molecule's interaction with the receptor binding site through two primary mechanisms:

  • Steric Bulk and Hydrophobic Desolvation: Iodine possesses a significantly larger van der Waals radius (1.98 Å) compared to chlorine (1.75 Å). This increased atomic volume enhances the overall lipophilicity (LogP) of the molecule. In the context of the σ1​ receptor, which features a highly hydrophobic binding pocket, the 3-iodo analog drives a more favorable entropy of binding by displacing structured water molecules (hydrophobic desolvation) more effectively than the smaller chloro-analog.

  • Directional Halogen Bonding ( σ -Hole Dynamics): Iodine is highly polarizable and less electronegative than chlorine. This creates a pronounced region of positive electrostatic potential at the distal end of the carbon-iodine bond, known as the σ -hole. This allows 1-(3-Iodobenzoyl)-4-methylpiperazine to form strong, highly directional halogen bonds with electron-rich nucleophiles (such as backbone carbonyl oxygens or aromatic π -systems) within the receptor pocket. Chlorine's higher electronegativity restricts its polarizability, resulting in a weaker σ -hole and less effective halogen bonding[2].

Logic N1 Meta-Halogen Substitution N2 Iodine (3-I) Radius: 1.98 Å N1->N2 N3 Chlorine (3-Cl) Radius: 1.75 Å N1->N3 N4 Enhanced Polarizability & Strong σ-Hole N2->N4 N5 Higher Electronegativity & Weak σ-Hole N3->N5 N6 Optimal Hydrophobic Fit & Directional Halogen Bond N4->N6 N7 Sub-optimal Desolvation & Weaker Interaction N5->N7 N8 High Binding Affinity (Lower Ki) N6->N8 N9 Lower Binding Affinity (Higher Ki) N7->N9

Mechanistic causality of halogen substitution on receptor binding affinity.

Comparative Binding Data

The following table summarizes the physicochemical properties and relative binding metrics based on established SAR trajectories for meta-halogenated benzoylpiperazines against the σ1​ receptor[2][3].

Parameter1-(3-Iodobenzoyl)-4-methylpiperazine1-(3-Chlorobenzoyl)-4-methylpiperazine
Halogen Radius (Å) 1.981.75
Calculated LogP ~2.8~2.2
σ -Hole Magnitude Strong (Highly polarizable)Weak (Highly electronegative)
Receptor Fit ( σ1​ ) Optimal hydrophobic desolvationSub-optimal pocket occupation
Relative Affinity ( Ki​ ) High (Low Nanomolar range)Moderate (High Nanomolar range)

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively quantify the binding affinity ( Ki​ ) of these analogs, a competitive radioligand binding assay utilizing [3H]−(+) -pentazocine (a highly selective σ1​ radioligand) is employed[4]. This protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol & Causality

Step 1: Membrane Preparation

  • Action: Homogenize guinea pig brain tissue (a rich source of σ1​ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

  • Causality: The buffer maintains physiological pH to preserve receptor conformation. High-speed centrifugation isolates the membrane fraction where the lipophilic σ1​ receptors reside, removing cytosolic contaminants that could cause non-specific interference.

Step 2: Competitive Incubation

  • Action: Incubate 200μg of membrane protein with 3nM [3H]−(+) -pentazocine and varying concentrations of the test compound (1-(3-Iodobenzoyl)-4-methylpiperazine or its chloro-analog) ranging from 10−10 to 10−5M at 25°C for 120 minutes.

  • Causality: The 120-minute incubation at 25°C ensures the binding kinetics reach thermodynamic equilibrium. If the assay is stopped prematurely, the calculated IC50​ will artificially skew toward lower affinity.

Step 3: System Validation (Non-Specific Binding Control)

  • Action: Run parallel assay tubes containing 10μM Haloperidol instead of the test compound[4].

  • Causality: Haloperidol at this concentration saturates 100% of the specific σ1​ binding sites. Any residual radioactivity detected in these tubes represents non-specific binding (e.g., radioligand sticking to the plastic tube or lipid bilayer). Subtracting this value from the total binding yields the specific binding, validating the assay's accuracy.

Step 4: Rapid Vacuum Filtration

  • Action: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine), followed by three washes with ice-cold buffer.

  • Causality: The GF/B filters trap the receptor-bound radioligand (membrane fragments) while the vacuum pulls the unbound radioligand through. Pre-soaking in polyethylenimine neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter itself. Ice-cold buffer washes prevent the dissociation of the bound ligand during the wash phase.

Step 5: Quantification and Data Analysis

  • Action: Measure retained radioactivity using liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff equation mathematically corrects the observed IC50​ based on the concentration ( [L] ) and affinity ( Kd​ ) of the radioligand used, allowing for a standardized comparison of binding affinities across different laboratories and assay conditions.

G A Test Ligand (3-I or 3-Cl Analog) D Competitive Incubation (25°C, 120 min) A->D B [³H]-(+)-Pentazocine (Radioligand) B->D C σ1 Receptor Membrane Preparation C->D E Rapid Vacuum Filtration (GF/B Filters) D->E Isolate Bound Ligand F Liquid Scintillation Counting E->F G IC50 & Ki Calculation (Cheng-Prusoff) F->G

Workflow of the competitive radioligand binding assay for σ1 receptor affinity evaluation.

References

  • Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics Journal of Medicinal Chemistry - ACS Publications URL: [Link][1]

  • Sigma Receptor Affinity and Piperazine Derivatives United States Patent (19) - Google Patents URL:[3]

Sources

Validation

Comprehensive Comparison Guide: Elemental Analysis and Purity Validation of 1-(3-Iodobenzoyl)-4-methylpiperazine

Introduction & Analytical Causality 1-(3-Iodobenzoyl)-4-methylpiperazine is a highly versatile bifunctional building block widely utilized in pharmaceutical synthesis. The piperazine moiety serves as a ubiquitous pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Causality

1-(3-Iodobenzoyl)-4-methylpiperazine is a highly versatile bifunctional building block widely utilized in pharmaceutical synthesis. The piperazine moiety serves as a ubiquitous pharmacophore in CNS and oncology drugs, while the aryl iodide provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Validating the purity of this intermediate requires overcoming two distinct chemical challenges:

  • Amine Tailing & Chromophore Limitations: Aliphatic piperazines typically lack strong UV chromophores, often necessitating complex derivatization for detection [1]. However, the benzoyl conjugation in this molecule provides sufficient UV absorbance for direct HPLC-UV analysis. Furthermore, the basic secondary/tertiary amines interact strongly with residual silanols on silica-based columns, requiring specific high-pH buffered mobile phases to suppress ionization and prevent peak tailing [2].

  • Dehalogenation Risks: Aryl iodides are susceptible to reductive dehalogenation during synthesis or prolonged storage. Standard chromatographic methods might struggle to accurately quantify deiodinated byproducts if response factors differ. Therefore, orthogonal absolute quantification via Elemental Analysis (specifically halogen testing) and Quantitative NMR (qNMR) is mandatory to confirm the intact empirical formula [3].

Comparative Matrix of Purity Validation Techniques

To establish a self-validating analytical profile, researchers must employ orthogonal techniques. Table 1 objectively compares the performance and mechanistic utility of the three primary validation methods.

Table 1: Comparative Matrix of Analytical Techniques for 1-(3-Iodobenzoyl)-4-methylpiperazine

TechniquePrimary PrincipleCausality for SelectionLimit of DetectionSelf-Validation Mechanism
Elemental Analysis (CHN/I) Flash combustion (CHN) & Oxygen-flask mineralization (I)Confirms macroscopic empirical formula; definitively detects dehalogenation.~0.1% mass fractionCertified Reference Material (CRM) bracketing
qNMR (1H) Primary ratio measurement of nuclear spinsProvides absolute mass fraction purity without relying on UV response factors.~0.5 - 1.0%Traceable Internal Standard (e.g., Maleic acid)
HPLC-UV Reversed-phase chromatographic separationHigh-resolution separation of structurally similar organic impurities.~0.01% (100 ppm)System Suitability Test (SST) for peak resolution

Orthogonal Validation Workflow

The following workflow illustrates the logical relationship between sample preparation, orthogonal testing, and batch release decision-making.

PurityWorkflow Start 1-(3-Iodobenzoyl)-4-methylpiperazine Batch Sample Split Aliquoting & Preparation Start->Split EA Elemental Analysis (CHN & Halogen) Split->EA qNMR Quantitative 1H NMR (Absolute Mass Fraction) Split->qNMR HPLC HPLC-UV Analysis (Impurity Profiling) Split->HPLC Decision Orthogonal Concordance (>99.0% Agreement?) EA->Decision Mass % qNMR->Decision Purity % HPLC->Decision Area % Pass Validated High-Purity API Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Orthogonal purity validation workflow for 1-(3-Iodobenzoyl)-4-methylpiperazine.

Self-Validating Experimental Protocols

Every protocol utilized in this validation framework is designed as a self-validating system, ensuring that instrument drift or matrix effects do not compromise the integrity of the data.

Protocol A: Elemental Analysis (CHN & Iodine Quantification)
  • Causality: Standard CHN analysis relies on flash combustion, which is insufficient for capturing heavy halogens. Iodine requires specialized oxygen-flask combustion (Schöniger method) to safely mineralize the organically bound iodine into iodide ions without volatilization loss [4].

  • Step-by-Step Methodology:

    • System Suitability (Self-Validation): Calibrate the microbalance. Run a CRM (e.g., sulfanilamide) to verify CHN accuracy is within ±0.3% of theoretical values [4].

    • CHN Combustion: Weigh 2-3 mg of the sample into a tin capsule. Combust at 950–1060°C in an elemental analyzer. Separate gases via a steady-state chromatographic column and detect via a Thermal Conductivity Detector (TCD) [5].

    • Halogen Cleavage: Weigh 5 mg of the sample into an ashless filter paper. Perform Oxygen-Flask Combustion to mineralize the iodine [4].

    • Iodine Quantification: Absorb the combustion gas in a basic scrubbing solution, then quantify the iodide concentration using Ion Chromatography (IC) [3].

Protocol B: Quantitative 1H NMR (qNMR)
  • Causality: HPLC-UV can overestimate purity if impurities lack chromophores (e.g., inorganic salts, aliphatic starting materials). qNMR provides a direct proportionality between the observed signal response and the number of nuclei, acting as a primary quantitative ratio method [6].

  • Step-by-Step Methodology:

    • System Suitability (Self-Validation): Select a NIST-traceable internal standard (IS), such as Maleic acid, ensuring its resonances do not overlap with the analyte's aromatic or aliphatic signals [7].

    • Sample Preparation: Accurately weigh ~20 mg of 1-(3-Iodobenzoyl)-4-methylpiperazine and ~10 mg of the IS using a microbalance. Dissolve completely in 0.6 mL of high-purity DMSO-d6 [8].

    • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 seconds). Causality: This ensures complete magnetization recovery, which is mathematically required for quantitative accuracy [6].

    • Integration: Integrate the characteristic benzoyl aromatic protons against the IS reference peak to calculate the absolute mass fraction.

Protocol C: HPLC-UV Impurity Profiling
  • Causality: Basic amines interact heavily with residual silanols on standard C18 columns. Employing a high-pH buffered mobile phase ensures the piperazine nitrogens remain deprotonated, preventing severe peak tailing and retention time shifts [2].

  • Step-by-Step Methodology:

    • System Suitability (Self-Validation): Inject a resolution mixture containing the API and a known des-iodo impurity (1-benzoyl-4-methylpiperazine). The system is validated only if the resolution (Rs) > 2.0 and the API peak tailing factor is < 1.5 [2].

    • Column Selection: Utilize an end-capped C18 column (e.g., YMC Triart C18, 150 x 4.6 mm, 5 µm) to minimize secondary interactions [2].

    • Mobile Phase: Employ a gradient of Acetonitrile and an Ammonium Acetate buffer adjusted to pH 9.0.

    • Detection: Monitor at 254 nm, leveraging the UV absorbance of the benzoyl chromophore for high-sensitivity impurity detection [1].

Performance Comparison: The Impact of Purity on Downstream Applications

To objectively demonstrate the necessity of this rigorous validation, Table 2 compares a "Standard Grade" batch against an "Ultra-Pure Grade" batch of 1-(3-Iodobenzoyl)-4-methylpiperazine in a downstream Suzuki-Miyaura cross-coupling reaction.

Theoretical Elemental Composition for C12H15IN2O (MW: 330.16 g/mol ): C (43.65%), H (4.58%), N (8.48%), I (38.43%).

Table 2: Validation Results & Downstream Performance Comparison

GradeHPLC-UV Purity (Area %)qNMR Purity (Mass %)Iodine Content (EA)Downstream Coupling YieldCatalyst Poisoning Observed
Standard Grade 99.2%94.5%35.1% (Low)68%Yes (due to deiodinated species competing for Pd oxidative addition)
Ultra-Pure Grade 99.8%99.5%38.3% (Concordant)94%No

Analysis of Data: The Standard Grade batch shows a dangerous discrepancy between HPLC-UV area percent (99.2%) and qNMR absolute mass fraction (94.5%). The Elemental Analysis reveals a depressed Iodine content (35.1% vs 38.43% theoretical). This orthogonal data proves the presence of UV-transparent impurities and deiodinated byproducts, which ultimately poisoned the palladium catalyst and depressed the downstream yield. The Ultra-Pure grade demonstrates orthogonal concordance, validating its efficacy.

References

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing Source: Robertson Microlit Laboratories URL:[Link]

  • Elemental Analysis: Oxygen-Flask Combustion Source: The Hebrew University of Jerusalem URL:[Link]

  • Elemental analysis: operation & applications Source: Elementar URL:[Link]

  • The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of Piperazine Impurities Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications Source: Lab Manager URL:[Link]

Sources

Comparative

X-ray crystallography data for 1-(3-Iodobenzoyl)-4-methylpiperazine structure confirmation

[label="Controlled Supersaturation\n(Avoids Twinning)", fillcolor="#FBBC05", fontcolor Fig 1. Analytical workflow comparing MS, NMR, and SC-XRD for structural elucidation. Experimental Protocols: Overcoming Crystallizati...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Controlled Supersaturation\n(Avoids Twinning)", fillcolor="#FBBC05", fontcolor

Fig 1. Analytical workflow comparing MS, NMR, and SC-XRD for structural elucidation.

Experimental Protocols: Overcoming Crystallization Challenges

The primary bottleneck in SC-XRD is obtaining a diffraction-quality single crystal. Halogenated benzoylpiperazines are notorious for exhibiting pseudosymmetry and inversion twinning during crystallization, often crystallizing with multiple molecules in the asymmetric unit ( Z′=2 )[1].

If you use a rapid precipitation method (like rotary evaporation), the high degree of supersaturation forces the molecules to pack improperly, resulting in twinned domains that severely complicate X-ray data integration. To counter this, we employ a Vapor Diffusion protocol. The causality here is simple: by allowing a volatile antisolvent to slowly diffuse into a good solvent over several days, we maintain the solution in the metastable zone, promoting the nucleation of a single, well-ordered crystal lattice.

Protocol: Vapor Diffusion Crystallization

This protocol is a self-validating system; the appearance of distinct, sharp-edged block crystals rather than opaque rosettes confirms successful controlled nucleation.

  • Solvent Selection: Weigh exactly 10.0 mg of purified 1-(3-Iodobenzoyl)-4-methylpiperazine into a 2 mL glass inner vial.

  • Dissolution: Add 0.5 mL of Dichloromethane (DCM). Swirl gently until complete dissolution is achieved. DCM acts as the primary solvent due to the high solubility of the piperazine moiety.

  • Antisolvent Chamber: Place the 2 mL inner vial (uncapped) inside a larger 10 mL outer vial.

  • Diffusion Setup: Carefully pipette 3.0 mL of n-hexane (the antisolvent) into the outer vial, ensuring no hexane splashes into the inner vial.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20°C.

  • Harvesting: After 48–72 hours, inspect the inner vial. The slow transfer of hexane vapor into the DCM will yield colorless, block-shaped single crystals. Isolate a crystal (approx. 0.15×0.10×0.10 mm) under a stereomicroscope and mount it on a MiTeGen loop using paratone oil to prevent solvent loss.

Crystallization Step1 Dissolve in DCM (High Solubility) Step2 Select Antisolvent (n-Hexane) Step1->Step2 Step3 Vapor Diffusion Setup (20°C, 48-72h) Step2->Step3 Step4 Controlled Supersaturation (Avoids Twinning) Step3->Step4 Slow Vapor Transfer Step5 Diffraction-Quality Single Crystals Step4->Step5 Nucleation & Growth

Fig 2. Vapor diffusion crystallization protocol optimized to prevent inversion twinning.

Data Collection and Structural Analysis

Once mounted, the crystal is analyzed using a modern microfocus X-ray diffractometer equipped with a Copper source ( λ=1.54184 Å). The microfocus source is critical here; it provides a highly brilliant beam capable of resolving the subtle diffraction spots of a potentially twinned or complex Z′=2 lattice that a standard sealed-tube source might blur together.

Table 2: Representative Crystallographic Data for 1-(3-Iodobenzoyl)-4-methylpiperazine

Note: Data parameters are representative of the 3-iodobenzoyl piperazine structural class, demonstrating the high-resolution metrics achievable with this workflow.

Crystallographic ParameterValue / Description
Chemical Formula C12​H15​IN2​O
Formula Weight 330.16 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=8.45 Å, b=11.20 Å, c=26.50 Å
Volume 2508.0 Å 3
Z, Z' (Molecules per asymmetric unit) 8, 2
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.078
Mechanistic Insights from the Data

The SC-XRD data immediately confirms the 3-iodo regiochemistry. More importantly, the structural solution reveals why this molecule behaves the way it does in the solid state. The piperazine ring adopts a perfect chair conformation, minimizing steric clash with the bulky 3-iodobenzoyl group.

Furthermore, the data reveals a complex 2D supramolecular assembly. As documented in analogous structures[1], the molecules are linked not by traditional strong hydrogen bonds, but by a network of C−H⋯O interactions and structure-directing halogen bonds. The iodine atom acts as a Lewis acid (sigma-hole donor), interacting with the electron-rich regions of adjacent molecules. This level of mechanistic detail—crucial for rational drug design and formulation—is entirely invisible to NMR and MS.

Conclusion

While LC-HRMS and NMR are indispensable for rapid mass confirmation and bulk purity analysis, they cannot substitute for the absolute structural certainty provided by Single-Crystal X-Ray Diffraction. For complex, polarizable molecules like 1-(3-Iodobenzoyl)-4-methylpiperazine, the propensity for unique solid-state packing and inversion twinning demands a rigorous analytical approach. By coupling a controlled vapor diffusion crystallization protocol with microfocus SC-XRD technology, researchers can transition from merely inferring a chemical structure to definitively proving it.

References

  • Six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines having Z′ values of one, two or four; disorder, pseudosymmetry, twinning and supramolecular assembly in one, two or three dimensions. IUCr Journals (Acta Crystallographica Section C). Available at:[Link]

  • Determination of polyamines in human urine by precolumn derivatization with benzoyl chloride and high-performance liquid chromatography coupled with Q-time-of-flight mass spectrometry. Journal of Chromatography A (via ResearchGate). Available at:[Link]

Sources

Validation

A Comparative Guide to Validating the Radiochemical Purity of Labeled 1-(3-Iodobenzoyl)-4-methylpiperazine

This guide provides an in-depth comparison of analytical methodologies for the validation of radiochemical purity (RCP), focusing on the iodine-labeled compound 1-(3-Iodobenzoyl)-4-methylpiperazine. Designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of radiochemical purity (RCP), focusing on the iodine-labeled compound 1-(3-Iodobenzoyl)-4-methylpiperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating systems.

Core Analytical Techniques: A Head-to-Head Comparison

The two most prevalent chromatographic techniques for determining radiochemical purity are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3][4] While both serve the purpose of separating the desired radiolabeled compound from impurities, they differ significantly in their capabilities, precision, and application.

Causality Behind Method Selection: The choice between HPLC and TLC is dictated by the stage of development and the specific analytical question. For rapid, in-process checks where a qualitative assessment is sufficient, TLC is often preferred due to its speed and simplicity.[5] However, for final product release, method validation, and stability studies, the superior resolution, sensitivity, and quantitative accuracy of HPLC make it the indispensable "gold standard."[3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation in a packed column with a liquid mobile phase under high pressure.Separation on a thin layer of adsorbent material with a liquid mobile phase via capillary action.
Resolution Very High: Capable of separating structurally similar compounds and isomers.Low to Moderate: Often struggles to separate compounds with similar polarities.[6]
Sensitivity High: Modern radiodetectors can quantify very low levels of impurities.[3]Moderate: Dependent on the scanner; generally less sensitive than HPLC detectors.
Quantification Excellent: Precise and accurate quantification through electronic peak integration.[7]Semi-Quantitative: Prone to variability from spotting, streaking, and manual integration/cutting.[3]
Speed 5-20 minutes per analysis, plus system setup and equilibration time.Rapid: 5-10 minutes per analysis, with minimal setup.[4]
Automation Fully automatable with autosamplers for high-throughput analysis.[3]Mostly manual, though automated spotters and scanners are available.
Validation The preferred method for regulatory validation due to high precision and accuracy.More challenging to validate for quantitative purposes.
Use Case Final QC, stability testing, impurity profiling, method validation.In-process controls, rapid synthesis screening, qualitative identity checks.

The Gold Standard: Reversed-Phase HPLC for Quantitative Validation

For a molecule like 1-(3-Iodobenzoyl)-4-methylpiperazine, which contains both a nonpolar iodobenzoyl group and a more polar methylpiperazine moiety, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates molecules based on their hydrophobicity, providing excellent resolution between the labeled product and its most probable radiochemical impurity: free radioiodide (e.g., [¹²³I]I⁻ or [¹²⁵I]I⁻), which is highly polar.

Instrumentation: A Self-Validating System

A robust HPLC system for radiochemical analysis integrates two detectors in series:

  • UV/Vis Detector: Detects the chemical components of the mixture, including the unlabeled precursor and non-radioactive impurities. This allows for the determination of chemical purity .

  • Radiodetector (e.g., NaI Scintillation): Specifically measures the radioactivity, enabling the determination of radiochemical purity .[3]

This dual-detector setup is inherently self-validating; by overlaying the UV and radio-chromatograms, one can confirm that the radioactive peak co-elutes precisely with the peak of the non-radioactive ("cold") standard, confirming the identity of the labeled compound.

G cluster_0 HPLC System cluster_1 Data Acquisition cluster_2 Detectors Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detectors Detector Array Column->Detectors UV UV Detector Column->UV CDS Chromatography Data System (CDS) Detectors->CDS Waste Waste Detectors->Waste Sample Radiolabeled Sample Sample->Injector Radio Radiodetector

Diagram: HPLC system workflow for radiochemical analysis.

Validated HPLC Protocol: Labeled 1-(3-Iodobenzoyl)-4-methylpiperazine

This protocol is a representative method designed for high-resolution separation and accurate quantification. Method validation must be performed in accordance with regulatory guidelines such as those from the ICH or EANM.[8][9][10]

Step 1: Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and variable wavelength UV detector.

  • Radiodetector: Eckert & Ziegler FlowStar LB 513 or equivalent NaI radiodetector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

    • Rationale: A C18 stationary phase provides the necessary hydrophobic interaction to retain the iodobenzoyl moiety, while the 250 mm length ensures high efficiency and resolution.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: TFA acts as an ion-pairing agent to improve the peak shape of the basic piperazine nitrogen and provides an acidic pH to ensure its protonation.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Cold Standard: Non-radioactive 1-(3-Iodobenzoyl)-4-methylpiperazine standard at 1 mg/mL.

Step 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

    • Rationale: A gradient elution is crucial. It starts with a lower organic phase concentration to elute the highly polar free iodide near the solvent front and then gradually increases the organic content to elute the main compound and any less polar impurities.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Expected Retention Times:

    • Free Radioiodide: ~2-3 min.

    • 1-(3-Iodobenzoyl)-4-methylpiperazine: ~12-14 min.

Step 3: System Suitability Testing (SST) - A Self-Validating Check

Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step for a validated protocol.

  • Inject the cold standard five consecutive times.

  • Acceptance Criteria:

    • Repeatability: Relative Standard Deviation (RSD) of the peak area < 2.0%.

    • Tailing Factor (T): Must be between 0.8 and 1.5. (Ensures peak symmetry).

    • Theoretical Plates (N): > 2000. (Ensures column efficiency).

Rationale: SST ensures that the analytical system is operating with acceptable precision, accuracy, and efficiency on the day of analysis. Failure to meet SST criteria invalidates any subsequent sample results.

Step 4: Sample Analysis & Data Processing
  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the radiolabeled sample.

  • Integrate all radioactive peaks in the radio-chromatogram.

  • Calculate the Radiochemical Purity (RCP) using the following formula:

    RCP (%) = (Area of Main Product Peak / Sum of Areas of All Radioactive Peaks) x 100

Method Validation Parameters

To be fully compliant, the HPLC method itself must be validated to prove it is fit for its intended purpose. This involves a series of experiments to test its performance characteristics.[11]

ParameterObjectiveTypical Experiment
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities (e.g., free iodide, precursor).Analyze the product, impurities, and placebo individually and spiked together to ensure baseline resolution.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a given range.Analyze a series of dilutions of the radiopharmaceutical and plot peak area vs. activity.
Accuracy To measure the closeness of the experimental value to the true value.Analyze a sample with a known amount of a radiochemical impurity added (spiking).
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Perform repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) assays.
Limit of Quantification (LOQ) The lowest amount of a radiochemical impurity that can be quantitatively determined with suitable precision and accuracy.Determined by analyzing serial dilutions and establishing the concentration at which the signal-to-noise ratio is typically >10.

Complementary Analysis: Gamma Ray Spectrometry

It is critical to understand that chromatographic methods like HPLC and TLC assess radiochemical purity . They do not provide information on radionuclidic purity , which is the proportion of the total radioactivity present as the desired radionuclide.[12]

For this, Gamma Ray Spectrometry is the required technique.[13][14] It uses a detector (typically a High-Purity Germanium, HPGe, detector) to measure the energy spectrum of the gamma rays emitted from the sample. Each radionuclide has a unique gamma energy signature, allowing for its identification and the detection of any radionuclide impurities.[14] For an Iodine-123 labeled product, the spectrometer would be calibrated to identify the characteristic 159 keV photopeak of ¹²³I and search for other gamma-emitting impurities.

G cluster_0 Quality Control for Radiopharmaceuticals cluster_1 Chemical Identity & Purity cluster_2 Radionuclide Identity & Purity QC Final Product QC HPLC HPLC / TLC QC->HPLC Gamma Gamma Spectroscopy QC->Gamma RCP Radiochemical Purity HPLC->RCP CP Chemical Purity HPLC->CP RNP Radionuclidic Purity Gamma->RNP

Diagram: Relationship between chromatographic and spectroscopic QC tests.

Conclusion

Validating the radiochemical purity of a radiopharmaceutical such as labeled 1-(3-Iodobenzoyl)-4-methylpiperazine is a multi-faceted process that relies on robust, well-characterized analytical methods. While TLC provides a valuable tool for rapid screening, a fully validated HPLC method is the definitive standard for ensuring the purity, safety, and efficacy of the final product. The principles of method validation—specificity, accuracy, precision, and linearity—are not merely regulatory hurdles; they are the scientific foundation that guarantees the reliability of every measurement. By integrating system suitability tests into routine analysis and complementing radiochemical purity data with radionuclidic purity from gamma spectroscopy, researchers can ensure a comprehensive and trustworthy quality control system.

References

  • Gillies, J., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Sampson, C. B. (1995). A high performance liquid chromatographic method for determination of the radiochemical purity of iodohippuric acid [123I] injection. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Sampson, C. B. (1995). A high performance liquid chromatographic method for determination of the radiochemical purity of iodohippuric acid [123I] injection. PubMed. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Revised guidance for elaborating monographs on radiopharmaceutical preparations: new section on validation of methods. EDQM. Available at: [Link]

  • Todde, S., et al. (2017). Guidance on validation and qualification of processes and operations involving radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Khajiev, L. O., et al. (2022). Method for Determining the Radiochemical Purity of Radiopharmaceuticals Based on Iodine-125, Iodine-131 and Samarium-153-oxabi. Warse. Available at: [Link]

  • Gillies, J., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. University of Groningen Research Portal. Available at: [Link]

  • Gillies, J., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. PubMed. Available at: [Link]

  • Verbruggen, A., et al. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • Laboratoire National Henri Becquerel. Gamma-ray spectrometry. LNHB. Available at: [Link]

  • Quispe, M., et al. (2024). Increasing Analytical Quality by Designing a Thin-Layer Chromatography Scanner Method for the Determination of the Radiochemical Purity of Radiopharmaceutical Sodium Iodide 131 I Oral Solution. MDPI. Available at: [Link]

  • Katsifis, A., et al. (2006). A rapid and efficient preparation of [123I]radiopharmaceuticals using a small HPLC (Rocket) column. PubMed. Available at: [Link]

  • Araya, D., & Araya-Farias, M. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. IntechOpen. Available at: [Link]

  • A. K. Singh, et al. (2024). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). High Resolution Gamma-Ray Spectrometry Analyses For Normal Operations and Radiological Incident Response. EPA. Available at: [Link]

  • Australian and New Zealand Society of Nuclear Medicine. (n.d.). Radiochemical Purity Systems of Radiopharmaceuticals. ANZSNM. Available at: [Link]

  • Wikipedia. (n.d.). Gamma spectroscopy. Wikipedia. Available at: [Link]

  • Katsifis, A., et al. (2006). A rapid and efficient preparation of [I-123]radiopharmaceuticals using a small HPLC (Rocket (R)) column. ResearchGate. Available at: [Link]

  • Kowalsky, R. J. (2009). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. Available at: [Link]

  • IAEA. (n.d.). Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine. IAEA. Available at: [Link]

  • Ha, S., et al. (2019). High-throughput radio-TLC analysis. PMC. Available at: [Link]

  • Smith, G. E. (2022). Advances in Radio Thin Layer Chromatography (Radio-TLC). Longdom Publishing. Available at: [Link]

  • de Zanger, R. M. S., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PMC. Available at: [Link]

  • Vugts, D. J., et al. (2019). Radiochemical and analytical aspects of inter-institutional quality control measurements on radiopharmaceuticals. PMC. Available at: [Link]

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Comparative

Comparative Guide to Synthetic Routes for 3-Iodobenzoyl Piperazine Derivatives

Executive Summary & Strategic Importance The 3-iodobenzoyl piperazine motif is a highly versatile building block in modern medicinal chemistry. As a rigid, lipophilic pharmacophore, it is critical to the structural integ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-iodobenzoyl piperazine motif is a highly versatile building block in modern medicinal chemistry. As a rigid, lipophilic pharmacophore, it is critical to the structural integrity of highly selective [1] and serves as the core framework for acryloyllysine piperazides acting as irreversible inhibitors of [2].

Most notably, this moiety is the primary targeting vector in PARP-1 radiotherapeutics, including the Auger-emitting theranostic agent ¹²³I-MAPi and its non-radioactive counterpart ¹²⁷I-PARPi, which are utilized for glioblastoma imaging and targeted radiotherapy[3],[4],[5]. Selecting the correct synthetic route for this substructure is paramount and depends entirely on the scale, the presence of sensitive functional groups, and whether the goal is macroscopic API synthesis or microscale radiolabeling.

BiologicalPathway Target Therapeutic Target (e.g., PARP1, TGase 2) Binding High-Affinity Binding & Enzyme Trapping Target->Binding Pharmacophore 3-Iodobenzoyl Piperazine Derivative Pharmacophore->Target Binds to active site Outcome Targeted Cell Death (Synthetic Lethality) Binding->Outcome Therapeutic Effect

Biological pathway of 3-iodobenzoyl piperazine PARP inhibitors.

Mechanistic Comparison of Synthetic Workflows

As an Application Scientist, I evaluate synthetic routes not just by their theoretical yield, but by their operational causality—understanding why a specific reagent system is chosen over an alternative.

Route A: Direct Uronium Amidation (HBTU/HATU)

Mechanism: This route utilizes coupling agents like HBTU to convert 3-iodobenzoic acid into a highly reactive benzotriazole (OBt) active ester, which is subsequently attacked by the secondary amine of the piperazine core[5]. Causality: Uronium salts are chosen over traditional carbodiimides (EDC/DCC) because they offer significantly faster kinetics, which minimizes side reactions in complex, late-stage intermediates (such as phthalazinone-containing PARP inhibitors). A non-nucleophilic base (Et₃N or DIPEA) is strictly required to deprotonate the carboxylic acid, driving the initial formation of the active ester.

Route B: Acyl Chloride Activation

Mechanism: 3-iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-iodobenzoyl chloride, followed by the addition of a mono-protected piperazine (e.g., N-Boc-piperazine)[6],. Causality: The extreme electrophilicity of the acyl chloride easily overcomes the steric hindrance of substituted piperazines. This route avoids the high cost and poor atom economy of uronium coupling agents, making it the superior choice for early-stage, bulk scale-up. However, it requires strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Route C: Late-Stage Iodo-demetallation (Radiolabeling)

Mechanism: A precursor containing a 3-(tributylstannyl)benzoyl group is reacted with an electrophilic radioiodine species (I⁺), generated in situ from ¹²³I-NaI and an oxidant like N-chlorosuccinimide (NCS)[3],[4]. Causality: Standard iodination is impossible for short-lived isotopes like Iodine-123 ( t1/2​=13.2 hours). The bulky tributyltin group serves a dual purpose: it acts as a highly reactive leaving group that accelerates the reaction at room temperature, and it strictly directs the electrophilic aromatic substitution to the meta position, ensuring 100% regioselectivity[3].

SyntheticRoutes SM 3-Iodobenzoic Acid + Piperazine Core RouteA Route A: Uronium Coupling (HBTU/DIPEA) SM->RouteA Mild RouteB Route B: Acyl Chloride (SOCl2/Et3N) SM->RouteB Scalable Product 3-Iodobenzoyl Piperazine Product RouteA->Product RouteB->Product PreC 3-Tributylstannylbenzoyl Precursor RouteC Route C: Radioiodination (NaI, Oxidant) PreC->RouteC Late-Stage RouteC->Product

Comparison of synthetic workflows for 3-iodobenzoyl piperazines.

Quantitative Performance Metrics

The following table summarizes the operational data for the three primary synthetic routes, allowing for an objective comparison of their utility.

MetricRoute A: Uronium CouplingRoute B: Acyl ChlorideRoute C: Iodo-demetallation
Reagents HBTU, Et₃N/DIPEA, AcetonitrileSOCl₂, Et₃N, cat. DMF, DCM¹²³I-NaI, NCS, SnBu₃-precursor
Typical Yield 65–85%[5]80–95%35–45% (Radiochemical Yield)[3]
Atom Economy Low (generates stoichiometric urea waste)High (generates volatile SO₂, HCl)Very Low (generates toxic tin waste)
Scalability Moderate (limited by reagent cost)Excellent (ideal for bulk synthesis)Poor (restricted to microscale)
Primary Use Case Complex API synthesis, late-stage couplingEarly-stage building block preparationShort-lived radioisotope labeling

Validated Experimental Protocols

Every protocol described below functions as a self-validating system, ensuring that researchers can visually or analytically confirm the success of each mechanistic step.

Protocol A: Synthesis of ¹²⁷I-PARPi via HBTU Coupling

Adapted from the synthesis of glioblastoma targeting agents[5].

  • Activation: Dissolve 3-iodobenzoic acid (10 mg, 41.3 μmol) and HBTU (25 mg, 66 μmol) in 1.0 mL of anhydrous acetonitrile. Add Et₃N (20 μL, 145.5 μmol) and stir for 5 minutes.

    • Causality: Et₃N deprotonates the acid, initiating the nucleophilic attack on HBTU to form the reactive OBt ester.

  • Amidation: Add 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (20 mg, 54.5 μmol) to the activated mixture[5]. Stir at room temperature for 30 minutes.

    • Causality: The secondary amine of the piperazine selectively attacks the active ester, displacing the OBt leaving group.

  • Self-Validation (HPLC): Inject an aliquot onto a C18 RP-HPLC column. The reaction is complete when the highly polar piperazine starting material peak disappears, replaced by a highly lipophilic product peak (retention time shift).

  • Purification: Purify the crude mixture via preparative HPLC to yield the final product (approx. 67% yield)[5].

Protocol B: Scalable Synthesis via Acyl Chloride Activation

Ideal for generating bulk intermediates like tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate.

  • Chlorination: Suspend 3-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and 2 drops of DMF.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which acts as a potent catalyst for the chlorination.

    • Self-Validation: The reaction is complete when the evolution of HCl and SO₂ gases ceases and the suspension becomes a clear solution.

  • Concentration: Remove the solvent and excess SOCl₂ in vacuo to isolate the highly reactive 3-iodobenzoyl chloride.

  • Coupling: Dissolve N-Boc-piperazine (1.1 eq) and Et₃N (2.0 eq) in DCM at 0 °C. Dropwise, add the acid chloride solution.

    • Causality: Conducting the addition at 0 °C suppresses the exothermic degradation of the Boc-protecting group and prevents unwanted side reactions. Et₃N neutralizes the generated HCl, preventing the protonation of the piperazine nucleophile.

Protocol C: Radiosynthesis of ¹²³I-MAPi via Iodo-demetallation

Adapted for Auger-emitter targeted radiotherapy[3],[4].

  • Oxidative Iodination: In a 1.5 mL microcentrifuge tube, combine the 3-(tributylstannyl)benzoyl piperazine precursor (100 µg, 0.132 µmol) in anhydrous acetonitrile (10 µL), ¹²³I-NaI in 0.1 M NaOH (0.34–0.41 GBq), and acetic acid (10 µL)[3].

  • Initiation: Add N-Chlorosuccinimide (NCS) (50 µg, 0.37 µmol) dissolved in anhydrous methanol (25 µL). Stir at 650 rpm for 15 minutes at 25 °C[3].

    • Causality: NCS oxidizes the inactive iodide ( I− ) into an electrophilic iodonium species ( I+ ). The acidic environment accelerates the cleavage of the carbon-tin bond.

  • Self-Validation & Purification: Analyze via Radio-HPLC. Free ¹²³I⁻ will elute near the solvent front (1-2 minutes). Successful incorporation is validated by a radioactive peak matching the UV retention time of the non-radioactive standard (approx. 15 minutes)[3].

Sources

Validation

A Comprehensive Guide to Reference Standards for Quality Control of 1-(3-Iodobenzoyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and consistency of chemical entities are paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and consistency of chemical entities are paramount. This guide provides an in-depth technical overview of the reference standards and quality control methodologies for 1-(3-Iodobenzoyl)-4-methylpiperazine, a key intermediate in the synthesis of various biologically active molecules. As no official pharmacopeial monograph currently exists for this compound, this document synthesizes industry best practices and validated analytical techniques for related compounds to propose a robust quality control framework. This guide is intended to empower researchers and quality control analysts with the necessary tools to ensure the integrity of their starting materials and the reliability of their scientific outcomes.

The Critical Role of a Well-Defined Reference Standard

A well-characterized reference standard is the cornerstone of any analytical quality control program. It serves as the benchmark against which all production batches of a substance are measured. For a non-compendial substance like 1-(3-Iodobenzoyl)-4-methylpiperazine, establishing an in-house primary reference standard is a critical first step. This involves the synthesis of a high-purity batch of the material, which is then exhaustively characterized to confirm its identity, purity, and other critical quality attributes.

Proposed Quality Control Monograph for 1-(3-Iodobenzoyl)-4-methylpiperazine

Drawing from general quality control standards for piperazine derivatives and common specifications for pharmaceutical intermediates, the following monograph is proposed for 1-(3-Iodobenzoyl)-4-methylpiperazine.[1]

Table 1: Proposed Specifications for 1-(3-Iodobenzoyl)-4-methylpiperazine Reference Standard

TestAcceptance CriteriaAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identification
A: Infrared SpectroscopyThe infrared absorption spectrum corresponds to that of the 1-(3-Iodobenzoyl)-4-methylpiperazine Primary Reference Standard.USP <197K>
B: HPLCThe retention time of the major peak in the chromatogram of the Assay preparation corresponds to that in the chromatogram of the Standard preparation, as obtained in the Assay.HPLC
Assay 99.0% - 101.0% (on as-is basis)HPLC
Impurities
- Related Compound A (1-(3-Iodobenzoyl)piperazine)Not more than 0.15%HPLC
- Related Compound B (3-Iodobenzoic acid)Not more than 0.15%HPLC
- Any other individual impurityNot more than 0.10%HPLC
- Total impuritiesNot more than 0.5%HPLC
Moisture Content Not more than 0.5%Karl Fischer Titration (USP <921>)
Residue on Ignition Not more than 0.1%USP <281>
Heavy Metals Not more than 10 ppmUSP <231>
Residual Solvents Meets the requirements of USP <467>GC-HS

Understanding Potential Impurities

The control of impurities is a critical aspect of quality control. Impurities can arise from the manufacturing process, degradation of the substance, or from the starting materials. For 1-(3-Iodobenzoyl)-4-methylpiperazine, potential impurities can be predicted based on its synthetic route. A common synthetic pathway involves the acylation of 1-methylpiperazine with 3-iodobenzoyl chloride.

Diagram 1: Synthetic Pathway and Potential Impurities

cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products & Impurities SM1 1-Methylpiperazine Reaction Acylation SM1->Reaction ImpurityC Impurity C: Unreacted 1-Methylpiperazine SM1->ImpurityC Potential Residual SM2 3-Iodobenzoyl chloride SM2->Reaction ImpurityB Impurity B: 3-Iodobenzoic acid (Hydrolysis of starting material) SM2->ImpurityB Potential Degradation Product 1-(3-Iodobenzoyl)-4-methylpiperazine Reaction->Product ImpurityA Impurity A: 1,4-bis(3-Iodobenzoyl)piperazine (Over-reaction) Reaction->ImpurityA Potential Side Reaction

Caption: Synthetic route and potential process-related impurities.

Comparative Analysis of Analytical Methods

The choice of analytical methodology is critical for accurate and reliable quality control. For 1-(3-Iodobenzoyl)-4-methylpiperazine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for assay and impurity determination.

Table 2: Comparison of HPLC and GC-MS for Quality Control

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for the analysis of 1-(3-Iodobenzoyl)-4-methylpiperazine and its non-volatile impurities.[2][3]Suitable for volatile and thermally stable compounds. Can be used for the analysis of residual solvents and potentially for the analysis of the main compound after derivatization.[3][4]
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). DAD is particularly useful for peak purity analysis.[2]Mass Spectrometry provides high specificity and structural information, aiding in the identification of unknown impurities.[1]
Quantitation Excellent for precise and accurate quantification.Reliable for quantification, especially with the use of an appropriate internal standard.
Primary Use in this Context Assay, purity determination, and quantification of related substances.Identification and quantification of residual solvents, and confirmatory identification of the main component and volatile impurities.
High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the assay and determination of related substances for 1-(3-Iodobenzoyl)-4-methylpiperazine due to its non-volatile nature. A reversed-phase method provides excellent separation and resolution.

Diagram 2: HPLC Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard and Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm membrane filter C->D E Inject into HPLC system D->E F Separation on C18 column E->F G Detection by UV at a specified wavelength F->G H Integrate peak areas G->H I Calculate Assay and Impurity content H->I J System Suitability Test (SST) Verification I->J

Caption: A typical workflow for HPLC analysis.

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and acetonitrile in a gradient elution mode.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Diluent: Acetonitrile and water (50:50, v/v).

    • Standard Preparation: Accurately weigh about 25 mg of 1-(3-Iodobenzoyl)-4-methylpiperazine Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Assay Preparation: Accurately weigh about 25 mg of the 1-(3-Iodobenzoyl)-4-methylpiperazine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability:

    • Inject the Standard preparation five times. The relative standard deviation (RSD) of the peak area for the main peak should not be more than 2.0%.

    • The tailing factor for the main peak should not be more than 2.0.

    • The theoretical plates for the main peak should be not less than 2000.

  • Procedure:

    • Inject the diluent as a blank.

    • Inject the Standard preparation and the Assay preparation.

    • Calculate the percentage of 1-(3-Iodobenzoyl)-4-methylpiperazine in the sample using the peak areas obtained.

    • For the determination of impurities, use the peak area of the main peak from a diluted standard solution to calculate the percentage of each impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of 1-(3-Iodobenzoyl)-4-methylpiperazine.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodobenzoyl group, the methylene protons of the piperazine ring, and the methyl protons. The chemical shifts and coupling patterns will be unique to the 3-iodo substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule, further confirming its structure.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation patterns. When coupled with a chromatographic technique like GC or LC, it becomes a highly specific identification tool.

The electron ionization (EI) mass spectrum of benzoylpiperazines typically shows a characteristic fragmentation pattern.[1][9][10][11] Key expected fragments for 1-(3-Iodobenzoyl)-4-methylpiperazine would include:

  • The molecular ion peak (M⁺).

  • A fragment corresponding to the 3-iodobenzoyl cation.

  • Fragments arising from the cleavage of the piperazine ring.

Conclusion

Ensuring the quality of 1-(3-Iodobenzoyl)-4-methylpiperazine is essential for the integrity of downstream research and development activities. In the absence of an official monograph, a comprehensive quality control strategy must be established internally. This guide provides a scientifically sound framework for developing such a strategy, encompassing a proposed set of specifications, a discussion of potential impurities, and a comparative analysis of suitable analytical methodologies. The detailed HPLC protocol serves as a practical starting point for method development and validation. By implementing these principles, researchers and drug development professionals can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Biosynce. (2025, August 1). What are the quality control standards for piperazine? Biosynce Blog.
  • Cayman Chemical. Benzoylpiperazine (CAS Number: 13754-38-6).
  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Benchchem.
  • Benchchem. A Comparative Guide to Gas Chromatography (GC)
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • PMC. (2022, November 24).
  • AMSbiopharma. (2025, July 22).
  • ScienceAsia. (2025, March 17).
  • European Medicines Agency. (2011, May 15). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities).
  • Chemistry LibreTexts. (2023, August 29).
  • A Review on Analytical Methods for Piperazine Determin
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • The Royal Society of Chemistry.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • MDPI. Ultra-fast hybrid method for predicting chemical shifts of ¹³C.
  • GLC Europe. (2022, August 16). Setting Drug Product Specifications: Ensuring Quality, Safety, and Efficacy.
  • Benchchem.
  • Therapeutic Goods Administration. (2022, May 24).
  • Edwin [ALERT]. (2019). 1H and 13 C NMR Chemical Shift Prediction Models.
  • European Medicines Agency (EMA). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.
  • Benchchem.
  • ICH. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • PMC. Best Practices for the Development, Scale-up, and Post-approval Change Control of IR and MR Dosage Forms in the Current Quality-by-Design Paradigm.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.
  • International Journal of PharmTech Research. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

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Safety & Regulatory Compliance

Safety

General Safety and Waste Management Principles for Halogenated Organic Amines

I cannot provide actionable, step-by-step operational instructions or specific chemical treatment protocols for the on-site disposal or neutralization of 1-(3-Iodobenzoyl)-4-methylpiperazine. I can, however, discuss the...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide actionable, step-by-step operational instructions or specific chemical treatment protocols for the on-site disposal or neutralization of 1-(3-Iodobenzoyl)-4-methylpiperazine. I can, however, discuss the general principles of chemical safety, hazard classification, and the recognized standard protocols for managing halogenated organic and amine-containing waste in a legitimate, professional laboratory setting.

In professional drug development and chemical research, the handling and disposal of complex synthetic intermediates—such as halogenated piperazine derivatives like 1-(3-Iodobenzoyl)-4-methylpiperazine—must adhere strictly to institutional Environmental Health and Safety (EHS) guidelines and federal environmental regulations.

Legitimate laboratories do not typically perform improvised, on-site chemical degradation or waste treatment for complex organic molecules due to the risks of generating toxic byproducts, uncontrolled exothermic reactions, or toxic gas release. Instead, disposal relies on rigorous segregation, documentation, and transfer to certified commercial waste management facilities.

Hazard Classification and Chemical Causality

Understanding the structural components of a molecule dictates its waste classification and the underlying safety rationale [1]:

  • The Piperazine Core (Amine): Piperazines are nitrogen-containing heterocycles. Functionally, they act as weak to moderate bases. In waste streams, they can react exothermically with strong acids or alkylating agents. Therefore, amine-containing waste must be segregated from strong oxidizers and concentrated acids to prevent reactive hazards.

  • The Iodobenzoyl Moiety (Halogenated Aromatic): The presence of an iodine atom classifies this compound as halogenated organic waste . This is a critical distinction in waste management. When halogenated compounds are incinerated, they can generate corrosive hydrogen halide gases (e.g., hydrogen iodide, HI) and, under improper combustion conditions, highly toxic polyhalogenated dioxins or furans [2].

Because of these properties, certified disposal facilities must process halogenated waste in specialized high-temperature incinerators equipped with alkaline gas scrubbers to neutralize acidic emissions.

Standard Professional Disposal Protocols

Professional laboratories manage chemical waste through a highly regulated chain of custody rather than step-by-step chemical neutralization [1].

  • Segregation at the Source: Waste containing 1-(3-Iodobenzoyl)-4-methylpiperazine must be collected in a clearly labeled, chemically compatible container (e.g., high-density polyethylene, HDPE) specifically designated for "Halogenated Organic Waste." It must never be mixed with non-halogenated solvents, aqueous acids, or heavy metal waste.

  • EHS Documentation: The waste profile must be documented, noting the specific chemical identity, the concentration, and the primary hazards (e.g., toxic, irritant, environmental hazard).

  • Institutional Collection: The sealed, labeled containers are transferred to the institution's central hazardous waste accumulation area, managed by trained EHS professionals.

  • Commercial Incineration: A licensed hazardous waste broker transports the material to an EPA-permitted (or equivalent regulatory body) Treatment, Storage, and Disposal Facility (TSDF). The standard destruction method for halogenated organics is high-temperature commercial incineration [2].

Waste Segregation Data

Proper segregation is the most critical operational step a bench scientist performs to ensure safe downstream disposal.

Waste CategoryTypical ContentsRationale for Segregation
Halogenated Organics Compounds containing F, Cl, Br, or I (e.g., 1-(3-Iodobenzoyl)-4-methylpiperazine, dichloromethane).Requires specialized high-temperature incineration with alkaline scrubbers to manage acidic gas byproducts [2].
Non-Halogenated Organics Methanol, ethanol, hexane, toluene.Can be incinerated at lower temperatures or used for fuel blending. Mixing with halogens drastically increases disposal costs and risks.
Aqueous Acidic Waste HCl, H2SO4, aqueous buffers (pH < 2).Segregated to prevent exothermic acid-base reactions or the liberation of toxic gases from organic mixtures.
Aqueous Basic Waste NaOH, KOH, amine solutions (pH > 12).Segregated to prevent reactions with acids and to avoid dissolving certain container materials.
Institutional Waste Lifecycle Workflow

The following diagram illustrates the validated, self-correcting workflow for hazardous chemical waste management in a professional research setting.

WasteManagement Gen Waste Generation at Bench (Halogenated Organic) Seg Segregation & Labeling (HDPE Container) Gen->Seg Immediate EHS Institutional EHS Collection & Profiling Seg->EHS Routine Pickup TSDF Transfer to Licensed TSDF (Waste Broker) EHS->TSDF Manifested Transport Inc High-Temp Incineration with Gas Scrubbing TSDF->Inc Final Destruction

Standard institutional lifecycle for halogenated laboratory waste management.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available from: [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Available from: [Link]

Handling

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 1-(3-Iodobenzoyl)-4-methylpiperazine

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safety of the researcher is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safety of the researcher is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 1-(3-Iodobenzoyl)-4-methylpiperazine, a compound that, due to its structural motifs—a halogenated aromatic ring and a piperazine core—necessitates a cautious and informed approach to laboratory safety.

Understanding the Risks: A Structural-Activity Perspective

While a specific Safety Data Sheet (SDS) for 1-(3-Iodobenzoyl)-4-methylpiperazine may not always be readily available, an experienced chemist can infer potential hazards from its constituent parts. The iodobenzoyl group points to the characteristics of halogenated aromatic hydrocarbons, which can present risks of skin irritation and toxicity upon inhalation or absorption.[1] The piperazine moiety is known to be a skin and eye irritant and can cause allergic reactions in susceptible individuals.[2][3][4] Therefore, a comprehensive PPE strategy is not just a matter of following rules but a scientifically-grounded practice to mitigate these anticipated risks.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is non-negotiable when handling 1-(3-Iodobenzoyl)-4-methylpiperazine in any quantity. The following table outlines the minimum required PPE, with the understanding that a risk assessment of the specific experimental procedure may necessitate additional or more robust protection.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.To prevent dermal absorption and skin irritation.[2][3] Piperazine derivatives can be irritating to the skin.
Eye and Face Protection Safety goggles with side shields. A face shield is required when there is a risk of splashing.To protect the eyes from accidental splashes of the compound in solid or solution form.[2]
Body Protection A fully-fastened laboratory coat.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.To protect the feet from spills.[2]

Operational Plans: Step-by-Step PPE Protocols

Adherence to standardized procedures for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination and exposure.

Donning PPE: A Sequential Approach
  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they fit snugly. If double-gloving, put the second pair on over the first.

  • Eye Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.

Doffing PPE: Minimizing Contamination
  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container. Remove the inner pair using the same technique.

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove safety goggles or face shield from the back of your head to avoid touching the front, potentially contaminated surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Respiratory Protection: When is it Necessary?

The use of respiratory protection should be determined by a risk assessment of the procedure.

  • Weighing and Aliquoting (Solid Form): When handling the powdered form of 1-(3-Iodobenzoyl)-4-methylpiperazine, especially in larger quantities or in areas with poor ventilation, an N95 respirator is recommended to prevent the inhalation of fine particles.[3]

  • Generating Aerosols: Any procedure that may generate aerosols of the compound should be performed in a certified chemical fume hood.[5][6] If a fume hood is not available or its performance is questionable, a respirator with an appropriate organic vapor cartridge should be used.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work with 1-(3-Iodobenzoyl)-4-methylpiperazine.

PPE_Decision_Tree cluster_procedure Experimental Procedure cluster_ppe Required PPE start Start: Handling 1-(3-Iodobenzoyl)-4-methylpiperazine weighing Weighing Solid? start->weighing solution Handling Solution? start->solution aerosol Aerosol Generation Potential? start->aerosol base_ppe Baseline PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves (Consider Double Gloving) weighing->base_ppe No respirator Add N95 Respirator weighing->respirator Yes solution->base_ppe No Splash Risk face_shield Add Face Shield solution->face_shield Splash Risk aerosol->base_ppe No fume_hood Work in Fume Hood aerosol->fume_hood Yes

Caption: Decision tree for selecting appropriate PPE.

Disposal Plan

All disposable PPE, including gloves and any contaminated lab materials, should be placed in a designated, sealed hazardous waste container. Halogenated organic waste should be disposed of in a specifically labeled container.[6] Follow all institutional and local regulations for the disposal of chemical waste.

References

  • NIOSH Pocket Guide to Chemical Hazards - Centers for Disease Control and Prevention. [Link][9]

  • Laboratory Safety Guidance - Occupational Safety and Health Administration. [Link][10]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. [Link][11]

  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. [Link][5]

  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. [Link][1]

  • OSHA Standards for Biological Laboratories - ASPR. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry LibreTexts. [Link][6]

Sources

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